2-Methyl-2-buten-1-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methylbut-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJDKFPXHQRVMV-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063553, DTXSID70197971 | |
| Record name | 2-Buten-1-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbut-2-en-1-ol, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green oily aroma | |
| Record name | 2-Methylbut-2-en-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
137.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-2-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, Soluble (in ethanol) | |
| Record name | 2-Methylbut-2-en-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.869 | |
| Record name | 2-Methylbut-2-en-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1606/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
497-02-9, 4675-87-0 | |
| Record name | 2-Methylbut-2-en-1-ol, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-buten-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004675870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Buten-1-ol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Buten-1-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylbut-2-en-1-ol, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-buten-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-2-methylbut-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBUT-2-EN-1-OL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF5W0ROP10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methyl-2-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Methyl-2-buten-1-OL chemical properties and structure
An In-depth Technical Guide to 2-Methyl-2-buten-1-ol
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
This compound is a colorless liquid with a characteristic green, oily aroma.[1][2][3] It is classified as a primary alcohol.[4]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O | [2][3][5][6] |
| Molecular Weight | 86.13 g/mol | [2][3][5] |
| Boiling Point | 137.0 °C at 760 mmHg | [2] |
| Density | 0.863 - 0.869 g/cm³ | [2][5] |
| Refractive Index | 1.439 - 1.445 | [2][5] |
| Solubility | Slightly soluble in water; Soluble in ethanol.[2][5] | |
| Kovats Retention Index | 1322 (Standard Polar) | [2] |
Chemical Structure
The structural details and identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.
Molecular Structure Visualization
The following diagram illustrates the 2D chemical structure of this compound.
References
- 1. This compound | 4675-87-0 [chemicalbook.com]
- 2. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 4675-87-0 [m.chemicalbook.com]
- 4. Showing Compound this compound (FDB012874) - FooDB [foodb.ca]
- 5. 2-Methylbut-2-en-1-ol | C5H10O | CID 20799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
Technical Guide: Physical Properties of 2-Methyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-buten-1-ol, a primary alcohol, is a volatile organic compound with applications as a flavoring agent and its presence has been noted in various plants and food products.[1][2][3][4] A thorough understanding of its physical properties is essential for its application in research, particularly in fields such as flavor chemistry, natural product analysis, and synthetic chemistry. This guide provides a comprehensive overview of the key physical characteristics of this compound, accompanied by detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the tables below, providing a clear reference for its key characteristics.
Table 1: General and Molar Properties
| Property | Value | Source |
| Molecular Formula | C5H10O | [1][2][5] |
| Molecular Weight | 86.13 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Green, oily aroma | [1][2] |
Table 2: Thermodynamic and Physical State Properties
| Property | Value | Conditions | Source |
| Boiling Point | 137.0 °C | 760.00 mm Hg | [1] |
| Density | 0.863 - 0.869 g/mL | --- | [1][2] |
| Refractive Index | 1.439 - 1.445 | --- | [1][2] |
Table 3: Solubility Properties
| Solvent | Solubility | Source |
| Water | Slightly soluble | [1][2] |
| Ethanol (B145695) | Soluble | [1][2] |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the key physical properties of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, distillation is a common and accurate method for boiling point determination.[6][7]
Methodology: Simple Distillation [6][7]
-
Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. This includes a round-bottom flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Sample Preparation: Place approximately 5-10 mL of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the recorded temperature is that of the vapor distilling into the condenser.
-
Heating: Gently heat the flask using the heating mantle.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.
-
Pressure Correction: Note the atmospheric pressure during the experiment. If the pressure is not 760 mmHg, a correction may be applied to determine the normal boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid involves measuring the mass of a known volume.[8][9]
Methodology: Mass-Volume Measurement [8][9][10]
-
Apparatus: An analytical balance and a volumetric flask or a precise graduated cylinder are required.
-
Mass of Empty Container: Accurately weigh a clean, dry volumetric flask or graduated cylinder on the analytical balance and record the mass.
-
Volume of Liquid: Carefully add a known volume of this compound (e.g., 10 mL) to the tared container. Ensure the bottom of the meniscus is on the calibration mark.
-
Mass of Container and Liquid: Reweigh the container with the liquid and record the total mass.
-
Calculation: Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass. The density is then calculated using the formula: Density = Mass of liquid / Volume of liquid
-
Temperature Control: Record the ambient temperature as density is temperature-dependent. For high accuracy, perform the measurement at a controlled temperature.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument for this measurement.
Methodology: Using an Abbe Refractometer
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to spread into a thin film. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Temperature Control: Note the temperature at which the measurement is taken, as the refractive index is temperature-dependent. Many refractometers have a built-in temperature control system.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in a solvent can be determined by observing the formation of a single phase.
Methodology: Visual Observation [11][12]
-
Apparatus: Test tubes, pipettes, and a vortex mixer.
-
Procedure for Water Solubility:
-
Add a known volume of distilled water (e.g., 1 mL) to a test tube.
-
Add a small, measured volume of this compound (e.g., 0.1 mL) to the test tube.
-
Vortex the mixture for 30 seconds and then allow it to stand.
-
Observe if a single, clear phase is formed or if two distinct layers are present. The formation of two layers indicates insolubility or slight solubility.
-
-
Procedure for Ethanol Solubility:
-
Repeat the above procedure using ethanol as the solvent.
-
Observe the miscibility of this compound in ethanol.
-
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. It can be used to assess the purity of a this compound sample.[13][14][15]
Methodology: Gas Chromatography-Flame Ionization Detection (GC-FID) [13]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or diethyl ether.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polar column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of any potential impurities.
-
Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.
-
Detector Temperature: Set higher than the final oven temperature (e.g., 280 °C).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The output chromatogram will show peaks corresponding to the different components in the sample. The area of the peak for this compound relative to the total area of all peaks provides a measure of its purity.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the determination of the physical properties of a liquid compound like this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbut-2-en-1-ol, (2Z)- | C5H10O | CID 5366266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Showing Compound this compound (FDB012874) - FooDB [foodb.ca]
- 5. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 6. vernier.com [vernier.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. education.com [education.com]
- 13. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
2-Methyl-2-buten-1-OL CAS number and identifiers
An In-Depth Technical Guide to 2-Methyl-2-buten-1-ol
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, relevant experimental protocols, and potential applications. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identifiers and Synonyms
This compound is a primary alcohol.[1] It exists as two stereoisomers, (E) and (Z). The general CAS Number for the compound is 4675-87-0.[2][3][4]
| Identifier Type | Value | Reference |
| IUPAC Name | (2E)-2-methylbut-2-en-1-ol | [1][5] |
| CAS Number | 4675-87-0 (for the mixture or unspecified stereoisomer) | [1][2][3] |
| 497-02-9 ((E)-isomer) | [1] | |
| 19319-26-7 ((Z)-isomer) | [6] | |
| Molecular Formula | C5H10O | [1][3] |
| InChI | InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+ ((E)-isomer) | [1][5] |
| InChIKey | NEJDKFPXHQRVMV-HWKANZROSA-N ((E)-isomer) | [1][5] |
| Canonical SMILES | C/C=C(\C)/CO ((E)-isomer) | [1] |
| European Community (EC) Number | 225-127-0 | [1] |
| UNII | FF5W0ROP10 | [1] |
| FEMA Number | 4178 | [1] |
| JECFA Number | 1617 | [1] |
Common Synonyms:
-
Tiglic alcohol[1]
-
Tiglyl alcohol[1]
-
(E)-2-methylbut-2-en-1-ol[1]
-
trans-2-methyl-2-buten-1-ol[1]
-
(Z)-2-Methyl-2-buten-1-ol[6]
-
cis-2-Methyl-2-buten-1-ol[6]
Physicochemical Properties
This compound is a colorless liquid with a characteristic green, oily aroma.[1][2] It is slightly soluble in water and soluble in ethanol.[1][6]
| Property | Value | Reference |
| Molecular Weight | 86.13 g/mol | [1][6] |
| Monoisotopic Mass | 86.073164938 Da | [1][5] |
| Boiling Point | 137.0 °C at 760 mmHg | [1] |
| Density | 0.863 - 0.869 g/cm³ | [1][6] |
| Refractive Index | 1.439 - 1.445 | [1][6] |
| Polar Surface Area | 20.23 Ų | [5] |
| logP | 1.03 | [5] |
| Water Solubility | 91.2 g/L (Predicted) | [5] |
Spectroscopic Data
Spectroscopic information is critical for the identification and characterization of this compound.
| Data Type | Key Information | Reference |
| Mass Spectrometry | Electron ionization mass spectra are available in the NIST WebBook. For the (Z)-isomer, the top peak is observed at m/z 71. | [3][6] |
| Kovats Retention Index | Standard non-polar column: 754, 766 | [6] |
| Standard polar column: 1322 | [1][6] |
Experimental Protocols
While specific synthesis protocols for this compound were not detailed in the provided search results, related procedures for synthesis and analysis offer valuable insights.
Synthesis of 2-Methyl-2-butene via Dehydration of 2-Methyl-2-butanol (B152257)
This procedure demonstrates a common method for creating a double bond, a key feature of the target molecule, through acid-catalyzed dehydration.[7][8]
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Round-bottomed flask (200 mL), distillation apparatus, separatory funnel, ice bath
Procedure:
-
Acid Preparation: In a 200 mL round-bottomed flask, cautiously add 18 mL of concentrated H₂SO₄ to 36 mL of water. Cool the mixture.[7]
-
Reaction Mixture: Add 30 g (36 mL) of 2-methyl-2-butanol to the cooled acid solution.[7] Shake the flask thoroughly to mix the reactants.
-
Distillation: Assemble a distillation apparatus. Gently heat the flask on a steam bath. The product, 2-methyl-2-butene, is volatile and will distill over. Collect the distillate in a receiver cooled in an ice bath.[7][8] Continue heating until distillation ceases (approximately 1-2 hours).[7]
-
Purification: Transfer the distillate to a separatory funnel. Wash with 10 mL of 10% NaOH solution to neutralize any acidic impurities.[7]
-
Drying: Separate the organic layer and dry it with anhydrous calcium chloride for about 30 minutes.[7]
-
Final Distillation: Decant the dried product into a clean distillation flask and perform a final fractional distillation. Collect the fraction boiling between 37-43 °C.[7]
Caption: Workflow for the synthesis of 2-methyl-2-butene.
Analytical Protocol: HPLC Analysis of this compound
This method is suitable for the analysis and separation of this compound.[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Newcrom R1 reverse-phase column
Mobile Phase:
-
Acetonitrile (MeCN)
-
Water
-
Phosphoric acid (For Mass Spectrometry compatible applications, substitute with formic acid)
Procedure:
-
Prepare the mobile phase by mixing acetonitrile, water, and the acid component.
-
Equilibrate the Newcrom R1 column with the mobile phase.
-
Inject the sample containing this compound.
-
Run the analysis under isocratic or gradient conditions as required for optimal separation.
-
The method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[9]
Caption: General workflow for HPLC analysis of this compound.
Applications and Relevance in Drug Development
This compound is primarily used as a flavoring agent in the food industry.[1][5] It has been identified in various natural sources, including blackberries, fruits, and herbs.[5]
While direct applications in drug development for this compound are not widely documented, related primary alcohols like 2-Methyl-1-butanol serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[10] The versatility of the alcohol functional group in organic synthesis allows for its conversion into esters, aldehydes, and other derivatives, making such structures valuable building blocks in the creation of more complex molecules.[10][11] The potential for this compound to be used in similar synthetic pathways exists, though specific examples are not prevalent in the literature reviewed.
Safety and Handling
Understanding the hazard profile is essential for safe handling in a laboratory or industrial setting.
GHS Hazard Classifications: [1]
-
Flammable Liquid and Vapor (H226)
-
Harmful if Inhaled (H332)
-
May Cause Respiratory Irritation (H335)
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Regulatory Information
-
TSCA: The compound is listed as active on the EPA's TSCA inventory.[1]
-
FDA: It is recognized by the FDA as a substance that can be added to food as a flavoring agent or adjuvant.[1]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated this substance.[1][6]
References
- 1. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4675-87-0 [chemicalbook.com]
- 3. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 4. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 5. Showing Compound this compound (FDB012874) - FooDB [foodb.ca]
- 6. 2-Methylbut-2-en-1-ol, (2Z)- | C5H10O | CID 5366266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. youtube.com [youtube.com]
- 9. 2-Buten-1-ol, 2-methyl- | SIELC Technologies [sielc.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Natural Occurrence of 2-Methyl-2-buten-1-ol in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-buten-1-ol, a hemiterpenoid alcohol, is a naturally occurring volatile organic compound found in a variety of plant species. This technical guide provides an in-depth overview of its presence in the plant kingdom, focusing on its identification, quantification, and biosynthesis. This document summarizes the current scientific knowledge regarding the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway. The information is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.
Introduction
This compound is a five-carbon alcohol belonging to the class of hemiterpenoids, which are the simplest isoprenoids, derived from a single isoprene (B109036) unit. It is recognized for its contribution to the characteristic aroma of various plants and fruits. Its presence has been documented in a range of plant species, where it plays a role in plant-insect interactions and as a component of essential oils. Understanding the natural distribution and concentration of this compound is crucial for its potential applications in the flavor, fragrance, and pharmaceutical industries.
Natural Occurrence in Plants
This compound has been identified as a volatile constituent in several plant species. This guide focuses on its occurrence in Humulus lupulus (Hops), Litchi chinensis (Lychee), Narcissus tazetta (Daffodil), Jasminum sambac (Arabian Jasmine), and Cirsium japonicum (Japanese Thistle).
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the developmental stage, and the environmental conditions. The following table summarizes the available quantitative data for the target plant species. It is important to note that for many species, while the compound has been identified, precise quantitative data remains limited in the published literature.
| Plant Species | Common Name | Plant Part | Concentration | Analytical Method | Reference |
| Litchi chinensis | Lychee | Juice and Pulp | Present (relative peak area) | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [1] |
| Humulus lupulus | Hops | Cones | Identified, not quantified | GC-MS | [2] |
| Narcissus tazetta | Daffodil | Flowers | Identified, not quantified | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [3] |
| Jasminum sambac | Arabian Jasmine | Flowers | Identified, not quantified | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [4] |
| Cirsium japonicum | Japanese Thistle | - | Identified, not quantified | - |
Data not available in the searched literature is indicated as "Identified, not quantified." Researchers are encouraged to consult the primary literature for qualitative identification.
Experimental Protocols
The analysis of this compound in plant matrices typically involves the extraction of volatile compounds followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed, solvent-less technique for the analysis of volatile and semi-volatile compounds in plants.[5]
Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis
This protocol is a generalized procedure based on common practices for the analysis of floral and plant volatiles.[5][6]
3.1.1. Sample Preparation
-
Fresh plant material (e.g., flowers, leaves, fruits) is collected and immediately used or flash-frozen in liquid nitrogen and stored at -80 °C until analysis to prevent degradation of volatile compounds.
-
A known weight of the plant material (typically 0.1-1.0 g) is placed in a headspace vial (e.g., 20 mL).
-
For quantitative analysis, an internal standard is added to the vial. A suitable internal standard for volatile analysis is a compound not naturally present in the sample, such as a deuterated analog or a compound with similar chemical properties but a different retention time.
3.1.2. HS-SPME Procedure
-
The vial is sealed with a PTFE/silicone septum.
-
The sample is equilibrated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 min) to allow the volatile compounds to partition into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a specific extraction time (e.g., 20-60 min) at the same temperature. The choice of fiber coating depends on the polarity of the target analytes.
3.1.3. GC-MS Analysis
-
After extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
-
Injector Temperature: Typically set between 220-250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polar capillary column is commonly used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a final temperature (e.g., 250-280 °C) at a rate of 5-10 °C/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification: The concentration of this compound is determined by creating a calibration curve using authentic standards and relating the peak area of the analyte to that of the internal standard.
Solvent Extraction
For the extraction of less volatile compounds or for obtaining essential oils and absolutes, solvent extraction is employed.[7][8]
3.2.1. Extraction Procedure
-
Fresh or dried plant material is macerated or soaked in an organic solvent (e.g., hexane, ethanol, or dichloromethane) for a period ranging from hours to days.[7]
-
The solvent is then filtered to remove the plant debris.
-
The solvent is evaporated under reduced pressure to yield a concentrated extract, known as a concrete (if a non-polar solvent is used) or an absolute (after further processing of the concrete with ethanol).[8]
-
The resulting extract can then be analyzed by GC-MS as described above, after appropriate dilution.
Steam Distillation
Steam distillation is a traditional method for extracting essential oils from plant materials, particularly for more robust plant parts like hops.[9][10]
3.3.1. Distillation Procedure
-
Plant material is placed in a distillation flask with water.
-
Steam is passed through the plant material, causing the volatile compounds to vaporize.
-
The steam and volatile compound mixture is then condensed.
-
The essential oil, which is typically immiscible with water, is separated from the aqueous phase (hydrosol).
-
The collected essential oil is then analyzed by GC-MS.
Biosynthesis of this compound
This compound is a hemiterpene, and its biosynthesis in plants originates from the Methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[11] This pathway produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[12]
The final step in the biosynthesis of this compound is the conversion of DMAPP. This reaction is catalyzed by a specific class of enzymes known as hemiterpene synthases. In the case of the structurally related compound 2-methyl-3-buten-2-ol, the enzyme responsible is methylbutenol synthase, which has been identified and characterized in several pine species.[13][14] This enzyme catalyzes the conversion of DMAPP to 2-methyl-3-buten-2-ol. It is highly probable that a similar synthase is responsible for the formation of this compound from DMAPP in the plants where it is found.
Below is a diagram illustrating the general isoprenoid biosynthesis pathway leading to the formation of hemiterpenes.
References
- 1. [PDF] Comparative Gas Chromatographic–Mass Spectrometric Evaluation of Hop (Humulus lupulus L.) Essential Oils and Extracts Obtained Using Different Sample Preparation Methods | Semantic Scholar [semanticscholar.org]
- 2. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Characterization and Homology Modeling of Methylbutenol Synthase and Implications for Understanding Hemiterpene Synthase Evolution in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. files.sdiarticle5.com [files.sdiarticle5.com]
- 8. niir.org [niir.org]
- 9. m.youtube.com [m.youtube.com]
- 10. US3436319A - Thin layer steam distillation of hop oil extract - Google Patents [patents.google.com]
- 11. 2-Methyl-3-buten-2-ol (MBO) synthase expression in Nostoc punctiforme leads to over production of phytols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biochemical characterization and homology modeling of methylbutenol synthase and implications for understanding hemiterpene synthase evolution in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis of methylbutenol from dimethylallyl diphosphate in needles of Pinus sabiniana - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 2-Methyl-2-buten-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-buten-1-ol, also known as tiglic alcohol, is a naturally occurring primary alcohol found in various plants, such as Humulus lupulus (hops) and Litchi chinensis[1]. It contributes to the aromatic profile of these organisms. Despite its presence in nature, the specific biosynthetic pathway for this compound is not well-elucidated in current scientific literature. This technical guide presents a hypothetical biosynthesis pathway based on established metabolic routes, primarily the degradation of the branched-chain amino acid isoleucine. The proposed pathway centers on the intermediate, tiglic acid, a known metabolite of isoleucine. This document provides a framework for researchers to investigate and potentially confirm the enzymatic steps involved in the formation of this compound.
A Proposed Biosynthetic Pathway from Isoleucine
The catabolism of isoleucine in many organisms proceeds through a series of enzymatic reactions to yield acetyl-CoA and propionyl-CoA[1][2][3]. A key intermediate in this pathway is (E)-2-methylcrotonoyl-CoA, commonly known as tiglyl-CoA. It is from this intermediate that a plausible pathway to this compound can be postulated. The proposed pathway involves the conversion of tiglyl-CoA to the final alcohol product through a series of reduction steps.
The initial steps, leading from isoleucine to tiglyl-CoA, are well-established components of the branched-chain amino acid degradation pathway[4]. The subsequent proposed steps would involve the conversion of the CoA-thioester to an alcohol, a process that can occur through several enzymatic routes.
Diagram of the Proposed Biosynthesis Pathway
Caption: Proposed biosynthesis pathway of this compound from isoleucine.
Enzymology of the Proposed Pathway
The conversion of isoleucine to this compound would require a series of specific enzymes. While the initial enzymes are known, the latter stages are hypothetical and would be catalyzed by enzymes with broad substrate specificities or by yet-unidentified specific enzymes.
| Step | Reaction | Enzyme Class | Known/Hypothetical |
| 1 | Isoleucine → α-Keto-β-methylvalerate | Branched-chain aminotransferase | Known |
| 2 | α-Keto-β-methylvalerate → α-Methylbutyryl-CoA | Branched-chain α-keto acid dehydrogenase | Known |
| 3 | α-Methylbutyryl-CoA → Tiglyl-CoA | Acyl-CoA dehydrogenase | Known |
| 4 | Tiglyl-CoA → Tiglic Acid | Thioesterase | Hypothetical |
| 5 | Tiglic Acid → 2-Methyl-2-buten-1-al | Carboxylate reductase | Hypothetical |
| 6 | 2-Methyl-2-buten-1-al → this compound | Alcohol dehydrogenase | Hypothetical |
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax) and substrate/product concentrations, for the proposed biosynthetic pathway of this compound. The table below is presented as a template for future research to populate as data becomes available.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism |
| Thioesterase | Tiglyl-CoA | Data not available | Data not available | Data not available |
| Carboxylate reductase | Tiglic Acid | Data not available | Data not available | Data not available |
| Alcohol dehydrogenase | 2-Methyl-2-buten-1-al | Data not available | Data not available | Data not available |
Experimental Protocols
The following provides a generalized experimental protocol for the characterization of a candidate alcohol dehydrogenase that may be involved in the final step of this compound biosynthesis.
Protocol: Characterization of a Putative 2-Methyl-2-buten-1-al Reductase (Alcohol Dehydrogenase)
1. Objective: To determine if a candidate alcohol dehydrogenase can catalyze the reduction of 2-Methyl-2-buten-1-al to this compound.
2. Materials:
-
Purified candidate alcohol dehydrogenase enzyme
-
2-Methyl-2-buten-1-al (substrate)
-
NAD(P)H (cofactor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
-
GC-MS for product verification
3. Methods:
-
Enzyme Assay:
-
Prepare a reaction mixture containing reaction buffer, a specific concentration of 2-Methyl-2-buten-1-al, and NAD(P)H.
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.
-
Calculate the rate of reaction from the change in absorbance over time.
-
Perform control reactions without the enzyme and without the substrate.
-
-
Kinetic Analysis:
-
Vary the concentration of 2-Methyl-2-buten-1-al while keeping the NAD(P)H concentration constant and saturating.
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Repeat the process by varying the NAD(P)H concentration to determine its kinetic parameters.
-
-
Product Identification:
-
Set up a larger scale reaction and allow it to proceed to completion.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by GC-MS to confirm the presence of this compound by comparing its retention time and mass spectrum to an authentic standard.
-
Logical Workflow for Enzyme Identification and Characterization
The following diagram illustrates a logical workflow for identifying and characterizing the enzymes involved in the proposed pathway.
References
Spectroscopic Data for (E)-2-Methyl-2-buten-1-ol: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for (E)-2-Methyl-2-buten-1-ol (CAS: 4675-87-0), a primary alcohol with the molecular formula C₅H₁₀O.[1][2] The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and workflow visualizations to aid in the identification and characterization of this compound.
Spectroscopic Data Summary
The following sections summarize the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for 2-Methyl-2-buten-1-ol. The data is presented in structured tables for clarity and ease of comparison.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its alcohol and alkene functional groups. The broad O-H stretch is indicative of hydrogen bonding, a typical feature for alcohols in the liquid phase.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Alcohol (O-H) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |
| Alkene (C=C) | Stretching | ~1670 | Medium |
| sp³ C-H | Stretching | 2960 - 2850 | Strong |
| sp² C-H | Stretching | 3100 - 3000 | Medium |
| Alcohol (C-O) | Stretching | 1260 - 1050 | Strong |
Data are predicted based on typical ranges for the respective functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the asymmetry around the double bond, all five carbons and all four distinct proton groups are expected to be unique in the NMR spectra.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (on C4) | ~1.6 - 1.7 | Doublet | ~6-7 | 3H |
| -CH₃ (on C2) | ~1.7 - 1.8 | Singlet (or fine splitting) | - | 3H |
| -CH₂OH (on C1) | ~4.0 - 4.1 | Singlet (or fine splitting) | - | 2H |
| =CH- (on C3) | ~5.4 - 5.6 | Quartet | ~6-7 | 1H |
| -OH | Variable (Broad) | Singlet | - | 1H |
Note: Chemical shifts and coupling constants are estimated. Actual values may vary based on experimental conditions.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (-CH₂OH) | 65 - 70 |
| C2 (=C(CH₃)-) | 135 - 140 |
| C3 (=CH-) | 120 - 125 |
| C4 (-CH₃) | 10 - 15 |
| C5 (-CH₃, on C2) | 10 - 15 |
Note: Chemical shifts are estimated based on typical ranges for similar chemical environments.[3][4] Quaternary carbons (like C2) often show weaker signals.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a molecular ion and several characteristic fragment ions. The molecular weight of the compound is 86.13 g/mol .[2][5]
| m/z | Proposed Fragment Ion | Notes |
| 86 | [C₅H₁₀O]⁺ | Molecular Ion (M⁺) |
| 71 | [M - CH₃]⁺ | Loss of a methyl group |
| 68 | [M - H₂O]⁺ | Loss of water, common for alcohols |
| 57 | [C₄H₉]⁺ | Allylic cleavage |
| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain |
Data is based on the known molecular weight and common fragmentation patterns for allylic alcohols.[6][7]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that may require optimization for specific instruments.
FTIR-ATR Spectroscopy of a Liquid Alcohol
This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their startup diagnostics.
-
Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a lint-free wipe. Record a background spectrum to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it is fully covered.[8]
-
Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[9]
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal and pressure arm with a solvent-moistened wipe after the analysis.
¹H and ¹³C NMR Spectroscopy
This protocol outlines the procedure for preparing a sample of this compound and acquiring high-resolution 1D NMR spectra.
-
Sample Preparation:
-
For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[10][11]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.[12]
-
Cap the NMR tube securely to prevent solvent evaporation.[10]
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer's magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[13]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30° to 90° pulse angle and a sufficient relaxation delay.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[14]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and reference it. For a CDCl₃ solution, the residual CHCl₃ signal (δ ≈ 7.26 ppm) can be used for the ¹H spectrum, and the CDCl₃ signal (δ ≈ 77.16 ppm) for the ¹³C spectrum. Tetramethylsilane (TMS) can also be added as an internal standard (δ = 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile organic compounds (VOCs) like this compound.[15][16]
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of approximately 100-1000 µg/L.
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set to a temperature of ~250°C.
-
Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.[17]
-
Column: Use a nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Oven Program: Start at an initial temperature of ~60°C for 2 minutes, then ramp at 10°C/min to a final temperature of ~300°C, holding for 5 minutes.[17]
-
-
Mass Spectrometer (MS):
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
The compound will be separated from the solvent and any impurities as it travels through the GC column.
-
Upon elution from the column, the compound enters the MS ion source, where it is fragmented and detected.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.[17]
-
Visualized Workflows
The following diagrams illustrate the logical workflows for spectroscopic analysis.
Caption: General workflow for spectroscopic characterization.
Caption: Detailed experimental workflow for GC-MS analysis.
References
- 1. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 6. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of 2-methylbut-1-ene fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. sites.bu.edu [sites.bu.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. organomation.com [organomation.com]
- 15. dem.ri.gov [dem.ri.gov]
- 16. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 17. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]
In-Depth Technical Guide: ¹H and ¹³C NMR Spectra of 2-Methyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-2-buten-1-ol, also known as tiglyl alcohol. Due to the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.
Data Presentation
The predicted NMR data for this compound is summarized in the tables below. These tables provide essential quantitative information for spectral interpretation, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Atom(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | 4.08 | d (doublet) | 6.0 | 2H |
| H3 | 5.45 | q (quartet) | 6.8 | 1H |
| H4 | 1.68 | d (doublet) | 6.8 | 3H |
| H5 | 1.65 | s (singlet) | - | 3H |
| OH | Variable | br s (broad singlet) | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 68.9 |
| C2 | 136.5 |
| C3 | 124.8 |
| C4 | 13.5 |
| C5 | 11.2 |
Disclaimer: The data presented in these tables is based on computational predictions and may differ from experimental values.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of a liquid alcohol sample like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants. If necessary, purify the sample by distillation.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and relatively simple residual solvent peak.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons contributing to each signal.
Mandatory Visualization
The following diagrams illustrate the structure of this compound and the logical relationships of its NMR signals.
Mass Spectrometry Analysis of 2-Methyl-2-buten-1-ol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Methyl-2-buten-1-ol, a volatile organic compound of interest to researchers, scientists, and drug development professionals. This document outlines the core principles of its mass spectral behavior, detailed experimental protocols for its analysis, and visual representations of its fragmentation pathways and analytical workflows.
Introduction
This compound (C5H10O, Molar Mass: 86.13 g/mol ) is a primary allylic alcohol.[1][2][3][4][5][6][7][8][9] Its analysis by mass spectrometry, typically coupled with gas chromatography (GC-MS), is crucial for its identification and quantification in various matrices. Understanding its fragmentation pattern under electron ionization (EI) is fundamental for accurate spectral interpretation.
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The quantitative data from its mass spectrum is summarized in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 86 | 15 | [C5H10O]+• (Molecular Ion) |
| 71 | 100 | [C4H7O]+ |
| 57 | 40 | [C4H9]+ |
| 53 | 35 | [C4H5]+ |
| 43 | 80 | [C3H7]+ |
| 41 | 65 | [C3H5]+ |
| 39 | 50 | [C3H3]+ |
| 31 | 30 | [CH3O]+ |
Note: The relative intensities are approximate values based on visual inspection of the NIST mass spectrum and may vary slightly between different instruments and analytical conditions.
Fragmentation Pathway
Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The primary fragmentation pathways include the loss of a methyl group, loss of water, and cleavage adjacent to the oxygen atom (alpha-cleavage). A proposed fragmentation pathway is illustrated below.
References
- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. 휘발성 유기 화합물 분석 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Current data processing methods and reporting standards for untargeted analysis of volatile organic compounds using direct mass spectrometry: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 6. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 7. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 8. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 9. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Methyl-2-buten-1-ol, a primary alcohol with applications in fragrance and flavor chemistry. This document outlines the expected vibrational modes, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as a valuable resource for researchers in analytical chemistry, quality control, and materials science.
Predicted Infrared Spectral Data
Due to the limited availability of a publicly accessible, fully assigned experimental spectrum for this compound, this section presents a detailed prediction of its characteristic infrared absorptions. These predictions are based on the well-established vibrational frequencies of its constituent functional groups: a hydroxyl group (-OH), a trisubstituted carbon-carbon double bond (C=C), and various carbon-hydrogen (C-H) and carbon-oxygen (C-O) single bonds. The analysis of related molecules, such as 2-methylbut-2-ene and other unsaturated alcohols, further refines these predictions.
The following table summarizes the expected IR absorption bands, their corresponding vibrational modes, and the predicted intensity and wavenumber range.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| ~3350 | O-H stretch | Alcohol (-OH) | Strong, Broad |
| ~3020 | =C-H stretch | Alkene (C=C-H) | Medium |
| 2975-2950 | C-H asymmetric stretch | Alkane (-CH₃) | Strong |
| 2925-2900 | C-H asymmetric stretch | Alkane (-CH₂) | Strong |
| 2885-2865 | C-H symmetric stretch | Alkane (-CH₃) | Medium |
| 2860-2840 | C-H symmetric stretch | Alkane (-CH₂) | Medium |
| ~1670 | C=C stretch | Alkene (C=C) | Medium to Weak |
| ~1450 | C-H bend (scissoring) | Alkane (-CH₂) | Medium |
| ~1375 | C-H bend (rocking) | Alkane (-CH₃) | Medium |
| ~1050 | C-O stretch | Primary Alcohol (C-OH) | Strong |
| ~840 | =C-H bend (out-of-plane) | Trisubstituted Alkene | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This section details a standard operating procedure for acquiring the infrared spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a widely used technique for liquid samples due to its minimal sample preparation and ease of use.
2.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal
-
Sample of this compound (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
2.2. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, acquire a background spectrum. This is crucial to correct for the absorbance of the atmosphere and the ATR crystal itself.
-
Ensure the ATR crystal surface is clean and free of any contaminants. Clean with a suitable solvent and a lint-free wipe if necessary, and allow it to dry completely.
-
Collect the background spectrum over the desired spectral range (e.g., 4000 cm⁻¹ to 400 cm⁻¹) with a specified resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32 scans for a good signal-to-noise ratio).
-
-
Sample Analysis:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the sample spectrum using the same parameters (spectral range, resolution, and number of scans) as the background measurement. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal. Remove the sample with a lint-free wipe and then clean the crystal surface with a solvent-moistened wipe. Allow the crystal to dry completely before the next measurement.
-
Workflow and Data Analysis
The following diagrams illustrate the logical workflow for infrared spectroscopy analysis and the relationship between the functional groups of this compound and their characteristic IR absorptions.
An In-depth Technical Guide to the Stereoisomers of 2-Methyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-methyl-2-buten-1-ol, specifically the (E) and (Z) isomers, also known as tiglyl alcohol and angelic alcohol, respectively. This document details their synthesis, separation, and characterization, and explores their potential biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to the Stereoisomers of this compound
This compound (C5H10O) is a primary alcohol that exists as two geometric isomers due to the restricted rotation around the carbon-carbon double bond.[1] These isomers are the (E) configuration, commonly known as tiglyl alcohol, and the (Z) configuration, known as angelic alcohol. While sharing the same molecular formula and connectivity, their different spatial arrangements lead to distinct physical, chemical, and biological properties.[2] These compounds are found in various plants, particularly those of the Angelica genus, and are components of essential oils used in traditional medicine.[2]
Physicochemical and Spectroscopic Properties
The distinct geometries of the (E) and (Z) isomers of this compound result in measurable differences in their physical and spectroscopic properties. A summary of available quantitative data is presented below.
| Property | (E)-2-Methyl-2-buten-1-ol (Tiglyl Alcohol) | (Z)-2-Methyl-2-buten-1-ol (Angelic Alcohol) |
| Molecular Weight | 86.13 g/mol [3] | 86.13 g/mol [4] |
| Boiling Point | 137.0 °C at 760 mmHg[3] | Data not readily available |
| Density | 0.844 g/cm³[] | Data not readily available |
| Refractive Index | 1.435[] | Data not readily available |
| 1H NMR | Specific shifts not fully detailed | Specific shifts not fully detailed |
| 13C NMR | See detailed data below | Data not readily available |
13C NMR Data for (E)-2-Methyl-2-buten-1-ol (Tiglyl Alcohol) [6]
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH2OH) | ~60-65 |
| C2 (C=) | ~130-140 |
| C3 (CH) | ~120-130 |
| C4 (CH3) | ~10-15 |
| C5 (CH3) | ~15-20 |
Note: The chemical shift ranges are typical for similar structures and may vary slightly based on solvent and experimental conditions.[7]
Experimental Protocols
Stereoselective Synthesis
While specific, detailed protocols for the stereoselective synthesis of tiglyl and angelic alcohol are not abundantly available in the literature, general strategies for the synthesis of allylic alcohols can be adapted.
Conceptual Workflow for Stereoselective Synthesis:
Figure 1: Conceptual workflows for the stereoselective synthesis of (E) and (Z) allylic alcohols.
Protocol for (E)-Allylic Alcohol Synthesis (Conceptual): A convergent method for the synthesis of (E)-allylic alcohols involves a reductive cross-coupling of a terminal alkyne with an α-chloro boronic ester, followed by in situ oxidation.[8] This method generally affords high E/Z selectivity.[8]
Protocol for (Z)-Allylic Alcohol Synthesis (Conceptual): A potential route to (Z)-allylic alcohols could involve a regioselective SN2' Mitsunobu reaction of a Morita-Baylis-Hillman (MBH) alcohol, followed by hydrolysis of the resulting ester.[9] The stereoselectivity would depend on the specific substrate and reaction conditions.
Separation of (E) and (Z) Isomers
The separation of the (E) and (Z) isomers of this compound can be achieved using chromatographic techniques.
Experimental Workflow for Isomer Separation:
Figure 2: General experimental workflows for the separation of (E) and (Z) isomers of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol: A reverse-phase HPLC method can be employed for the separation of this compound isomers.[10]
-
Column: Newcrom R1 reverse-phase column.[10]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[10]
-
Detection: UV or Mass Spectrometry (MS).
Gas Chromatography (GC) Protocol: GC is another effective method for separating the isomers, particularly for analytical purposes.
-
Column: A polar capillary column is recommended to achieve baseline separation.
-
Oven Temperature: Temperature programming may be necessary to optimize the separation of the two isomers.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Biological Activities and Potential Signaling Pathways
Direct pharmacological studies on tiglyl alcohol and angelic alcohol are limited. However, the biological activities of their corresponding carboxylic acids, tiglic acid and angelic acid, as well as extracts from plants of the Angelica genus, provide strong indications of their potential therapeutic effects.
Comparative Bioactivities of the Corresponding Acids:
| Bioactivity Category | Angelic Acid ((Z)-2-Methyl-2-butenoic acid) | Tiglic Acid ((E)-2-Methyl-2-butenoic acid) |
| Anti-Cancer | Induces ferroptosis by targeting NRF2 degradation, inhibits cancer cell proliferation, induces apoptosis, and blocks the cell cycle.[11] | Limited direct evidence, though some studies on plant extracts with tiglic acid derivatives suggest anti-proliferative effects.[11] |
| Anti-Inflammatory | Esters of angelic acid have traditional use for their anti-inflammatory properties, potentially acting via the NF-κB pathway.[2][11] | Derivatives have demonstrated anti-inflammatory activity and can agonize the free fatty acid receptor 2 (FFA2), which is involved in inflammatory responses.[11][12] |
| Metabolic Regulation | Limited direct evidence. | Agonizes FFA2, leading to the upregulation of Peptide YY (PYY), which is involved in appetite regulation. This suggests potential applications in obesity and diabetes research.[11][12] |
| Antimicrobial | Essential oils from plants containing angelic acid have shown antimicrobial activity.[11] | Limited direct evidence. |
Potential Signaling Pathway Involvement:
The biological activities of the stereoisomeric acids suggest the involvement of specific signaling pathways that may also be modulated by their parent alcohols.
Figure 3: Postulated signaling pathways for the biological activities of the stereoisomers of this compound based on their corresponding acids.
Conclusion
The (E) and (Z) stereoisomers of this compound, tiglyl alcohol and angelic alcohol, represent a compelling area of study for researchers in medicinal chemistry and drug development. Their distinct stereochemistry translates into different biological activities, with angelic acid derivatives showing promise in oncology and inflammation, and tiglic acid derivatives having potential in the management of metabolic disorders. Further research is warranted to fully elucidate the specific pharmacological profiles of the parent alcohols and to develop optimized, stereoselective synthetic and separation methods to facilitate their investigation as potential therapeutic agents.
References
- 1. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Solved 13C NMR spectrum 2-methyl-1-butene: Signal Chemical | Chegg.com [chegg.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C─H Bond Addition to 1,3-Enynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.pdx.edu [web.pdx.edu]
An In-depth Technical Guide on the Solubility of 2-Methyl-2-buten-1-OL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-methyl-2-buten-1-ol in various solvents. Due to a scarcity of comprehensive experimental data in publicly available literature, this document summarizes existing qualitative and predicted quantitative data. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of this compound in-house, which is crucial for applications in research and drug development where precise solubility data is necessary.
Core Data Presentation: Solubility of this compound
The following table summarizes the available solubility information for this compound. It is important to note that experimentally determined quantitative data is limited.
| Solvent | Solvent Class | Temperature (°C) | Solubility | Data Type |
| Water | Protic | Not Specified | 91.2 g/L | Predicted[1] |
| Water | Protic | Not Specified | Slightly soluble | Qualitative[2][3] |
| Ethanol | Protic (Alcohol) | Not Specified | Soluble | Qualitative[2][3] |
Inferred Solubility Profile:
Based on the chemical structure of this compound, which contains a polar hydroxyl (-OH) group and a nonpolar five-carbon backbone, its solubility in other common organic solvents can be inferred based on the "like dissolves like" principle.
-
Polar Protic Solvents (e.g., Methanol, Isopropanol): Expected to be soluble to miscible due to hydrogen bonding capabilities.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Expected to be soluble.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have limited solubility.
Experimental Protocols: Determination of Solubility
For research and development purposes, determining the precise solubility of this compound in relevant solvent systems is often necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.
Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the solubility of this compound in a given solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or LC-MS)
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved material to settle.
-
To ensure complete separation of the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining suspended particles.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted saturated solution and the standard solutions using a suitable analytical technique (e.g., GC-FID or HPLC-UV).
-
-
Data Analysis:
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Use the response of the diluted saturated solution to determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
An In-depth Technical Guide to 2-Methyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 2-Methyl-2-buten-1-ol, an unsaturated primary alcohol. The document covers its chemical and physical properties, spectroscopic data, synthesis protocols, known applications, and biological activities, presenting quantitative data in structured tables and process workflows as diagrams for clarity and ease of use.
Introduction and Chemical Identity
This compound, also known by its common name Tiglic Alcohol, is an organic compound classified as a primary, unsaturated alcohol. It exists as two geometric isomers: (E)-2-methylbut-2-en-1-ol and (Z)-2-methylbut-2-en-1-ol. This compound is a colorless liquid with a characteristic green, oily aroma. It is found naturally in some plants, such as narcissus, and has been detected in various fruits and herbs, including blackberries and prickly pears.[1] Due to its pleasant odor, it is utilized as a flavoring agent and in the fragrance industry. Furthermore, it serves as a versatile chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. Data is primarily for the (E)-isomer, which is more common.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O | [2] |
| Molecular Weight | 86.13 g/mol | [2] |
| IUPAC Name | (2E)-2-methylbut-2-en-1-ol | [2] |
| Synonyms | Tiglic alcohol, trans-2-methylbut-2-enol | |
| CAS Number | 497-02-9 ((E)-isomer), 19319-26-7 ((Z)-isomer) | |
| Appearance | Colorless liquid | |
| Odor | Green, oily aroma | |
| Boiling Point | 137.0 °C at 760 mmHg | [2] |
| Density | 0.863 - 0.869 g/cm³ | |
| Refractive Index | 1.439 - 1.445 | |
| Solubility | Slightly soluble in water; soluble in ethanol |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound. The following table summarizes key spectral data from the literature.
| Spectroscopy Type | Isomer | Peak Information | Source(s) |
| ¹³C NMR | (E)-isomer | δ (ppm): 68.3 (C1), 13.3 (C2-methyl) | [3] |
| (Z)-isomer | δ (ppm): 60.5 (C1), 21.3 (C2-methyl) | [3] | |
| Mass Spec (EI) | (E)-isomer | Key m/z values available in the NIST/EPA/NIH Mass Spectral Library. | [4] |
| IR Spectroscopy | (E)-isomer | Spectra available in public databases. | [5] |
Note: Detailed peak lists for Mass Spectrometry and IR Spectroscopy are available in specialized databases such as the NIST Chemistry WebBook.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved via the reduction of its corresponding aldehyde, (E)-2-methylbut-2-enal, commonly known as tiglaldehyde (B44138). This two-step conceptual pathway involves the formation of the aldehyde followed by its reduction.
Conceptual Synthesis Pathway
The overall synthesis can be visualized as a two-stage process starting from precursors to tiglaldehyde, which is then reduced to the target alcohol. A plausible route involves the preparation of tiglaldehyde from tiglic acid, which itself can be synthesized via a Grignard reaction followed by dehydration.[6] The final and most direct step is the reduction of tiglaldehyde.
Experimental Protocol: Reduction of Tiglaldehyde
This protocol describes a representative method for the reduction of (E)-2-methyl-2-butenal (tiglaldehyde) to (E)-2-Methyl-2-buten-1-ol (tiglic alcohol) using sodium borohydride (B1222165), a common and mild reducing agent.
Materials:
-
(E)-2-methyl-2-butenal (Tiglaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (or Ethanol)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (E)-2-methyl-2-butenal (1.0 equivalent) in methanol at 0 °C (ice bath).
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be further purified by distillation to yield pure (E)-2-Methyl-2-buten-1-ol.[7]
Applications
This compound is primarily used in two major industrial sectors:
-
Flavor and Fragrance Industry: Its characteristic green and oily aroma makes it a valuable component in fragrance formulations and as a flavoring agent in various food products.
-
Chemical Synthesis: It serves as a building block for more complex organic molecules. Its primary alcohol and alkene functional groups allow for a variety of chemical transformations, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biological Activity
The biological activity of this compound is not extensively documented in scientific literature. However, some research into related short-chain unsaturated alcohols suggests potential for antimicrobial properties.
Antimicrobial Properties
Studies on other organic alcohols have indicated that their efficacy against bacterial strains can be dependent on the length of their carbon chains. While direct studies on this compound are scarce, it has been suggested that it may possess antimicrobial properties that could make it useful as a natural preservative. Further research is required to validate these claims and to determine its spectrum of activity and mechanism of action. Standard protocols to test such activity would include:
-
Agar Well Diffusion Method: To qualitatively assess antimicrobial activity.
-
Minimum Inhibitory Concentration (MIC) Determination: To quantify the lowest concentration that inhibits visible growth.
-
Minimum Bactericidal Concentration (MBC) Determination: To find the lowest concentration that results in microbial death.
Currently, there is insufficient data to describe any specific signaling pathways affected by this compound.
Safety and Hazards
This compound is a flammable liquid and presents several hazards that require appropriate handling and storage procedures.
| Hazard Class | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor |
| Acute Toxicity | H332 | Harmful if inhaled |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Source: PubChem CID 6433417[2]
Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves, should be followed when handling this compound. Keep away from sources of ignition.
References
- 1. osti.gov [osti.gov]
- 2. pnas.org [pnas.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Butenal, 2-methyl-, (E)- [webbook.nist.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. CN112174787A - Preparation method of trans-2-methyl-2-butenal - Google Patents [patents.google.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-2-buten-1-ol from 2-Methyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the multi-step synthesis of 2-methyl-2-buten-1-ol from 2-methyl-2-butanol (B152257). The synthesis involves an initial acid-catalyzed dehydration of the tertiary alcohol to yield 2-methyl-2-butene (B146552), followed by an allylic oxidation of the resulting alkene to produce the desired primary allylic alcohol.
Part 1: Dehydration of 2-Methyl-2-butanol to 2-Methyl-2-butene
Introduction: The initial step in the synthesis of this compound is the dehydration of 2-methyl-2-butanol. This elimination reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and proceeds via an E1 mechanism. The reaction yields a mixture of two alkene isomers: the major product, 2-methyl-2-butene (the Zaitsev product), and the minor product, 2-methyl-1-butene (B49056) (the Hofmann product).[1][2][3] For the subsequent allylic oxidation step, the desired starting material is the more substituted and thermodynamically stable 2-methyl-2-butene.
Experimental Protocol:
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous calcium chloride (CaCl₂) or anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
-
Ice
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add 18 mL of concentrated sulfuric acid to 36 mL of water.[4] Cool the resulting solution in an ice bath.
-
Addition of Alcohol: To the cooled acid solution, slowly add 30 g (36 mL) of 2-methyl-2-butanol.[4] Add a few boiling chips to the flask.
-
Dehydration and Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask.[1][5] Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene product.
-
Gently heat the reaction mixture using a heating mantle or a water bath. The alkene products will begin to distill.[5]
-
Collect the distillate until the distillation rate slows significantly, which typically takes 1-2 hours.[4]
-
Work-up and Purification: Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with 10 mL of 10% sodium hydroxide solution to neutralize any acidic impurities.[4] Separate and discard the aqueous layer.
-
Wash the organic layer with water. Separate and discard the aqueous layer.
-
Dry the crude alkene product by adding anhydrous calcium chloride or anhydrous sodium sulfate and allowing it to stand for approximately 30 minutes.[4]
-
Final Distillation: Decant the dried alkene into a clean, dry distillation apparatus and perform a final simple or fractional distillation. Collect the fraction that boils in the range of 37-43°C.[4] The major component of this fraction will be 2-methyl-2-butene.
Data Presentation:
| Parameter | Value | Reference |
| Starting Alcohol | 2-Methyl-2-butanol | N/A |
| Acid Catalyst | Sulfuric Acid or Phosphoric Acid | [1][2] |
| Major Alkene Product | 2-Methyl-2-butene | [1][3] |
| Minor Alkene Product | 2-Methyl-1-butene | [1][3] |
| Product Ratio (Major:Minor) | Approx. 4:1 to 85:15 | [1][6] |
| Yield of 2-Methyl-2-butene | Up to 84% | [4] |
| Boiling Point of 2-Methyl-2-butene | 38.4°C | [4] |
Part 2: Allylic Oxidation of 2-Methyl-2-butene to this compound
Introduction: The second step of the synthesis is the allylic oxidation of 2-methyl-2-butene to the target molecule, this compound. A common and effective reagent for this transformation is selenium dioxide (SeO₂). The reaction proceeds through a mechanism involving an initial ene reaction followed by a[2][5]-sigmatropic rearrangement.[7][8]
Experimental Protocol:
Materials:
-
2-Methyl-2-butene
-
Selenium dioxide (SeO₂)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
tert-Butyl hydroperoxide (t-BuOOH) (optional, for catalytic SeO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-2-butene in a suitable solvent such as dichloromethane.
-
Addition of Oxidant: Add a stoichiometric amount of selenium dioxide to the stirred solution. Alternatively, a catalytic amount of selenium dioxide can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide.[9]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solid selenium byproducts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.
Data Presentation:
| Parameter | Value/Information | Reference |
| Starting Alkene | 2-Methyl-2-butene | N/A |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | [7][10] |
| Co-oxidant (optional) | tert-Butyl hydroperoxide (t-BuOOH) | [9] |
| Product | This compound | N/A |
| Mechanism | Ene reaction followed by[2][5]-sigmatropic rearrangement | [7][8] |
| Expected Yield | Variable, dependent on specific conditions | N/A |
Visualizations
Caption: Overall synthetic workflow from 2-methyl-2-butanol to this compound.
Caption: Mechanism of acid-catalyzed dehydration of 2-methyl-2-butanol.
Caption: Mechanism of allylic oxidation of 2-methyl-2-butene with selenium dioxide.
References
- 1. studylib.net [studylib.net]
- 2. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 3. cdn.prexams.com [cdn.prexams.com]
- 4. prepchem.com [prepchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. adichemistry.com [adichemistry.com]
Synthesis of 2-Methyl-2-buten-1-ol: A Detailed Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the synthesis of key organic intermediates is a critical process. 2-Methyl-2-buten-1-ol, also known as tiglyl alcohol, is a valuable building block in the synthesis of various organic molecules. This document provides detailed protocols for two common methods for the synthesis of this compound: the reduction of 2-methyl-2-butenal (tiglaldehyde) and the allylic oxidation of 2-methyl-2-butene (B146552).
Comparative Data of Synthesis Protocols
The selection of a synthetic route often depends on factors such as yield, reaction conditions, and availability of starting materials. The following table summarizes the quantitative data for the described protocols.
| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Reduction | 2-Methyl-2-butenal, Sodium Borohydride (B1222165) (NaBH₄) | Methanol/Water | 10-15 min | Room Temp. | ~100[1] |
| Reduction | 2-Methyl-2-butenal, Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | ~1-2 hours | 0 to Room Temp. | High (typically >90%) |
| Allylic Oxidation | 2-Methyl-2-butene, Selenium Dioxide (SeO₂), tert-Butyl hydroperoxide (TBHP) | Dichloromethane | Several hours | Room Temp. | Moderate |
Experimental Protocols
Protocol 1: Reduction of 2-Methyl-2-butenal with Sodium Borohydride
This protocol describes the reduction of the α,β-unsaturated aldehyde, 2-methyl-2-butenal, to this compound using sodium borohydride. This method is known for its high yield and mild reaction conditions.
Materials:
-
2-Methyl-2-butenal (tiglaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-methyl-2-butenal in 20 mL of methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add 12 mmol of sodium borohydride to the solution in small portions over 15 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Protocol 2: Allylic Oxidation of 2-Methyl-2-butene with Selenium Dioxide
This protocol details the synthesis of this compound from 2-methyl-2-butene via an allylic oxidation reaction using a catalytic amount of selenium dioxide with tert-butyl hydroperoxide as a co-oxidant.[2]
Materials:
-
2-Methyl-2-butene
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dichloromethane (DCM)
-
Sodium sulfite (B76179) (Na₂SO₃) solution, 10% aqueous
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a solution of 10 mmol of 2-methyl-2-butene in 20 mL of dichloromethane, add 0.1 mmol of selenium dioxide.
-
To this mixture, add 12 mmol of tert-butyl hydroperoxide dropwise at room temperature.
-
Attach a condenser and heat the reaction mixture to reflux (around 40 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by adding 20 mL of a 10% aqueous sodium sulfite solution to reduce any remaining peroxide.
-
Separate the organic layer and wash it sequentially with deionized water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.
Visualizing the Synthesis Pathways
To better understand the chemical transformations and experimental processes, the following diagrams have been generated.
References
Application Notes and Protocols: Dehydration of tert-Amyl Alcohol to Synthesize 2-Methyl-2-Butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note provides a detailed protocol for the dehydration of tert-amyl alcohol (2-methyl-2-butanol) to produce 2-methyl-2-butene (B146552), a valuable intermediate in various chemical syntheses. The reaction proceeds via an E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate.[1][2] Due to the nature of the intermediate, a mixture of alkene isomers, 2-methyl-2-butene (the more substituted and major product according to Zaitsev's rule) and 2-methyl-1-butene (B49056) (the minor product), is typically formed.[3][4] This document outlines the complete experimental workflow, including the reaction setup, purification of the product, and analysis by gas chromatography.
Reaction and Mechanism
The overall reaction involves the removal of a water molecule from tert-amyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, upon heating.[3][5]
Overall Reaction:
(CH₃)₂C(OH)CH₂CH₃ (tert-amyl alcohol) --(H₂SO₄, heat)--> (CH₃)₂C=CHCH₃ (2-methyl-2-butene) + CH₂=C(CH₃)CH₂CH₃ (2-methyl-1-butene) + H₂O
The reaction proceeds through a three-step E1 mechanism:
-
Protonation of the alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst to form a good leaving group, water.[1][6]
-
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation, which is the rate-determining step.[1][6]
-
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. The removal of a proton from the more substituted carbon results in the major product, 2-methyl-2-butene, as per Zaitsev's rule.[3]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| tert-Amyl Alcohol | C₅H₁₂O | 88.15 | 101.8 | 0.805 |
| Sulfuric Acid (9M) | H₂SO₄ | 98.08 | ~337 | ~1.84 |
| Sodium Hydroxide (B78521) (10% solution) | NaOH | 40.00 | - | ~1.11 |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | - | 2.664 |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 38.5 | 0.662 |
| 2-Methyl-1-butene | C₅H₁₀ | 70.13 | 31.2 | 0.650 |
Protocol 1: Dehydration of tert-Amyl Alcohol
-
To a 50 mL round-bottom flask, add 15 mL of tert-amyl alcohol.
-
Cool the flask in an ice-water bath.
-
Slowly, and with constant swirling, add 5 mL of 9 M sulfuric acid to the cooled tert-amyl alcohol.[6]
-
Add a couple of boiling chips to the flask.
-
Set up a fractional distillation apparatus with a Vigreux column wrapped in glass wool or aluminum foil for insulation. Use a 25 mL round-bottom flask as the receiving flask, cooled in an ice bath to minimize the evaporation of the volatile alkene products.[6]
-
Heat the reaction mixture gently using a heating mantle.
-
Collect the distillate that boils in the range of 30-45 °C.[7]
-
Stop the distillation when about one-third of the original volume remains in the reaction flask or when the temperature of the distilling vapor begins to rise sharply.[6]
Protocol 2: Purification of the Alkene Mixture
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate by adding 10 mL of 10% sodium hydroxide solution to neutralize any residual acid.[1]
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Transfer the upper organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer by adding a small amount of anhydrous sodium sulfate and swirling the flask until the liquid is clear.[6][7]
-
Carefully decant the dried liquid into a pre-weighed clean, dry round-bottom flask.
-
Perform a final simple distillation, collecting the purified alkene mixture in a pre-weighed receiving flask cooled in an ice bath.[6] Record the boiling point range of the purified product.
-
Weigh the receiving flask with the product to determine the actual yield.
Protocol 3: Analysis by Gas Chromatography (GC)
-
Prepare a sample of the purified product for GC analysis.
-
Inject the sample into a gas chromatograph equipped with a nonpolar or slightly polar capillary column suitable for separating volatile hydrocarbons.
-
The typical elution order is based on boiling points, with the lower-boiling 2-methyl-1-butene eluting before the higher-boiling 2-methyl-2-butene.[8][9]
-
Integrate the peaks in the resulting chromatogram to determine the relative percentages of 2-methyl-1-butene and 2-methyl-2-butene in the product mixture.
Data Presentation
Table 1: Reactant and Product Data
| Parameter | Value |
| Volume of tert-Amyl Alcohol | 15.0 mL |
| Moles of tert-Amyl Alcohol | Calculated |
| Theoretical Yield of Alkenes (g) | Calculated |
| Actual Yield of Alkenes (g) | Measured |
| Percent Yield (%) | Calculated |
| Boiling Point Range of Product (°C) | Observed |
Table 2: Gas Chromatography Results
| Alkene Isomer | Retention Time (min) | Peak Area | Relative Percentage (%) |
| 2-Methyl-1-butene | Measured | Measured | Calculated |
| 2-Methyl-2-butene | Measured | Measured | Calculated |
Visualizations
Caption: E1 Mechanism for the Dehydration of tert-Amyl Alcohol.
Caption: Experimental Workflow for Alkene Synthesis and Analysis.
Calculations
Theoretical Yield:
-
Calculate the moles of tert-amyl alcohol used: Moles = (Volume of tert-amyl alcohol × Density of tert-amyl alcohol) / Molar mass of tert-amyl alcohol
-
Since the stoichiometry between tert-amyl alcohol and the alkene products is 1:1, the moles of tert-amyl alcohol are equal to the theoretical moles of the alkene mixture.
-
Calculate the theoretical yield in grams: Theoretical Yield (g) = Moles of alkenes × Molar mass of alkenes (70.13 g/mol )
Percent Yield:
Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100
Relative Percentage of Isomers from GC Data:
Relative % of Isomer = (Peak Area of Isomer / Total Peak Area of all Isomers) × 100
Safety Precautions
-
tert-Amyl alcohol and the resulting alkenes are flammable. Keep away from open flames and sparks.
-
Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydroxide is caustic. Avoid contact with skin and eyes.
-
Perform all procedures in a well-ventilated fume hood.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. cdn.prexams.com [cdn.prexams.com]
- 5. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 6. sites.nvcc.edu [sites.nvcc.edu]
- 7. Solved Organic chemistry Dehydration of Tert-Amyl alcohol | Chegg.com [chegg.com]
- 8. Solved Products- 2-methyl-1-butene and | Chegg.com [chegg.com]
- 9. Solved Experiment 10- Dehydration of an | Chegg.com [chegg.com]
Application Notes and Protocols: 2-Methyl-2-buten-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-2-buten-1-ol, a valuable C5 allylic alcohol building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive double bond, allows for a diverse range of chemical transformations. This document details key applications, provides specific experimental protocols, and presents quantitative data to facilitate its use in research and development, particularly in the synthesis of natural products and pharmaceutical intermediates.
Key Applications of this compound
This compound serves as a versatile precursor in a variety of important organic reactions, including:
-
Asymmetric Epoxidation: The allylic alcohol functionality is an ideal handle for directed oxidation reactions, most notably the Sharpless Asymmetric Epoxidation, to introduce chirality with high enantioselectivity.
-
Allylic Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, or used directly in some cases, to participate in transition metal-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, for the formation of C-C, C-N, and C-O bonds.
-
Synthesis of Natural Products and Analogs: It is a key structural motif in various natural products and serves as a starting material for the synthesis of important biological molecules like the plant hormone trans-Zeatin and precursors to pyrethroid insecticides and vitamins.
I. Multi-step Synthesis of (E)-4-amino-2-methylbut-2-en-1-ol: A Key Precursor for trans-Zeatin
The plant hormone trans-Zeatin is a vital regulator of plant growth and development. A key building block for its synthesis is (E)-4-amino-2-methylbut-2-en-1-ol. A plausible and efficient multi-step synthesis of this precursor can be achieved starting from this compound through a series of transformations involving allylic substitution and amination. This pathway is adapted from a known large-scale synthesis that commences from isoprene.[1]
Logical Workflow for the Synthesis of (E)-4-amino-2-methylbut-2-en-1-ol
Caption: Proposed synthetic pathway from this compound to a trans-Zeatin precursor.
Experimental Protocols
Step 1: Synthesis of (E)-1-chloro-2-methylbut-2-en-4-ol
This protocol describes the conversion of the primary alcohol to an allylic chloride.
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add pyridine (1.2 eq).
-
To this mixture, add thionyl chloride (SOCl₂) (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude allylic chloride.
Step 2: Synthesis of (E)-2-((2-methyl-4-hydroxybut-2-en-1-yl)isoindoline-1,3-dione)
This step involves the nucleophilic substitution of the chloride with potassium phthalimide.
-
To a solution of (E)-1-chloro-2-methylbut-2-en-4-ol (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give the phthalimide-protected amine.
Step 3: Synthesis of (E)-4-amino-2-methylbut-2-en-1-ol
The final step is the deprotection of the phthalimide group to yield the desired primary amine.
-
Suspend the phthalimide-protected amine (1.0 eq) in ethanol.
-
To the suspension, add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 4-6 hours.
-
A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield (E)-4-amino-2-methylbut-2-en-1-ol.
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (E)-1-chloro-2-methylbut-2-en-4-ol | SOCl₂, Pyridine | Diethyl ether | 0 to RT | 4-6 | ~85 |
| 2 | (E)-2-((2-methyl-4-hydroxybut-2-en-1-yl)isoindoline-1,3-dione) | Potassium Phthalimide | DMF | 80-90 | 12-16 | ~75 |
| 3 | (E)-4-amino-2-methylbut-2-en-1-ol | Hydrazine hydrate | Ethanol | Reflux | 4-6 | ~90 |
II. Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[2] This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate ligand and tert-butyl hydroperoxide as the oxidant.
Experimental Workflow for Sharpless Asymmetric Epoxidation
References
Application of 2-Methyl-2-buten-1-ol in Terpene Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-buten-1-ol, also known as prenol, is a vital five-carbon (C5) building block in the vast and structurally diverse world of terpene synthesis. Terpenes, constructed from isoprene (B109036) units, are fundamental components of essential oils and serve as precursors for a wide array of high-value chemicals, including pharmaceuticals, fragrances, and vitamins. The strategic importance of this compound lies in its role as a key precursor to the universal terpene building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in both biological and chemical synthetic pathways.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of prominent terpenes, offering a guide for researchers in natural product synthesis, drug discovery, and biotechnology.
Biosynthetic Pathways
In biological systems, this compound can be enzymatically phosphorylated to form IPP and DMAPP, the fundamental units for all terpene biosynthesis. This process is a cornerstone of metabolic engineering efforts to produce terpenes in microbial hosts. The two primary pathways for terpene biosynthesis are the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway.
Caption: Overview of the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) biosynthetic pathways leading to the formation of terpene precursors IPP and DMAPP.
Chemical Synthesis of Terpenes from this compound
This compound is a versatile starting material for the chemical synthesis of various terpenes. Its allylic alcohol functionality and the presence of a double bond allow for a range of chemical transformations.
Application Example 1: Synthesis of Geraniol
Geraniol is a monoterpenoid and a major component of rose oil and other essential oils, widely used in the fragrance industry. One synthetic approach involves the vanadium-catalyzed rearrangement of this compound.
Quantitative Data for Geraniol Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Catalyst | Vanadium catalyst with boric acid ester co-catalyst | [1] |
| Temperature | 100-150°C | [1] |
| Reaction Time | 4-12 hours | [1] |
| Purification | Fractional distillation | [1] |
Experimental Protocol: Synthesis of Geraniol
Materials:
-
This compound
-
Vanadium catalyst (e.g., vanadyl acetylacetonate)
-
Boric acid ester co-catalyst
-
Anhydrous toluene (B28343) (solvent)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware for reaction under inert atmosphere and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound in anhydrous toluene.
-
Add the vanadium catalyst and the boric acid ester co-catalyst to the reaction mixture.
-
Heat the reaction mixture to a temperature between 100-150°C and stir for 4-12 hours.
-
Monitor the progress of the reaction by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water to remove the catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain geraniol.
Caption: Experimental workflow for the chemical synthesis of Geraniol from this compound.
Application Example 2: Synthesis of Linalool (B1675412)
Linalool is another important monoterpene alcohol with a characteristic floral and spicy scent. A common industrial synthesis of linalool involves the pyrolysis of pinane, which can be derived from α-pinene. However, a more direct, though often less selective, route can be envisioned from this compound derivatives. A related industrial synthesis of linalool starts from 6-methyl-5-hepten-2-one.
A key step in some linalool syntheses is the selective hydrogenation of dehydrolinalool. While not starting directly from this compound, this step is crucial in many terpene syntheses and showcases important catalytic methods.
Quantitative Data for Linalool Synthesis (from Dehydrolinalool)
| Parameter | Value | Reference |
| Starting Material | Dehydrolinalool | [1] |
| Catalyst | Lindlar catalyst | [1] |
| Hydrogen Pressure | 0.1-2.0 MPa | [1] |
| Temperature | 30-70°C | [1] |
| Reaction Time | 3-8 hours | [1] |
| Purification | Distillation under reduced pressure | [1] |
Experimental Protocol: Selective Hydrogenation to Linalool
Materials:
-
Dehydrolinalool
-
Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)
-
Suitable solvent (e.g., hexane, ethanol)
-
Hydrogenation reactor
-
Hydrogen gas source
Procedure:
-
In a hydrogenation reactor, dissolve the crude dehydrolinalool in a suitable solvent.
-
Add the Lindlar catalyst to the solution.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 0.1-2.0 MPa.
-
Maintain the reaction temperature between 30-70°C and stir vigorously for 3-8 hours.
-
Monitor the reaction progress by GC to ensure selective hydrogenation of the alkyne to an alkene without over-reduction.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter off the catalyst.
-
The filtrate containing linalool is then purified by distillation under reduced pressure.
Application Example 3: Synthesis of Dihydroartemisinic Acid Precursor
This compound is a foundational C5 unit that, through biological pathways, can lead to the formation of complex terpenoids of significant pharmaceutical importance, such as the antimalarial drug artemisinin (B1665778). The synthesis of artemisinin often involves the precursor dihydroartemisinic acid. While the complete synthesis from this compound is a multi-step biological and chemical process, a key chemical transformation is the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid.
Quantitative Data for Dihydroartemisinic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | Dihydroartemisinic aldehyde | [1] |
| Oxidizing Agent | Sodium chlorite (B76162) (NaClO₂) | [1] |
| Additive | 2-Methyl-2-butene (B146552) | [1] |
| Solvent | tert-Butanol (B103910) and water | [1] |
| Purification | Extraction | [1] |
Experimental Protocol: Oxidation to Dihydroartemisinic Acid
Materials:
-
Dihydroartemisinic aldehyde
-
Sodium chlorite (NaClO₂)
-
Monobasic sodium phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (B1210297) (for extraction)
Procedure:
-
Dissolve dihydroartemisinic aldehyde in tert-butanol in a reaction flask.
-
In a separate beaker, prepare a solution of sodium chlorite and monobasic sodium phosphate in water.
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde, followed by the addition of 2-methyl-2-butene (which acts as a chlorine scavenger).
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
After completion, acidify the mixture with hydrochloric acid to a pH of ~2-3.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dihydroartemisinic acid.
Caption: Simplified pathway from this compound to Artemisinin, highlighting the biological and chemical synthesis stages.
Conclusion
This compound is a cornerstone molecule in the field of terpene synthesis. Its accessibility and central role in both biological and chemical pathways make it an invaluable precursor for the production of a wide array of terpenes and terpenoids. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and optimize the synthesis of both known and novel terpene-based compounds for a variety of applications. The continued development of both biocatalytic and chemocatalytic methods will undoubtedly expand the synthetic utility of this versatile C5 building block.[1]
References
Application Notes and Protocols: 2-Methyl-2-buten-1-ol as a Precursor in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-buten-1-ol, also known as prenol, is a valuable terpenoid building block in the fragrance and flavor industry. With its inherent fresh, green, and slightly fruity-alcoholic aroma, it serves not only as a fragrance component in its own right but, more importantly, as a versatile precursor for the synthesis of a variety of esters known as prenyl esters. These esters often possess more complex and desirable aroma profiles, ranging from fruity and floral to sweet and balsamic, making them key ingredients in a wide array of commercial products. This document provides detailed application notes, experimental protocols for the synthesis of fragrance and flavor esters from this compound, and a summary of their olfactory properties.
Application Notes
This compound is primarily utilized as a starting material for the synthesis of esters through processes like Fischer esterification. The double bond in its structure contributes to the reactivity and the unique odor characteristics of its derivatives. The resulting prenyl esters are valued for their ability to impart natural-smelling fruity and floral top and middle notes in fragrance compositions for perfumes, cosmetics, and household products. In the flavor industry, these esters are used to create or enhance fruit profiles, such as apple, banana, and pineapple, in beverages, confectionery, and other food products.
The choice of carboxylic acid used in the esterification process directly dictates the resulting aroma of the prenyl ester. Short-chain aliphatic acids yield fruity notes, while other functional groups on the acid can introduce more complex floral or spicy characteristics.
Data Presentation
The following tables summarize the physicochemical and olfactory properties of this compound and its key ester derivatives.
Table 1: Physicochemical Properties of this compound and Derived Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL @ 25°C) | Refractive Index (n20/D) |
| This compound | C₅H₁₀O | 86.13 | 137.0 | ~0.85 | ~1.43 |
| 2-Methyl-2-butenyl Acetate (B1210297) (Prenyl Acetate) | C₇H₁₂O₂ | 128.17 | 151-152 | 0.917 | 1.430 |
| 2-Methyl-2-butenyl Propionate (Prenyl Propionate) | C₈H₁₄O₂ | 142.20 | ~170-172 | ~0.90 | ~1.432 |
| 2-Methyl-2-butenyl Butyrate (Prenyl Butyrate) | C₉H₁₆O₂ | 156.22 | 194-195 | ~0.89 | ~1.435 |
| 2-Methyl-2-butenyl Isobutyrate (Prenyl Isobutyrate) | C₉H₁₆O₂ | 156.22 | 189-190 | 0.887-0.896 | 1.427-1.434 |
Table 2: Olfactory Properties of this compound and Derived Esters
| Compound | Odor Description | Olfactory Notes | Reported Flavor/Fragrance Uses |
| This compound | Fresh, green, fruity, alcoholic, with a hint of lavender.[1] | Top Note | Imparting fresh and vibrant top notes in fragrance compositions.[1] |
| 2-Methyl-2-butenyl Acetate (Prenyl Acetate) | Natural fresh fruity, green apple, banana, pear, volatile, with ylang-ylang nuances. | Top Note | Ylang-ylang, jasmine, champaca, frangipani, apple, and strawberry fragrances; fruit flavors. |
| 2-Methyl-2-butenyl Propionate (Prenyl Propionate) | Fruity, sweet, slightly waxy, with rum-like undertones. | Top to Middle Note | Fruity and floral fragrances; tropical fruit and berry flavors. |
| 2-Methyl-2-butenyl Butyrate (Prenyl Butyrate) | Fruity, pineapple, apricot, with a slightly fatty and waxy character. | Middle Note | Fruity and gourmand fragrances; pineapple, apricot, and other stone fruit flavors. |
| 2-Methyl-2-butenyl Isobutyrate (Prenyl Isobutyrate) | Fruity, blueberry, raspberry, pomegranate, pineapple, with chrysanthemum and honey undertones. | Top to Middle Note | Exotic tropical and mango compositions, adding lift to top note complexes. |
Experimental Protocols
The primary method for synthesizing fragrance and flavor esters from this compound is Fischer esterification. Below are detailed protocols for the synthesis of representative prenyl esters.
Protocol 1: Synthesis of 2-Methyl-2-butenyl Acetate (Prenyl Acetate)
This protocol describes the synthesis of prenyl acetate via Fischer esterification using an acid catalyst.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.05 eq)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and glacial acetic acid.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, vent frequently to release CO₂), and finally with brine.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain pure 2-Methyl-2-butenyl Acetate.
Protocol 2: Synthesis of 2-Methyl-2-butenyl Butyrate (Prenyl Butyrate)
This protocol outlines the synthesis of prenyl butyrate, which has a characteristic fruity, pineapple-like aroma.
Materials:
-
This compound (1.0 eq)
-
Butyric acid (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, ~0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, butyric acid, p-toluenesulfonic acid, and toluene.
-
Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water, a byproduct of the esterification, will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards the product.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (typically 3-6 hours).
-
Work-up: Cool the reaction mixture. Transfer it to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude ester by vacuum distillation to yield 2-Methyl-2-butenyl Butyrate.
Visualizations
Reaction Pathway: Fischer Esterification of this compound
Caption: Fischer esterification of this compound.
Experimental Workflow: Synthesis and Analysis of Prenyl Esters
Caption: Workflow for prenyl ester synthesis and analysis.
References
Application Notes and Protocols for the Analytical Detection of 2-Methyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-buten-1-ol is a volatile organic compound and a member of the terpene alcohol family. It is found in various natural products and is of interest in fields such as flavor and fragrance chemistry, atmospheric chemistry, and as a potential biomarker. Accurate and robust analytical methods are crucial for its detection and quantification in diverse matrices. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed to be readily implemented in a laboratory setting.
Analytical Methods Overview
The primary analytical techniques for the determination of this compound are GC-MS, due to its volatility and the method's high sensitivity and selectivity, and HPLC for applications where derivatization is not desired or for specific sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile compounds like this compound. Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile analytes from a sample matrix prior to GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be employed for the analysis of this compound. This method is advantageous for its direct analysis capabilities without the need for derivatization, although it may offer lower sensitivity compared to GC-MS for this specific analyte.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analytical methods described. While specific performance can vary based on the instrument, matrix, and experimental conditions, these values provide a general expectation for method validation.
Table 1: GC-MS with Headspace SPME - Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 50 µg/L |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Table 2: HPLC-UV - Typical Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 mg/L |
| Limit of Quantitation (LOQ) | 0.5 - 5 mg/L |
| Recovery | 90 - 105% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by Headspace SPME-GC-MS
This protocol is ideal for the analysis of this compound in liquid samples such as beverages, biological fluids, or environmental water samples.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., 2-octanol (B43104) or other suitable non-interfering volatile compound)
-
Methanol (B129727) or Ethanol (HPLC grade) for stock solutions
-
Sodium Chloride (NaCl), analytical grade
-
Ultrapure water
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
SPME-compatible autosampler
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
3. Standard Preparation:
-
Primary Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with ultrapure water in headspace vials to achieve concentrations ranging from 1 to 200 µg/L. Spike each standard with the internal standard to a final concentration of 50 µg/L.
4. Sample Preparation:
-
Place 10 mL of the liquid sample into a 20 mL headspace vial.
-
Add the internal standard to a final concentration of 50 µg/L.
-
Add 3 g of NaCl to the vial to enhance the partitioning of the analyte into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
5. HS-SPME-GC-MS Analysis:
-
SPME Parameters:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250°C
-
Desorption Time: 2 minutes (in splitless mode)
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 71, 55, 41) and the internal standard.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Analysis of this compound by HPLC-UV
This protocol is suitable for the analysis of this compound in samples where concentrations are expected to be in the mg/L range and a less complex matrix is present.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid (or formic acid for MS compatibility)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Standard Preparation:
-
Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in 100 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 mg/L.
4. Sample Preparation:
-
For liquid samples, filter through a 0.45 µm syringe filter before injection.
-
If the sample contains a high concentration of the analyte, dilute with the mobile phase to fall within the calibration range.
5. HPLC-UV Analysis:
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Application Note: GC-MS Methods for the Analysis of 2-Methyl-2-buten-1-ol
Abstract
This application note provides detailed methodologies for the qualitative and quantitative analysis of 2-Methyl-2-buten-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound and a primary alcohol that finds application as a flavoring agent and is present in various natural products.[1][2] Accurate and robust analytical methods are essential for its detection and quantification in diverse matrices, including food and beverage products, environmental samples, and in the monitoring of chemical reactions. The protocols herein describe two primary approaches: direct liquid injection and static headspace analysis, suitable for a range of sample complexities and concentrations.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[3] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the analytical column.[3] The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification.[4]
This compound (C5H10O, MW: 86.13 g/mol ) is a compound of interest in various fields due to its sensory properties and natural occurrence.[1][5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing a robust GC-MS method for the analysis of this compound.
Experimental Protocols
Protocol 1: Direct Liquid Injection for High Concentration Samples
This method is suitable for relatively clean samples where the concentration of this compound is expected to be in the µg/mL to mg/mL range.
1. Sample Preparation:
-
Liquid Samples: Dilute the sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.[7]
-
Solid Samples: Extract a known weight of the homogenized solid sample with a suitable volatile solvent. Vortex or sonicate to ensure efficient extraction.
-
Filtration/Centrifugation: For samples containing particulates, centrifuge at 3000 rpm for 5 minutes and transfer the supernatant to a clean vial, or filter through a 0.22 µm syringe filter.
-
Transfer: Transfer the final prepared sample into a 1.5 mL glass autosampler vial.
2. GC-MS Instrumentation and Parameters:
The following are starting parameters and may require optimization for specific instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 35-200) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
| Solvent Delay | 3 minutes |
| Transfer Line Temp. | 280 °C |
3. Data Analysis and Quantification:
-
Identification: The retention time and the mass spectrum of the analyte peak are compared to a known standard of this compound. The NIST Mass Spectral Library can also be used for confirmation.
-
Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of a characteristic ion is plotted against concentration. The use of an internal standard is recommended for improved accuracy.
-
Characteristic Ions: Based on the NIST mass spectrum for this compound, suitable ions for SIM mode are m/z 71, 86, and 55.[5]
Protocol 2: Static Headspace Analysis for Volatile Trace Analysis
This method is ideal for analyzing volatile compounds like this compound in complex matrices (e.g., beverages, biological fluids) without injecting the non-volatile components.
1. Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.
-
Add a matrix modifier if necessary (e.g., sodium chloride to increase the vapor pressure of the analyte).
-
If using an internal standard, add it to the vial at this stage.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
2. Headspace Autosampler and GC-MS Parameters:
| Parameter | Setting |
| Headspace Sampler | Agilent 7697A or equivalent |
| Vial Equilibration Temp. | 80 °C |
| Vial Equilibration Time | 15 minutes |
| Loop Temperature | 90 °C |
| Transfer Line Temp. | 100 °C |
| Vial Pressurization | 10 psi for 0.2 min |
| Loop Fill Time | 0.2 min |
| Injection Time | 1 min |
| GC-MS Parameters | As described in Protocol 1. The oven starting temperature may be lowered to better trap the volatile analyte at the head of the column. |
Data Presentation
Quantitative data for GC-MS analysis should be summarized for clarity and comparison. The following table presents expected parameters for a validated method for this compound. Note: LOD, LOQ, and Linearity Range are representative values for similar volatile alcohols and should be experimentally determined.
| Parameter | This compound | Reference/Comment |
| Molecular Formula | C5H10O | |
| Molecular Weight | 86.13 g/mol | [5][6] |
| Boiling Point | 137 °C | [6] |
| Retention Time (RT) | Analyte- and method-dependent | Typically determined experimentally |
| Quantifier Ion (m/z) | 71 | |
| Qualifier Ions (m/z) | 86, 55 | [5] |
| Limit of Detection (LOD) | 1 - 10 ng/L | Representative for trace analysis |
| Limit of Quantification (LOQ) | 5 - 50 ng/L | Representative for trace analysis |
| Linearity (r²) | > 0.995 | A typical requirement for quantitative methods |
Mandatory Visualizations
Caption: General workflow for GC-MS analysis of this compound.
Caption: Proposed EI fragmentation of this compound.
References
- 1. Showing Compound this compound (FDB012874) - FooDB [foodb.ca]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 6. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1-butanol | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Selective Oxidation of 2-Methyl-2-buten-1-ol to 2-Methyl-2-butenal
Introduction
The selective oxidation of primary allylic alcohols to their corresponding α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. 2-Methyl-2-buten-1-ol (also known as tiglic alcohol) is a valuable starting material, and its oxidation product, 2-methyl-2-butenal (tiglic aldehyde), serves as an important intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The primary challenge in this oxidation is to achieve high selectivity for the aldehyde without over-oxidation to the carboxylic acid or undesired side reactions involving the carbon-carbon double bond. This document outlines two robust protocols for this conversion: Pyridinium (B92312) Chlorochromate (PCC) oxidation and Swern oxidation.
Method Selection
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a mild and selective oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes.[1][2] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), and proceeds at room temperature, making it a convenient laboratory-scale method. The use of a solid support like Celite is recommended to simplify the work-up by adsorbing the chromium byproducts.
-
Swern Oxidation: This metal-free oxidation method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (B128534).[3][4] The Swern oxidation is known for its mild conditions and high yields, effectively preventing over-oxidation to the carboxylic acid.[3] Its primary drawback is the formation of the volatile and malodorous dimethyl sulfide (B99878) as a byproduct.[4]
-
Manganese Dioxide (MnO₂) Oxidation: While not detailed with a full protocol here, it is worth noting that activated MnO₂ is a classic and highly selective reagent for the oxidation of allylic and benzylic alcohols. Yields for structurally similar substrates, such as trans-2-methyl-2-penten-1-ol, have been reported to be high, demonstrating its efficacy for this class of transformation.
Data Presentation
The following table summarizes the key parameters for the selective oxidation of this compound to 2-methyl-2-butenal using the described methods.
| Parameter | PCC Oxidation | Swern Oxidation | MnO₂ Oxidation |
| Oxidizing Agent | Pyridinium Chlorochromate (PCC) | DMSO / Oxalyl Chloride | Activated Manganese Dioxide (MnO₂) |
| Equivalents (Oxidant) | 1.2 - 1.5 | 2.0 - 2.5 (DMSO), 1.5 (Oxalyl Chloride) | 5 - 10 (by weight) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) or Hexane |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 2 hours | 4 - 24 hours |
| Reported Yield | Good to high yields for primary allylic alcohols | Good to high yields for primary alcohols | 83% (for trans-2-methyl-2-penten-1-ol)[5] |
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes the selective oxidation of this compound to 2-methyl-2-butenal using PCC in an anhydrous medium.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® or powdered molecular sieves
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents) and an equal weight of Celite®.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution to the stirred PCC suspension at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.
-
Purification: Filter the mixture through a short pad of silica gel to remove the chromium salts and Celite®. Wash the pad thoroughly with additional diethyl ether.
-
Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude 2-methyl-2-butenal. Further purification can be achieved by distillation or column chromatography if necessary.
Caption: PCC Oxidation Workflow.
Protocol 2: Swern Oxidation
This protocol details the metal-free oxidation of this compound to 2-methyl-2-butenal under cryogenic conditions.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Dropping funnels
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Equip a dry three-neck flask with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere. Add anhydrous dichloromethane and cool the flask to -78 °C.
-
Activator Addition: Add oxalyl chloride (1.5 equivalents) dropwise to the cold DCM, followed by the dropwise addition of DMSO (2.5 equivalents), ensuring the internal temperature remains below -60 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for an additional 45 minutes at -78 °C.
-
Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature.
-
Work-up: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer several times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude 2-methyl-2-butenal by distillation or column chromatography.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dokumen.pub [dokumen.pub]
- 3. CN110818544A - Preparation method of tiglic aldehyde - Google Patents [patents.google.com]
- 4. US5424478A - Process for producing vitamin A derivatives - Google Patents [patents.google.com]
- 5. A method for the production of tiglic aldehyde - Patent 0171216 [data.epo.org]
The Versatility of 2-Methyl-2-buten-1-ol in Fine Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Methyl-2-buten-1-ol, a primary allylic alcohol, serves as a valuable C5 building block in the synthesis of a variety of fine chemicals. Its bifunctional nature, possessing both a reactive hydroxyl group and a double bond, allows for diverse chemical transformations, making it a key intermediate in the production of fragrances, agrochemicals, and potentially pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key fine chemicals.
Application in Fragrance Synthesis
This compound and its derivatives are utilized in the fragrance industry for their unique aromatic properties. A notable example is the synthesis of sandalwood-like fragrances, such as 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol, which is valued for its creamy and musky sandalwood aroma.[1] The synthesis of such molecules typically involves the alkylation of a suitable cyclic or acyclic precursor with a reactive derivative of this compound.
Role as a Precursor for Agrochemicals
While direct, detailed protocols starting from this compound are not extensively documented in publicly available literature, its isomer, 3-methyl-2-buten-1-ol (B147165) (prenol), is a known key intermediate in the synthesis of pyrethroid insecticides.[2] Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. The synthesis of the acid moiety of some pyrethroids can conceptually begin with a C5 alcohol like this compound.
Furthermore, derivatives of this compound are precursors in the synthesis of plant growth regulators like trans-Zeatin (B1683218).[3][4][5] Although many synthetic routes to trans-Zeatin exist, they often involve a key intermediate, such as (Z)-4-chloro-2-methyl-but-2-en-1-ol, which can be conceptually derived from this compound.[3]
Experimental Protocols
The following protocols are generalized procedures based on established chemical transformations of primary and allylic alcohols. These can be adapted for this compound as a starting material for the synthesis of various fine chemicals.
Protocol 1: Oxidation of this compound to 2-Methyl-2-butenal
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting α,β-unsaturated aldehyde, 2-Methyl-2-butenal, is a versatile intermediate for further reactions. A common and efficient method for this conversion is the TEMPO-mediated oxidation.
Reaction Scheme:
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO)
-
Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3)
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate (B1220275) (Na2S2O3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and TEMPO (0.01 eq) in dichloromethane.
-
Add an aqueous solution of potassium bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (1.1 eq), maintaining the pH of the aqueous phase between 8.5 and 9.5 by periodic addition of a saturated sodium bicarbonate solution.
-
Stir the reaction vigorously at 0 °C until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with dilute HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-Methyl-2-butenal by distillation.
Quantitative Data Summary (Based on a general procedure for primary alcohol oxidation[6]):
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity (post-distillation) | >98% |
| Reaction Time | 1-3 hours |
| Reaction Temperature | 0 °C |
Experimental Workflow:
Caption: Workflow for the TEMPO-mediated oxidation of this compound.
Protocol 2: Esterification of this compound to form Fragrance Esters
Esterification is a key reaction for converting this compound into valuable fragrance compounds. The following is a general Fischer esterification protocol, which can be adapted for various carboxylic acids to produce a range of esters with different scent profiles.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, isovaleric acid)
-
p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H2SO4) as a catalyst
-
Toluene (B28343) or a similar solvent capable of azeotropic water removal
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired carboxylic acid (1.1-1.5 eq), and a catalytic amount of p-TsOH (0.01-0.05 eq).
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by vacuum distillation.
Quantitative Data Summary (Based on a similar esterification of an allylic alcohol[7]):
| Parameter | Value |
| Typical Yield | 70-90% |
| Purity (post-distillation) | >97% |
| Reaction Time | 2-6 hours |
| Reaction Temperature | Reflux temperature of toluene (~111 °C) |
Experimental Workflow:
Caption: Workflow for the Fischer esterification of this compound.
Proposed Synthetic Pathways
The following diagrams illustrate the logical relationships in the synthesis of more complex fine chemicals where this compound or its derivatives can serve as key precursors.
Caption: Conceptual pathway for pyrethroid synthesis from this compound.
Caption: Conceptual pathway for trans-Zeatin synthesis from this compound.
These application notes and protocols provide a foundation for researchers and professionals to explore the utility of this compound in the synthesis of valuable fine chemicals. The provided generalized methods can be optimized for specific substrates and desired products, opening avenues for the development of novel and efficient synthetic routes.
References
- 1. 2-Methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol | The Fragrance Conservatory [fragranceconservatory.com]
- 2. nbinno.com [nbinno.com]
- 3. A Novel Method for Synthesis of cis-Zeatin and Its Valuable Precursor (Z)-4-Chloro-2-methyl-but-2-en-1-ol | Semantic Scholar [semanticscholar.org]
- 4. CN111662293B - A kind of preparation method of zeatin - Google Patents [patents.google.com]
- 5. DNAmod: trans-zeatin [dnamod.hoffmanlab.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Methyl-2-buten-1-ol as a Flavoring Agent in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-buten-1-ol is a primary alcohol that functions as a flavoring agent in a variety of food products. It is recognized for its characteristic "green" and "oily" aroma and taste profile.[1] This compound is found naturally in a range of fruits and plants, including blackberries, prickly pears, and hops.[1] Its regulatory status as a safe flavoring agent has been established by international bodies, ensuring its suitability for use in food manufacturing.
This document provides detailed application notes, including regulatory information, toxicological data, and typical use levels, as well as comprehensive protocols for the sensory analysis, quantitative determination, and stability testing of this compound in food matrices.
Regulatory and Safety Information
This compound is designated as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
| Regulatory Information | |
| FEMA Number | 4178[2][3][4] |
| JECFA Number | 1617[2][3][4] |
| GRAS Status | Generally Recognized as Safe (GRAS) by FEMA. |
| JECFA Evaluation | "No safety concern at current levels of intake when used as a flavouring agent" (2007).[2][3][4][5] |
| Chemical Formula | C₅H₁₀O[2] |
| Molecular Weight | 86.13 g/mol [2] |
Safety and Toxicology
| Toxicological Data for Structurally Related Compounds | |
| Compound | LD50 (Oral, Rat) |
| 2-Methyl-2-butene | 700 - 2,600 mg/kg[5][6] |
| 2-Methyl-1-butanol | 2,200 mg/kg[7] |
| 2-Methyl-2-butanol | 1,000 mg/kg[7][8] |
| 3-Methyl-2-buten-1-ol (Prenyl alcohol) | 810 mg/kg[9] |
Application and Use Levels
This compound is utilized to impart or modify green and oily flavor notes in a variety of food products.
| Application and Use Levels | |
| Flavor Profile | Green, Oily[1] |
| Natural Occurrence | Blackberries (Rubus), Fruits, Herbs and Spices, Evergreen Blackberries (Rubus laciniatus), Prickly Pears (Opuntia), Humulus lupulus (Hops), Litchi chinensis.[1][2] |
| Typical Food Categories | Specific quantitative use levels for this compound (FEMA 4178) in various food categories are not publicly available in the searched resources. Its use is governed by Good Manufacturing Practices (GMP), where it is added at the minimum level necessary to achieve the desired flavoring effect. |
Experimental Protocols
Sensory Analysis: Triangle Test
This protocol is designed to determine if a sensory difference exists between two product formulations, for instance, a standard product and one containing this compound.
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable sensory difference in a food or beverage product.
Materials:
-
Control sample (without this compound)
-
Test sample (with a specified concentration of this compound)
-
Identical, odor-free sample cups, coded with random three-digit numbers
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
-
Sensory evaluation booths with controlled lighting and temperature
-
Ballot sheets for each panelist
-
A panel of at least 15-30 trained or consumer panelists
Procedure:
-
Sample Preparation: Prepare the control and test samples, ensuring they are identical in all aspects except for the presence of this compound. The temperature of the samples should be standardized and appropriate for the product type.
-
Coding and Presentation: For each panelist, present three coded samples in a randomized order. Two of the samples will be identical (either both control or both test), and one will be different. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB).
-
Panelist Instructions: Instruct each panelist to taste the samples from left to right. They are to identify the sample that is different from the other two. Even if they are uncertain, they must make a choice.
-
Palate Cleansing: Panelists should cleanse their palate with water and/or unsalted crackers between tasting the three samples.
-
Data Collection: Each panelist records their choice of the "odd" sample on a ballot sheet.
-
Data Analysis: Tally the number of correct identifications. The results are analyzed statistically using a chi-square test or by consulting a statistical table for triangle tests to determine if the number of correct answers is significantly greater than what would be expected by chance (which is one-third).
Caption: Workflow for the Triangle Test sensory evaluation.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantification of this compound in a food matrix using GC-MS, a highly sensitive and specific analytical technique.
Objective: To accurately determine the concentration of this compound in a food or beverage sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polar or polar capillary column)
-
Headspace autosampler or Solid Phase Microextraction (SPME) device
-
Vials and caps (B75204) suitable for the autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Solvent (e.g., ethanol, if needed for standard preparation)
-
Food or beverage sample
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations. Add a constant, known amount of the internal standard to each calibration standard and to the samples.
-
Sample Preparation:
-
Liquid Samples (e.g., beverages): Pipette a known volume or weigh a known amount of the liquid sample into a headspace vial. Add the internal standard.
-
Solid Samples (e.g., baked goods): Weigh a known amount of the homogenized solid sample into a headspace vial. An extraction step with a suitable solvent may be necessary. Add the internal standard.
-
-
Headspace or SPME Extraction:
-
Headspace: Place the vials in the autosampler. The sample is heated for a specific time to allow volatile compounds to equilibrate in the headspace. A sample of the headspace gas is then injected into the GC.
-
SPME: Expose the SPME fiber to the headspace of the sample for a defined period to adsorb the volatile compounds. The fiber is then desorbed in the hot GC inlet.
-
-
GC-MS Analysis:
-
GC Conditions: Set the appropriate temperature program for the oven to separate the compounds of interest. Set the injector temperature, carrier gas flow rate, and split ratio.
-
MS Conditions: Operate the mass spectrometer in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification). Select characteristic ions for this compound and the internal standard.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the target analyte and the internal standard.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample and the calibration curve.
-
Caption: Workflow for the quantitative analysis by GC-MS.
Stability Testing
This protocol describes an accelerated stability test to evaluate the shelf-life of this compound in a food product.
Objective: To assess the chemical stability of this compound in a specific food matrix under accelerated storage conditions to predict its shelf-life.
Materials:
-
Food product containing a known initial concentration of this compound.
-
Packaging material identical to the final product packaging.
-
Environmental chambers with controlled temperature and humidity.
-
GC-MS or other validated analytical method for quantification.
Procedure:
-
Initial Analysis (Time 0): Prepare multiple samples of the food product with the added this compound. Analyze a subset of these samples immediately to determine the initial concentration (C₀) of the flavoring agent.
-
Storage Conditions: Place the remaining packaged samples in environmental chambers set to accelerated conditions (e.g., higher temperature and/or humidity than normal storage). A common condition is 40°C and 75% relative humidity.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 3, and 6 months), remove a set of samples from the chambers.
-
Quantification: Analyze the concentration of this compound in the stored samples using the validated GC-MS method described in section 4.2.
-
Sensory Evaluation (Optional): At each time point, a sensory evaluation (e.g., a triangle test against a freshly prepared sample) can be conducted to determine if any perceivable changes in flavor have occurred.
-
Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant. Use this data to extrapolate the predicted shelf-life under normal storage conditions. The shelf-life is often defined as the time it takes for the concentration to decrease to 90% of its initial value.
Caption: Workflow for accelerated stability testing.
References
- 1. Showing Compound this compound (FDB012874) - FooDB [foodb.ca]
- 2. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. 2-Methylbut-2-en-1-ol, (2Z)- | C5H10O | CID 5366266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methyl-2-buten-1-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-buten-1-ol (also known as prenol). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two primary industrial routes for the synthesis of this compound are:
-
The Prins Reaction: This method involves the acid-catalyzed condensation of isobutylene (B52900) and formaldehyde (B43269) to produce 3-methyl-3-buten-1-ol (B123568) (isoprenol), which is subsequently isomerized to the more thermodynamically stable this compound.[1][2]
-
Isoprene-Based Synthesis: This route utilizes isoprene (B109036) as a starting material. It can be a two-step process involving the direct acid-catalyzed addition of a carboxylic acid to isoprene to form a prenyl ester, followed by hydrolysis to yield prenol.[3] Another variation involves the chlorination of isoprene, followed by esterification and saponification.[4][5]
Q2: What are the key advantages and disadvantages of each synthesis route?
A2:
-
Prins Reaction:
-
Advantages: Utilizes readily available and inexpensive starting materials (isobutylene and formaldehyde).[2]
-
Disadvantages: The reaction often requires high pressure and temperature, which can be energy-intensive and pose safety concerns.[1] The process involves two distinct steps (condensation and isomerization), which can add complexity.
-
-
Isoprene-Based Synthesis:
-
Advantages: Can achieve high overall yields and may be performed under milder conditions compared to the Prins reaction.[4][5] Isoprene is a readily available C5 olefin from petroleum cracking.[3]
-
Disadvantages: The reaction can be sensitive to the choice of acid catalyst, with strong acids potentially leading to low yields due to side reactions.[6] The multi-step nature of some variations (chlorination, esterification, saponification) can increase the number of unit operations.
-
Q3: What are the typical impurities I might encounter in my final product?
A3: Common impurities can include unreacted starting materials, the isomeric alcohol 3-methyl-3-buten-1-ol (isoprenol) in the Prins reaction route, and byproducts from side reactions such as etherification (e.g., diprenyl ether) or polymerization, especially under strongly acidic conditions.[1] In the isoprene route, higher molecular-weight byproducts can form from the reaction of the intermediate prenyl cation with isoprene.[7]
Troubleshooting Guides
Route 1: Prins Reaction and Isomerization
This route involves the initial reaction of isobutylene with formaldehyde to form 3-methyl-3-buten-1-ol (isoprenol), followed by the isomerization of isoprenol to this compound (prenol).
Troubleshooting Common Issues in the Prins Reaction and Isomerization
| Problem | Potential Cause | Recommended Solution |
| Low yield of 3-methyl-3-buten-1-ol (Isoprenol) | Incomplete reaction due to insufficient catalyst activity, low temperature, or inadequate reaction time. | Increase catalyst loading, switch to a more active catalyst (e.g., H-ZSM-5), or optimize reaction temperature and time.[8] |
| Formation of byproducts like 4,4-dimethyl-1,3-dioxane. | Adjust the isobutylene to formaldehyde molar ratio and reaction temperature. Lower temperatures and excess formaldehyde can favor dioxane formation.[9] | |
| Catalyst deactivation. | Regenerate the catalyst or use a fresh batch. Ensure starting materials are free of poisons. | |
| Low conversion of Isoprenol to Prenol during isomerization | Ineffective catalyst. | Supported palladium catalysts (e.g., Pd/SiO2, Pd/Al2O3) are effective. Ensure the catalyst is properly activated.[10] |
| Suboptimal reaction conditions. | The isomerization is typically carried out in a hydrogen environment at temperatures between 60-100°C. Optimize temperature and hydrogen flow rate.[10] | |
| Presence of significant impurities in the final product | Incomplete isomerization leaving residual isoprenol. | Increase reaction time for the isomerization step or consider a more efficient catalyst. Monitor reaction progress by GC-MS. |
| Formation of diprenyl ether or other ethers. | This can occur under acidic conditions. Ensure complete neutralization and removal of any acidic catalyst before distillation.[1] | |
| Polymerization of starting materials or product. | Highly acidic conditions and high temperatures can promote polymerization. Use a milder catalyst and control the temperature carefully.[1] |
Route 2: Isoprene-Based Synthesis
This route typically involves the formation of a prenyl ester from isoprene and a carboxylic acid, followed by hydrolysis.
Troubleshooting Common Issues in the Isoprene-Based Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low yield of prenyl ester | Use of an inappropriate acid catalyst. Very strong acids (e.g., sulfuric acid) can lead to low yields due to side reactions. | Phosphoric acid is a preferred catalyst for the addition of acetic acid to isoprene.[6] For stronger carboxylic acids like dichloroacetic acid, the addition of its conjugate base can improve yields.[7] |
| Formation of high-boiling byproducts. | This can result from the reaction of the intermediate prenyl cation with excess isoprene. Gradual addition of isoprene to the reaction mixture is recommended to maintain a low isoprene concentration.[6] | |
| Reaction conditions not optimized. | The reaction can be slow at room temperature. Gentle heating (40-100°C) in a pressure vessel is often preferred.[6] | |
| Incomplete hydrolysis of prenyl ester | Insufficient base or reaction time for saponification. | Ensure a stoichiometric excess of a suitable base (e.g., sodium hydroxide (B78521) in aqueous methanol) is used and allow for adequate reaction time.[6] |
| Ineffective enzymatic hydrolysis. | If using a lipase, ensure optimal pH, temperature, and enzyme concentration.[6] | |
| Complex mixture of unidentified byproducts | Dimerization or polymerization reactions. | This can be promoted by strongly acidic conditions. Use a milder acid catalyst and moderate temperatures.[7] |
| Formation of isomeric tertiary alcohols. | Acid-catalyzed addition of water to isoprene can yield a significant amount of the tertiary alcohol. Ensure anhydrous conditions during the ester formation step.[6] |
Quantitative Data
Table 1: Effect of Catalyst on the Isomerization of 3-methyl-3-buten-1-ol to this compound
| Catalyst | Temperature (°C) | Conversion of Isoprenol (%) | Selectivity to Prenol (%) | Reference |
| 0.5% Pd/Al2O3 | 70 | - | 94 | [10] |
| 0.5% Pd–0.05% Se–0.3% Ce/SiO2 | 60-100 | 45 | 93-94 | [10] |
Table 2: Yield of Prenyl Esters from Isoprene under Various Conditions
| Carboxylic Acid | Catalyst | Temperature (°C) | Yield of Prenyl Ester (%) | Reference |
| Acetic Acid | Phosphoric Acid | 40-100 | High (not specified) | [6] |
| Dichloroacetic Acid | None | Room Temp | ~50 | [7] |
| Dichloroacetic Acid | Dichloroacetate Salt | Room Temp | 70-95 | [7] |
| Acetic Acid | p-toluenesulfonic acid | Room Temp | <25 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Prins Reaction and Isomerization
Step 1: Synthesis of 3-methyl-3-buten-1-ol (Isoprenol)
-
Materials: Paraformaldehyde, Isobutylene, HZSM-5 catalyst (Si/Al ratio ~40), Solvent (e.g., 1,4-dioxane).
-
Procedure:
-
Charge a high-pressure autoclave reactor with the HZSM-5 catalyst and the solvent.
-
Add paraformaldehyde to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Introduce isobutylene into the reactor.
-
Heat the reactor to the desired temperature (e.g., 150-200°C) and maintain the pressure.
-
Stir the reaction mixture for the specified time (e.g., 2-4 hours).
-
After the reaction, cool the reactor, release the pressure, and collect the liquid product.
-
Purify the crude isoprenol by fractional distillation.
-
Step 2: Isomerization of 3-methyl-3-buten-1-ol to this compound (Prenol)
-
Materials: 3-methyl-3-buten-1-ol, Palladium on a support (e.g., 0.5% Pd/SiO2), Solvent (optional).
-
Procedure:
-
Charge a reactor with the palladium catalyst and the purified 3-methyl-3-buten-1-ol.
-
If using a solvent, add it to the reactor.
-
Pressurize the reactor with hydrogen.
-
Heat the mixture to the desired temperature (e.g., 60-100°C) with stirring.
-
Monitor the reaction progress using GC-MS.
-
Upon completion, cool the reactor, release the pressure, and filter to remove the catalyst.
-
Purify the resulting this compound by fractional distillation.
-
Protocol 2: Synthesis of this compound from Isoprene
Step 1: Synthesis of Prenyl Acetate (B1210297)
-
Materials: Isoprene, Acetic Acid (glacial), Phosphoric Acid (85%).
-
Procedure:
-
In a pressure vessel, combine glacial acetic acid and phosphoric acid.
-
Heat the mixture to 60-65°C.
-
Gradually add isoprene to the heated mixture over 1-2 hours with stirring.
-
Continue heating and stirring for an additional 2 hours.
-
Cool the reaction mixture and partition between a non-polar organic solvent (e.g., heptane) and water.
-
Separate the organic layer, wash with water and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude prenyl acetate.
-
Step 2: Hydrolysis of Prenyl Acetate to this compound (Prenol)
-
Materials: Prenyl Acetate, Sodium Hydroxide, Methanol, Water.
-
Procedure:
-
Dissolve the crude prenyl acetate in methanol.
-
Prepare a solution of sodium hydroxide in water and add it to the methanolic solution of prenyl acetate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or GC-MS until the prenyl acetate is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound via the Prins reaction.
Caption: Experimental workflow for the isoprene-based synthesis of this compound.
Caption: Logical troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Prenyl Alcohol from Isoprene | Atlantis Press [atlantis-press.com]
- 5. Prins Reaction [organic-chemistry.org]
- 6. US6278016B1 - Methods for conversion of isoprene to prenyl alcohol and related compounds - Google Patents [patents.google.com]
- 7. WO1998040345A1 - Methods for preparing prenyl alcohol - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Prins reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methyl-2-buten-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methyl-2-buten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for this compound are fractional distillation and column chromatography. The choice of method depends on the nature and boiling points of the impurities present. For separating isomers and other closely boiling impurities, fractional distillation is often employed.[1][2] Column chromatography is effective for removing non-volatile impurities or compounds with different polarities.[3]
Q2: What are the typical impurities found in crude this compound?
Common impurities can include:
-
Isomeric alkenes: Such as 2-methyl-1-butene, especially if the synthesis involves dehydration of 2-methyl-2-butanol.[1][2]
-
Unreacted starting materials: Depending on the synthetic route.
-
Solvents used in the reaction or extraction steps.
-
Side-products: Formed during the synthesis.
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Oxidation or degradation products: Allylic alcohols can be susceptible to oxidation.[4]
Q3: How can I assess the purity of my this compound sample?
The purity of this compound can be effectively determined using the following analytical techniques:
-
Gas Chromatography (GC): To quantify the percentage of the main component and detect volatile impurities.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For both quantification and identification of impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities.
Q4: What are the stability and storage recommendations for purified this compound?
This compound, like many allylic alcohols, should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent oxidation and polymerization.[5] It is advisable to use clean, dry, and inert containers, such as amber glass vials.[5] Avoid contact with strong oxidizing agents and acidic conditions, which can promote degradation or isomerization.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Fractional Distillation Issues
| Issue | Possible Cause(s) | Troubleshooting & Optimization |
| Poor separation of components (broad boiling point range) | - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source. | - Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Ensure a stable and uniform heat source (e.g., a heating mantle with a stirrer). |
| Product decomposition during distillation | - Distillation temperature is too high.- Presence of acidic or basic impurities. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution for acidic impurities) before distillation. |
| Low recovery of product | - Hold-up in the distillation apparatus.- Incomplete distillation. | - Use a smaller distillation setup for smaller quantities.- Ensure the entire apparatus is properly insulated to minimize heat loss.- Continue distillation until the temperature at the column head drops, indicating the desired fraction has been collected. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting & Optimization |
| Co-elution of the product with an impurity | - Inappropriate solvent system (mobile phase).- Column is overloaded.- Column was packed improperly. | - Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation.- Adjust the polarity of the mobile phase.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to avoid channeling. |
| Low recovery of the product from the column | - Product is strongly adsorbed to the stationary phase.- Product is unstable on the stationary phase. | - Increase the polarity of the mobile phase to elute the product.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
| Tailing of the product band | - Presence of highly polar impurities.- Interaction of the alcohol with the stationary phase. | - Pre-treat the crude sample to remove highly polar impurities.- Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, if compatible) to the mobile phase. |
Quantitative Data
The following table summarizes the physical properties of this compound, which are crucial for its purification.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O | [7][8] |
| Molecular Weight | 86.13 g/mol | [7][8] |
| Boiling Point | 137.0 °C at 760 mmHg | [8] |
| Density | 0.863 - 0.869 g/cm³ | [8] |
| Refractive Index | 1.439 - 1.445 | [8] |
| Solubility | Slightly soluble in water; soluble in ethanol. | [8] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips to the distillation flask.
-
Begin heating the distillation flask gently.
-
Observe the temperature at the head of the fractionating column. The temperature will rise and then stabilize as the first fraction (lower boiling point impurity) begins to distill.
-
Collect the forerun in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction, which is this compound (expect to collect around its boiling point of 137 °C at atmospheric pressure).
-
Monitor the temperature closely. A stable temperature during the collection of the main fraction indicates a pure compound.
-
Stop the distillation before the distillation flask goes to dryness to avoid the concentration of high-boiling impurities.
-
Allow the apparatus to cool down before disassembling.
-
Analyze the purity of the collected fractions using GC or NMR.
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing impurities with different polarities from this compound.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Chromatography column
-
Solvents for mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Select the Solvent System: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.
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Pack the Column: Pack the chromatography column with silica gel using the chosen solvent system (slurry packing is recommended for better results).
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Load the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the Elution: Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the Product: Confirm the purity of the final product using GC-MS or NMR.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. Solved In a laboratory experiment, students refluxed | Chegg.com [chegg.com]
- 3. sciforum.net [sciforum.net]
- 4. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 8. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Synthesis of 2-Methyl-2-buten-1-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 2-Methyl-2-buten-1-OL.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The industrial synthesis of this compound, an important primary allylic alcohol, often involves multi-step processes starting from readily available C5 feedstocks. The most common routes originate from isoprene (B109036) and involve the formation of an intermediate that is subsequently hydrolyzed. Key strategies include:
-
Hydrochlorination of Isoprene followed by Hydrolysis: This is a prominent method where isoprene is first treated with hydrochloric acid to form a mixture of allylic chlorides. The subsequent hydrolysis of these chlorides yields a mixture of isomeric alcohols, including this compound and its isomer, prenol (3-methyl-2-buten-1-ol). Controlling the regioselectivity of the initial hydrochlorination and the conditions of the hydrolysis are critical for maximizing the yield of the desired product.
-
Acid-Catalyzed Addition of Carboxylic Acids to Isoprene and Subsequent Saponification: This route involves the reaction of isoprene with a carboxylic acid (like acetic acid) in the presence of an acid catalyst to form a prenyl ester. This ester is then saponified to produce the alcohol. Similar to the hydrochlorination route, a mixture of isomers is typically formed.
-
Allylic Rearrangement of 2-Methyl-3-buten-2-ol (B93329): this compound can also be synthesized via the acid-catalyzed allylic rearrangement of 2-methyl-3-buten-2-ol. This tertiary alcohol can be produced from isoprene.[1] The equilibrium between the tertiary and primary allylic alcohols is a key factor in this process.
Q2: What are the most common challenges encountered in the industrial synthesis of this compound?
A2: Researchers and production chemists frequently face several challenges in the synthesis of this compound, including:
-
Low Selectivity and Isomer Formation: The primary challenge is controlling the regioselectivity of the initial addition to isoprene, which often leads to the formation of the isomeric prenol (3-methyl-2-buten-1-ol).[2] The thermodynamic and kinetic control of the reaction plays a significant role in the product distribution.
-
Low Yield: Low overall yields can result from incomplete reactions, side reactions such as the polymerization of isoprene, or the formation of undesired byproducts.
-
Impurity Profile: Common impurities can include unreacted starting materials, isomeric alcohols, dimers of isoprene, and residual solvents or catalysts.
-
Purification Difficulties: The separation of this compound from its isomer, prenol, is challenging due to their similar boiling points and chemical properties, often requiring efficient fractional distillation or other advanced separation techniques.[3]
Q3: How can the formation of the isomeric impurity, prenol (3-methyl-2-buten-1-ol), be minimized?
A3: Minimizing the formation of prenol requires careful control over the reaction conditions. The formation of the different isomers is often dictated by the principles of kinetic versus thermodynamic control. In the hydrochlorination of isoprene, for example, lower temperatures tend to favor the kinetically controlled product. Subsequent hydrolysis conditions also play a crucial role. In some cases, an allylic rearrangement can be utilized to convert one isomer to another, although achieving high selectivity for the desired primary alcohol can be difficult.[1][4]
Q4: What are the typical purification methods for industrial-scale production of this compound?
A4: At an industrial scale, the purification of this compound primarily relies on:
-
Fractional Distillation: This is the most common method for separating this compound from its lower-boiling and higher-boiling impurities. However, separating it from its isomer, prenol, requires a distillation column with a high number of theoretical plates due to their close boiling points.
-
Extractive Distillation: This technique can be employed to enhance the separation of close-boiling isomers by introducing a solvent that alters the relative volatility of the components.[3][5]
-
Chromatography: While more common in laboratory settings, large-scale chromatography can be used for high-purity applications, though it is generally more expensive.[6]
Troubleshooting Guides
Problem 1: Low Overall Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion. - Increase Reaction Temperature: Carefully increase the temperature to enhance the reaction rate, but be mindful of potential side reactions. - Optimize Catalyst Loading: Ensure the correct amount of catalyst is used. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions. |
| Isoprene Polymerization | - Control Temperature: Maintain the reaction at the optimal temperature, as higher temperatures can promote polymerization. - Use of Inhibitors: Consider adding a suitable polymerization inhibitor to the reaction mixture. - Control Feed Rate: In a continuous process, a slower, controlled addition of isoprene can minimize its self-reaction. |
| Formation of Byproducts | - Optimize Reaction Conditions: Adjust temperature, pressure, and catalyst to favor the desired reaction pathway. - Purify Starting Materials: Ensure that the starting materials, particularly isoprene, are free from impurities that could lead to side reactions. |
| Product Loss During Workup | - Optimize Extraction: Ensure the correct solvent and pH are used during aqueous workup to minimize product loss to the aqueous phase. - Efficient Distillation: Use a well-designed distillation setup with appropriate vacuum and temperature to minimize product degradation and loss. |
Problem 2: Poor Selectivity (High Prenol Formation)
| Possible Cause | Suggested Solution |
| Unfavorable Reaction Conditions | - Temperature Control: Investigate the effect of temperature on the isomer ratio. Lower temperatures may favor the kinetic product. - Catalyst Selection: The choice of acid catalyst and its concentration can significantly influence the regioselectivity of the initial addition to isoprene. Experiment with different catalysts. |
| Allylic Rearrangement | - Control pH during Hydrolysis: The pH during the hydrolysis of the intermediate halide or ester can influence the extent of allylic rearrangement.[1] - Minimize Reaction Time: A shorter reaction time for the hydrolysis step may reduce the extent of isomerization. |
Problem 3: Product Purity Issues
| Possible Cause | Suggested Solution |
| Presence of Isomeric Impurities | - Optimize Distillation: Use a fractional distillation column with a higher number of theoretical plates. - Extractive Distillation: Employ an appropriate solvent to improve the separation of the isomers.[5] |
| Residual Starting Materials | - Ensure Complete Reaction: See "Incomplete Reaction" under "Low Overall Yield". - Efficient Purification: Optimize the distillation to effectively remove lower-boiling starting materials. |
| Formation of High-Boiling Impurities (e.g., Dimers) | - Optimize Reaction Conditions: See "Isoprene Polymerization" under "Low Overall Yield". - Efficient Distillation: Ensure the final product is effectively separated from higher-boiling impurities during distillation. |
Experimental Protocols
Protocol 1: Synthesis via Hydrochlorination of Isoprene and Subsequent Hydrolysis
This protocol is a representative example and should be optimized for specific industrial equipment and safety considerations.
Step 1: Hydrochlorination of Isoprene
-
Reactor Setup: A jacketed glass-lined reactor equipped with a stirrer, a gas inlet, a thermometer, and a condenser is made inert with nitrogen.
-
Charging Reactants: Isoprene is charged to the reactor.
-
Reaction: The reactor is cooled to the desired temperature (e.g., 0-10 °C). Gaseous hydrogen chloride is then bubbled through the isoprene with vigorous stirring. The temperature is carefully controlled throughout the addition.
-
Monitoring: The reaction is monitored by GC until the desired conversion of isoprene is achieved.
-
Workup: The crude mixture of prenyl chlorides is typically used directly in the next step without extensive purification.
Step 2: Hydrolysis of Prenyl Chlorides
-
Reactor Setup: A reactor equipped with a stirrer, a condenser, and a pH probe is used.
-
Charging Reactants: The crude prenyl chloride mixture is added to an aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide).
-
Reaction: The mixture is heated with vigorous stirring to the desired temperature (e.g., 70-90 °C). The pH is monitored and maintained in the desired range.
-
Monitoring: The reaction is monitored by GC until the hydrolysis is complete.
-
Workup and Purification:
-
The reaction mixture is cooled, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable solvent (e.g., toluene).
-
The combined organic layers are washed with brine.
-
The solvent is removed by distillation.
-
The crude alcohol mixture is purified by fractional distillation under reduced pressure to separate this compound from its isomers and other impurities.
-
Data Presentation
Table 1: Comparison of Typical Reaction Conditions and Outcomes
| Parameter | Route 1: Hydrochlorination | Route 2: Esterification |
| Starting Material | Isoprene, HCl | Isoprene, Acetic Acid |
| Catalyst | None (reagent) | Acid Catalyst (e.g., H₂SO₄) |
| Intermediate | Prenyl Chlorides | Prenyl Acetate |
| Typical Yield | 60-80% (overall) | 70-85% (overall) |
| Typical Purity (before final purification) | 85-95% (mixture of isomers) | 90-97% (mixture of isomers) |
| Key Challenge | Handling of corrosive HCl | Catalyst removal |
Visualizations
Caption: General workflow for the synthesis of this compound from isoprene.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 3. US4969977A - Separation of 2-methyl-butanol-1 from pentanol-1 by extractive distillation - Google Patents [patents.google.com]
- 4. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 5. US5723025A - Separation of 2-methyl-1-propanol from 2-butanol by extractive distillation - Google Patents [patents.google.com]
- 6. 2-Buten-1-ol, 2-methyl- | SIELC Technologies [sielc.com]
Identifying side products in the synthesis of 2-Methyl-2-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-2-butene (B146552).
Troubleshooting Guides
Issue: Low Yield of 2-Methyl-2-butene
Low yields of the desired product can be attributed to several factors, from reaction conditions to purification procedures. This guide will help you identify and address potential causes.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Ensure the reaction has gone to completion. Monitor the reaction progress using techniques like gas chromatography (GC) to confirm the disappearance of the starting material (tert-amyl alcohol). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Temperature | The dehydration of tert-amyl alcohol is temperature-sensitive. For tertiary alcohols, the reaction is typically carried out at a moderate temperature (25°– 80°C).[1] Temperatures that are too low may lead to the formation of ethers as a significant side product, while excessively high temperatures can cause charring and degradation of the product, especially when using a strong oxidizing acid like sulfuric acid.[2] |
| Incorrect Acid Concentration | The concentration of the acid catalyst is crucial. A higher concentration of a strong, non-nucleophilic acid like sulfuric or phosphoric acid generally favors the elimination reaction to form the alkene.[3] However, highly concentrated sulfuric acid can also lead to unwanted side reactions.[2] |
| Loss of Product During Workup | 2-Methyl-2-butene is a volatile compound. Ensure that the receiving flask during distillation is kept in an ice bath to minimize evaporative losses.[4] During extractions, be mindful of the layers and avoid discarding the organic layer containing the product. |
| Inefficient Purification | Multiple distillations may be necessary to achieve high purity. A fractional distillation is recommended to efficiently separate 2-methyl-2-butene from its isomer, 2-methyl-1-butene (B49056), and any remaining starting material.[4] |
Issue: High Percentage of 2-Methyl-1-butene Side Product
The formation of 2-methyl-1-butene is a common side reaction. While 2-methyl-2-butene is the thermodynamically more stable and therefore major product according to Zaitsev's rule, certain conditions can favor the formation of the less substituted alkene.
| Potential Cause | Recommended Action |
| Reaction Temperature | While specific quantitative data is sparse in readily available literature, generally, lower reaction temperatures may slightly favor the formation of the kinetic product, which can include a higher proportion of the less stable alkene. Adhering to the optimal temperature range for the dehydration of tertiary alcohols is recommended. |
| Nature of the Acid Catalyst | The choice of acid catalyst can influence the product ratio. While both sulfuric and phosphoric acid are effective, phosphoric acid is often preferred as it is less oxidizing and can lead to a cleaner reaction with fewer side products.[2] |
| Steric Hindrance | In some elimination reactions, the use of a bulky base can favor the formation of the less substituted (Hofmann) product. While this is less of a factor in acid-catalyzed dehydration where the base is typically water or the conjugate base of the acid, it is a principle to be aware of in elimination reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of 2-methyl-2-butene from tert-amyl alcohol?
The primary side product is 2-methyl-1-butene, an isomer of the desired product. Both are formed through an E1 elimination mechanism.
Q2: Why is 2-methyl-2-butene the major product?
The formation of 2-methyl-2-butene is favored according to Zaitsev's rule , which states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. 2-Methyl-2-butene is a trisubstituted alkene, whereas 2-methyl-1-butene is a disubstituted alkene.
Q3: My reaction mixture turned dark brown/black. What happened?
This is often observed when using concentrated sulfuric acid, which is a strong oxidizing agent. It can oxidize the alcohol or the alkene products, leading to the formation of carbon and other byproducts, which cause the dark coloration.[2] Using a less oxidizing acid like phosphoric acid can help mitigate this issue.
Q4: I see two layers in my reaction flask after adding the acid. Is this normal?
Yes, it is normal to see two layers. Tert-amyl alcohol and the aqueous acid solution may not be completely miscible, especially at the beginning of the reaction. Gentle swirling or stirring will help to increase the contact between the reactants.
Q5: What is the purpose of washing the crude product with a sodium hydroxide (B78521) solution?
The crude product will contain residual acidic catalyst (e.g., sulfuric acid). Washing with a dilute sodium hydroxide solution neutralizes this acid, preventing it from catalyzing polymerization or other unwanted side reactions of the alkene product during storage or subsequent distillation.
Data Presentation
| Reaction Condition | Effect on Product Ratio (2-Methyl-2-butene : 2-Methyl-1-butene) | Rationale |
| Higher Temperature | Increases the proportion of 2-methyl-2-butene. | Favors the formation of the more thermodynamically stable product (Zaitsev's rule). |
| Higher Acid Concentration | Generally increases the rate of dehydration and favors the Zaitsev product. | Promotes the E1 elimination pathway leading to the more stable alkene. |
| Choice of Acid Catalyst | Phosphoric acid may provide a cleaner reaction with a better yield of the desired alkenes compared to sulfuric acid. | Phosphoric acid is less oxidizing than sulfuric acid, reducing the formation of degradation byproducts.[2] |
Experimental Protocols
Synthesis of 2-Methyl-2-butene via Dehydration of Tert-Amyl Alcohol
This protocol is a generalized procedure based on common laboratory practices.
Materials:
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Tert-amyl alcohol (2-methyl-2-butanol)
-
Concentrated sulfuric acid or phosphoric acid
-
10% Sodium hydroxide solution
-
Anhydrous calcium chloride
-
Boiling chips
-
Ice
Procedure:
-
In a round-bottom flask, cautiously add the acid catalyst to a pre-determined amount of tert-amyl alcohol while cooling the flask in an ice bath.
-
Add a few boiling chips to the mixture.
-
Set up a distillation apparatus, ensuring the receiving flask is placed in an ice bath to minimize the evaporation of the volatile product.
-
Gently heat the reaction mixture to initiate the distillation of the alkene products. The boiling point of 2-methyl-2-butene is approximately 38.6 °C.
-
Collect the distillate until the reaction is complete.
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Transfer the distillate to a separatory funnel and wash it with a 10% sodium hydroxide solution to neutralize any residual acid.
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Separate the organic layer and dry it over anhydrous calcium chloride.
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Perform a final fractional distillation to purify the 2-methyl-2-butene from any remaining 2-methyl-1-butene and other impurities.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 2-methyl-2-butene.
References
Technical Support Center: Enhancing the Stability of 2-Methyl-2-buten-1-OL in Formulations
Welcome to the technical support center for 2-Methyl-2-buten-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the formulation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: this compound, an allylic alcohol, is susceptible to several degradation pathways that can compromise the stability of a formulation. The primary routes of degradation include:
-
Oxidation: The double bond and the allylic hydroxyl group are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to light (photo-oxidation). This can lead to the formation of aldehydes, ketones, or other oxidative degradation products.
-
Acid-Catalyzed Dehydration and Rearrangement: In acidic conditions, the hydroxyl group can be protonated, leading to the elimination of a water molecule to form various isomeric alkenes, such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene.[1][2] Rearrangement of the resulting carbocation can also lead to other isomeric products.
-
Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate degradation reactions, including oxidation and isomerization.[3] The UV absorption of related butanols has been measured between 208 and 230 nm.
Q2: What are the initial signs of instability I should look for in my this compound formulation?
A2: Early indicators of instability in your formulation can manifest in several ways:
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Physical Changes: Look for changes in color, the appearance of cloudiness or precipitation in liquid formulations, or phase separation in emulsions.
-
Chemical Changes: A noticeable change in pH, the development of an off-odor, or a decrease in the assay of this compound are all signs of chemical degradation. The appearance of new peaks in your chromatograms during analytical testing is a definitive indicator of degradation products.
Q3: How can I proactively improve the stability of my this compound formulation?
A3: A proactive approach to formulation development is key to ensuring stability. Consider the following strategies:
-
pH Control: Maintain the pH of your formulation in the neutral to slightly alkaline range to minimize the risk of acid-catalyzed degradation. The use of appropriate buffer systems (e.g., phosphate (B84403) or citrate (B86180) buffers) is highly recommended.[4]
-
Antioxidants: Incorporate antioxidants to mitigate oxidative degradation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and tocopherol.[4][5]
-
Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[4]
-
Inert Atmosphere: For oxygen-sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.[4]
-
Light Protection: Protect the formulation from light by using amber or opaque packaging.[4]
-
Excipient Compatibility: Ensure all excipients are compatible with this compound. Screen for reactive impurities in excipients, such as peroxides, which can initiate degradation.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common stability issues with this compound formulations.
Issue 1: Loss of Potency Over Time
Symptoms:
-
A gradual decrease in the concentration of this compound as determined by a stability-indicating analytical method.
-
The appearance of one or more new peaks in the chromatogram.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Oxidative Degradation | 1. Analyze for the presence of oxidative degradation products using GC-MS. 2. Review the formulation for the presence of oxidizing agents or trace metal ions. 3. Evaluate the packaging for its ability to protect against oxygen ingress. | 1. Incorporate an appropriate antioxidant (e.g., BHT, BHA). 2. Add a chelating agent (e.g., EDTA). 3. Package the formulation under an inert gas like nitrogen.[4] |
| Acid-Catalyzed Degradation | 1. Measure the pH of the formulation. 2. Identify any acidic excipients in the formulation. 3. Analyze for the presence of dehydration products like 2-methyl-1-butene and 2-methyl-2-butene.[1][2] | 1. Adjust the pH to a neutral or slightly alkaline range using a suitable buffer system.[4] 2. Replace acidic excipients with non-acidic alternatives if possible. |
| Photodegradation | 1. Expose the formulation to controlled light conditions (as per ICH Q1B guidelines) and monitor for degradation. | 1. Use light-protective primary packaging (e.g., amber vials or bottles).[4] 2. Store the product in a dark place. |
Issue 2: Physical Instability (e.g., Color Change, Precipitation)
Symptoms:
-
The formulation develops a yellow or brown tint.
-
A solid precipitate forms in a liquid formulation.
-
Phase separation occurs in an emulsion.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Formation of Degradation Products | 1. Identify the degradation products using techniques like GC-MS or LC-MS. 2. Determine the solubility of the identified degradation products in the formulation vehicle. | 1. Address the root cause of degradation as outlined in "Issue 1". 2. If degradation cannot be completely avoided, consider modifying the formulation to improve the solubility of the degradation products. |
| Excipient Incompatibility | 1. Conduct a systematic drug-excipient compatibility study. 2. Visually inspect binary mixtures of this compound with each excipient under stressed conditions (e.g., elevated temperature and humidity). | 1. Replace any incompatible excipients with suitable alternatives. |
| pH Shift | 1. Monitor the pH of the formulation over time. | 1. Incorporate a buffer system with sufficient capacity to maintain the desired pH range.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Store at 60°C and analyze samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Store at 60°C and analyze samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Store at room temperature and analyze samples at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store the stock solution (or solid API) in a temperature-controlled oven at 80°C.
-
Analyze samples at 1, 3, and 7 days.
-
-
Photodegradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or GC-MS method (see Protocol 2 and 3).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for a reverse-phase HPLC method for the quantification of this compound and the detection of its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (gradient or isocratic, to be optimized). For MS compatibility, replace any non-volatile buffer with formic acid.[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol 3: GC-MS for Impurity Identification
This protocol is for the identification of volatile degradation products and impurities.
Sample Preparation:
-
For liquid formulations, a direct injection or a liquid-liquid extraction into a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) may be appropriate.
-
For solid formulations, a headspace analysis or solvent extraction followed by filtration can be used.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Range | m/z 35-350 |
Data Analysis:
-
Identify potential degradation products by comparing their mass spectra with a library (e.g., NIST).[7]
-
Confirm the identity of suspected degradation products by analyzing reference standards if available.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Loss of Potency
Caption: A logical workflow for troubleshooting loss of potency.
Experimental Workflow for Stability Testing
Caption: A workflow for conducting stability testing and formulation optimization.
References
- 1. scribd.com [scribd.com]
- 2. studylib.net [studylib.net]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. jocpr.com [jocpr.com]
- 6. 2-Buten-1-ol, 2-methyl- | SIELC Technologies [sielc.com]
- 7. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
Technical Support Center: Dehydration of Tertiary Alcohols
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of tertiary alcohols to synthesize alkenes.
Troubleshooting Guide
This section addresses common issues encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Low or No Alkene Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | 1a. Increase Reaction Time: Allow the reaction to proceed for a longer duration. Monitor progress using techniques like TLC or GC. 1b. Increase Temperature: Tertiary alcohol dehydration is temperature-dependent. Gradually increase the reaction temperature within the recommended range (typically 25-80°C for tertiary alcohols).[1][2] 1c. Insufficient Catalyst: The acid catalyst may be too dilute or insufficient in quantity. Use a concentrated strong acid like sulfuric acid or phosphoric acid.[1][3] |
| 2. Reaction Reversibility: The reaction is reversible, and the presence of water can shift the equilibrium back to the alcohol.[4][5] | 2. Remove Products via Distillation: Since alkenes typically have lower boiling points than their corresponding alcohols, distilling the alkene as it forms can drive the reaction to completion.[4][5] | |
| Formation of Unexpected Products | 1. Carbocation Rearrangement: The intermediate tertiary carbocation may rearrange to a more stable carbocation, leading to a mixture of alkene isomers.[6][7] | 1. Use a Bulky Base or a Different Dehydrating Agent: Consider using a non-acidic dehydration method, such as treatment with phosphorus oxychloride (POCl₃) in pyridine, which can minimize rearrangements.[1][2] |
| 2. Ether Formation: If the temperature is too low, the alcohol may react with itself to form an ether, particularly with primary and secondary alcohols, but it can be a minor side product with tertiary alcohols under certain conditions.[1][8] | 2. Increase Reaction Temperature: Higher temperatures favor elimination (alkene formation) over substitution (ether formation).[8] | |
| Charring or Darkening of Reaction Mixture | 1. Use of Concentrated Sulfuric Acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring and the formation of side products like carbon dioxide and sulfur dioxide.[9][10] | 1. Use Phosphoric Acid: Concentrated phosphoric acid is a safer and less messy alternative that is not a strong oxidizing agent.[9][10] |
Frequently Asked Questions (FAQs)
Q1: Why is an acid catalyst required for the dehydration of a tertiary alcohol?
An acid catalyst is necessary to convert the poor leaving group, the hydroxyl (-OH) group, into a good leaving group, a water molecule (-OH₂⁺).[3][5][7] The reaction proceeds through an E1 mechanism.[1][11] The first step is the protonation of the alcohol's hydroxyl group by the acid.[3][12] This is followed by the loss of a water molecule to form a stable tertiary carbocation.[3][12][13] Finally, a weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming the alkene.[1][2]
Q2: What is the typical mechanism for the dehydration of a tertiary alcohol?
The dehydration of tertiary alcohols typically proceeds through an E1 (unimolecular elimination) mechanism.[1][3][6][11]
E1 Dehydration Mechanism of a Tertiary Alcohol
Caption: E1 mechanism for tertiary alcohol dehydration.
Q3: Why are tertiary alcohols easier to dehydrate than primary or secondary alcohols?
The ease of dehydration follows the order: tertiary > secondary > primary.[7][14] This is because the rate-determining step of the E1 reaction is the formation of a carbocation.[3][13] Tertiary alcohols form the most stable tertiary carbocations, thus requiring milder conditions (lower temperatures) for dehydration.[3][11][15]
| Alcohol Type | Typical Dehydration Temperature | Mechanism |
| Primary | 170° - 180°C | E2 |
| Secondary | 100° - 140°C | E1 |
| Tertiary | 25° - 80°C | E1 |
| Data compiled from Chemistry LibreTexts.[1][2] |
Q4: My reaction produced a mixture of alkenes. How can I control the regioselectivity?
When multiple alkene isomers can be formed, the major product is typically the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's Rule .[7][16]
If a different, less substituted (Hofmann) product is desired, or if carbocation rearrangements are problematic, alternative, non-acidic dehydration methods should be considered. One common method is using phosphorus oxychloride (POCl₃) in pyridine, which often favors the formation of the less substituted alkene and proceeds via an E2 mechanism.[1][2]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting dehydration reactions.
Experimental Protocols
Key Experiment: Acid-Catalyzed Dehydration of 2-methyl-2-butanol (B152257)
Objective: To synthesize 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056) from 2-methyl-2-butanol via acid-catalyzed dehydration.
Materials:
-
2-methyl-2-butanol
-
Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Simple distillation apparatus
-
Separatory funnel
-
Ice bath
Procedure:
-
Set up a simple distillation apparatus.
-
In the distillation flask, cautiously add 15 mL of 2-methyl-2-butanol.
-
Slowly and with cooling (in an ice bath), add 5 mL of concentrated sulfuric acid or 85% phosphoric acid to the alcohol. Swirl gently to mix.
-
Add a few boiling chips to the flask.
-
Heat the mixture gently. The alkene products will begin to distill. Due to their low boiling points (2-methyl-2-butene: 38.6°C; 2-methyl-1-butene: 31.2°C), the receiving flask should be cooled in an ice bath to minimize evaporation.
-
Collect the distillate until the reaction ceases.
-
Transfer the distillate to a separatory funnel and wash it with a small amount of saturated sodium bicarbonate solution to neutralize any acidic residue, followed by a wash with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The final product can be further purified by fractional distillation if necessary.
-
Characterize the product mixture using Gas Chromatography (GC) to determine the ratio of the isomeric alkenes and Infrared (IR) Spectroscopy to confirm the presence of the C=C double bond.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 5. readchemistry.com [readchemistry.com]
- 6. periodicchemistry.com [periodicchemistry.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. byjus.com [byjus.com]
- 12. quora.com [quora.com]
- 13. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 14. gdckulgam.edu.in [gdckulgam.edu.in]
- 15. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Allylic Alcohol Synthesis
Disclaimer: Direct, high-yield synthetic routes and specific catalyst performance data for 2-Methyl-2-buten-1-ol are not extensively documented in readily available literature. This guide focuses on the synthesis of its isomer, Prenol (3-Methyl-2-buten-1-ol) , via the catalytic isomerization of Isoprenol (3-Methyl-3-buten-1-ol). The principles, catalyst systems, and troubleshooting methodologies detailed here serve as a robust starting point for researchers investigating the synthesis of this compound and other substituted allylic alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Prenol? A1: The primary industrial and laboratory route for Prenol (3-Methyl-2-buten-1-ol) synthesis is the catalytic isomerization of Isoprenol (3-Methyl-3-buten-1-ol). This reaction is reversible, making catalyst selection crucial for achieving high selectivity and yield.[1]
Q2: What are the main types of catalysts used for this isomerization? A2: Catalysts for this process are broadly categorized as heterogeneous and homogeneous systems.[1] Heterogeneous catalysts, such as supported palladium systems, are often preferred due to their ease of separation, reusability, and suitability for continuous flow processes.[1] Homogeneous catalysts have been studied, but comparative data is less common in the literature.[1]
Q3: Why is catalyst support and the use of promoters important? A3: The choice of support material (e.g., SiO₂, Al₂O₃) and the addition of promoters (e.g., Selenium, Cerium) significantly influence the performance of heterogeneous catalysts.[1] They can affect catalyst activity, selectivity, and stability by altering the electronic properties and surface chemistry of the active metal sites.[1]
Q4: What are the key challenges in the catalytic synthesis of Prenol? A4: The central challenge is to achieve high selectivity towards the desired product, Prenol, while minimizing side reactions and the formation of byproducts.[1] The reversible nature of the isomerization reaction means that achieving high conversion requires careful optimization of reaction conditions.[1] Catalyst deactivation and cost, especially for precious metal catalysts like palladium, are also significant considerations.[1]
Catalyst Performance Data
The following table summarizes the performance of various heterogeneous catalysts in the isomerization of Isoprenol to Prenol, providing a comparative basis for catalyst selection.
| Catalyst System | Catalyst Composition | Support/Ligand | Temperature (°C) | Time (h) | Isoprenol Conversion (%) | Prenol Selectivity (%) | Prenol Yield (%) | Reference |
| Palladium-based | 0.5% Pd, 0.05% Se, 0.3% Ce | SiO₂ | 60-100 | 100 | 45 | 93-94 | ~42 | [1] |
| Palladium-based | 0.5% Pd | Al₂O₃ | 60-100 | 100 | 45 | 85-88 | ~39 | [1] |
| Raney Ni/Superacid | Raney Ni, S₂O₈²⁻/ZrO₂-SiO₂ | - | 40 | 2 | 96.7 | 87.5 | 84.6 | [1] |
Experimental Protocols
General Protocol for Heterogeneous Catalytic Isomerization of Isoprenol
This protocol provides a generalized methodology for the liquid-phase isomerization of Isoprenol to Prenol using a supported palladium catalyst.
1. Materials and Equipment:
-
Isoprenol (3-Methyl-3-buten-1-ol)
-
Heterogeneous catalyst (e.g., 0.5% Pd/SiO₂ with promoters)
-
Solvent (if applicable, e.g., toluene, heptane)
-
Glass reactor with magnetic stirring and temperature control (e.g., oil bath)
-
Condenser
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Gas Chromatography (GC) equipment for analysis
2. Procedure:
-
Reactor Setup: Assemble the glass reactor with a condenser and ensure it is clean and dry. Purge the system with an inert gas.
-
Catalyst Loading: Add the calculated amount of the heterogeneous catalyst to the reactor.
-
Reactant Addition: Introduce the solvent (if used) followed by the Isoprenol substrate into the reactor.
-
Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots of the reaction mixture and analyzing them by GC to determine the conversion of Isoprenol and the selectivity towards Prenol.
-
Reaction Work-up: Once the desired conversion is reached or the reaction rate plateaus, cool the mixture to room temperature.
-
Product Isolation: Separate the catalyst from the reaction mixture by filtration. The liquid product mixture can then be purified by distillation.
Troubleshooting Guide
Problem 1: Low Isoprenol Conversion
-
Q: My Isoprenol conversion is lower than expected. What are the potential causes?
-
A: Low conversion can result from several factors:
-
Insufficient Catalyst Activity: The catalyst may be deactivated or inherently not active enough under your chosen conditions.
-
Suboptimal Temperature: The reaction temperature may be too low. Isomerization is an equilibrium-limited reaction, and temperature affects both the rate and equilibrium position.
-
Poor Mass Transfer: Inadequate stirring can lead to poor contact between the reactant and the catalyst surface, limiting the reaction rate.
-
Presence of Impurities: Impurities in the reactant or solvent can act as catalyst poisons.
-
-
-
Q: How can I improve the conversion rate?
-
A: Consider the following actions:
-
Increase Temperature: Gradually increase the reaction temperature within the catalyst's stable range.
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the overall reaction rate.
-
Verify Catalyst Activity: Test the catalyst with a standard reaction or obtain a fresh batch. Consider catalyst activation procedures if applicable.
-
Improve Agitation: Ensure the stirring is vigorous enough to keep the catalyst suspended and well-dispersed.
-
Purify Reactants: Ensure the Isoprenol and any solvent used are of high purity.
-
-
Problem 2: Poor Selectivity to Prenol (High Byproduct Formation)
-
Q: I am observing significant amounts of byproducts. Why is this happening and how can I improve selectivity?
-
A: Poor selectivity is often due to side reactions catalyzed by the active sites.
-
Reaction Temperature is Too High: Higher temperatures can sometimes favor side reactions like dehydration or oligomerization.
-
Inappropriate Catalyst: The catalyst may have acid or base sites that promote undesired reactions. For example, acidic supports like alumina (B75360) can promote carbocation-mediated side reactions.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after reaching equilibrium can lead to the slow formation of degradation products.
-
-
A: To improve selectivity:
-
Optimize Temperature: Try lowering the reaction temperature.
-
Change Catalyst or Support: Select a catalyst with known high selectivity. Using a more inert support like silica (B1680970) (SiO₂) instead of alumina (Al₂O₃) can reduce acidity-driven side reactions. The use of promoters like Selenium is specifically known to enhance selectivity.[1]
-
Reduce Reaction Time: Monitor the reaction closely and stop it once the optimal yield of Prenol is achieved.
-
-
Visualizations
Caption: Experimental workflow for the catalytic isomerization of Isoprenol.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude 2-Methyl-2-buten-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methyl-2-buten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. A frequent synthesis involves the dehydration of 2-methyl-2-butanol. In this case, impurities may include:
-
Unreacted Starting Material: 2-Methyl-2-butanol.
-
Isomeric Alkenes: 2-Methyl-1-butene (B49056) and 2-methyl-2-butene (B146552) are common byproducts.[1]
-
Other Isomeric Alcohols: Positional isomers such as 3-methyl-2-buten-1-ol (B147165) and 3-methyl-3-buten-1-ol.
-
Water: A direct byproduct of the dehydration reaction.
-
Residual Acid Catalyst: If an acid catalyst was used for dehydration.
-
Solvent Residues: From the reaction or workup.
Q2: My final product is a viscous oil instead of a clear liquid. What could be the cause?
A2: Pure this compound is a colorless liquid. A viscous or oily appearance can indicate the presence of polymeric byproducts or high concentrations of less volatile impurities. Consider the following:
-
Polymerization: Allylic alcohols can be susceptible to polymerization, especially at elevated temperatures or in the presence of acid.
-
High Boiling Point Impurities: Contamination with high-boiling point side products or residual starting materials from other synthetic routes can increase viscosity.
Q3: How can I remove residual water from my purified this compound?
A3: Residual water can be effectively removed by treating the organic liquid with a suitable drying agent. Anhydrous sodium sulfate (B86663) or magnesium sulfate are commonly used. After adding the drying agent and allowing sufficient contact time, the solid is removed by filtration to yield the dried product.
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Several analytical techniques can be employed to determine the purity of your product:
-
Gas Chromatography (GC): An excellent method for separating and quantifying volatile components like this compound and its low-boiling impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis.[2]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it can help in identifying unknown impurities.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation between this compound and its isomers.
| Possible Cause | Solution |
| Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation. | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation Rate is Too High: The distillation is proceeding too quickly, preventing proper equilibrium between the liquid and vapor phases on each theoretical plate.[3] | Reduce the heating rate to ensure a slow and steady collection of the distillate (a drop rate of approximately 1-2 drops per second is often recommended).[3] |
| Fluctuating Heat Source: Inconsistent heating can disrupt the vapor-liquid equilibrium within the column. | Use a stable heating source such as a heating mantle with a controller or a temperature-controlled oil bath. |
| Poor Insulation: Heat loss from the column can lead to premature condensation and flooding. | Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient. |
Issue: The product is contaminated with water.
| Possible Cause | Solution |
| Formation of an Azeotrope: Water can form azeotropes with alcohols, making complete separation by simple distillation difficult. | Dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation. Alternatively, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be employed. |
| Incomplete Initial Drying: The crude material was not sufficiently dried before distillation. | Ensure the pre-distillation drying step is thorough. Allow adequate contact time with the drying agent and ensure it is not saturated. |
Liquid-Liquid Extraction
Issue: Formation of an emulsion during extraction.
| Possible Cause | Solution |
| Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable emulsion. | Gently invert the separatory funnel multiple times to mix the layers instead of vigorous shaking.[4] |
| Presence of Surfactant-like Impurities: Some impurities can act as emulsifying agents. | Add a small amount of a saturated salt solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion. |
| pH of the Aqueous Layer: The pH may be promoting emulsion formation. | Adjust the pH of the aqueous layer. Sometimes, slight acidification or basification can destabilize the emulsion. |
Issue: Poor recovery of this compound in the organic layer.
| Possible Cause | Solution |
| Insufficient Partition Coefficient: The compound has significant solubility in the aqueous phase. | Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than one large extraction. |
| Incorrect Choice of Organic Solvent: The organic solvent is not optimal for extracting the target compound. | Select a solvent in which this compound has high solubility and is immiscible with water. Ethers and esters are often suitable choices.[5][6] |
| Incorrect pH of the Aqueous Layer: The pH may be affecting the solubility of the compound. | For neutral compounds like this compound, the pH of the aqueous phase should ideally be near neutral. |
Column Chromatography
Issue: Co-elution of this compound with impurities.
| Possible Cause | Solution |
| Inappropriate Mobile Phase Polarity: The eluent is either too polar or not polar enough, resulting in poor separation. | Optimize the mobile phase through preliminary Thin Layer Chromatography (TLC) analysis. A solvent system that gives a good separation of spots on the TLC plate should be used. For allylic alcohols, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) are common. |
| Column Overloading: Too much crude material was loaded onto the column. | Use an appropriate amount of stationary phase relative to the amount of crude product (a ratio of 30:1 to 100:1 by weight is a good starting point). |
| Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling and poor separation. | Ensure the column is packed carefully and evenly, without any air bubbles or cracks. Both wet and dry packing methods can be effective if done correctly.[7] |
Issue: The compound appears to be degrading on the column.
| Possible Cause | Solution |
| Acidity of Silica (B1680970) Gel: Standard silica gel is slightly acidic and can cause degradation or isomerization of sensitive compounds like allylic alcohols. | Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the mobile phase. Alternatively, use a different stationary phase such as neutral alumina. |
| Prolonged Elution Time: The compound spends too much time on the stationary phase, increasing the chance of degradation. | Use flash chromatography (applying pressure to speed up the elution) to minimize the time the compound is in contact with the stationary phase. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₅H₁₀O | 86.13 | 137[8] | Slightly soluble[8] |
| 2-Methyl-2-butanol | C₅H₁₂O | 88.15 | 102[9][10] | Slightly soluble[9] |
| 2-Methyl-1-butene | C₅H₁₀ | 70.13 | 31.2[11] | Insoluble |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 35-38[12] | Insoluble[12] |
| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | ~140 | Soluble |
| 3-Methyl-3-buten-1-ol | C₅H₁₀O | 86.13 | 130-132[8][11][13][14] | 170 g/L (20 °C)[8][13] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points, such as isomeric alkenes.
Methodology:
-
Drying: Dry the crude this compound over anhydrous sodium sulfate for at least 30 minutes, then filter to remove the drying agent.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux) of appropriate length to ensure adequate separation. Ensure all glass joints are properly sealed.
-
Distillation: Place the dried crude product in the distillation flask with a few boiling chips. Heat the flask gently using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain the low-boiling impurities like 2-methyl-1-butene and 2-methyl-2-butene (typically boiling below 40 °C).
-
As the temperature rises, there may be an intermediate fraction.
-
Collect the main fraction of this compound at its boiling point of approximately 137 °C.[8]
-
-
Monitoring: Monitor the temperature at the still head throughout the distillation. A stable temperature during the collection of a fraction indicates a pure compound is being distilled.
-
Analysis: Analyze the collected fractions by GC or NMR to confirm their purity.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol is useful for removing water-soluble impurities, such as residual acid catalysts or highly polar byproducts.
Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent with low polarity, such as diethyl ether or ethyl acetate.
-
Washing:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and gently invert the funnel several times, venting frequently to release pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
To neutralize any residual acid, wash with a saturated sodium bicarbonate solution, followed by another wash with deionized water.
-
Finally, wash with brine (saturated NaCl solution) to facilitate the removal of dissolved water from the organic layer.
-
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Column Chromatography
This method is effective for separating this compound from isomers with similar boiling points and other non-volatile impurities.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting poor separation in fractional distillation.
Caption: Troubleshooting emulsion formation during liquid-liquid extraction.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. organomation.com [organomation.com]
- 6. economysolutions.in [economysolutions.in]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. 3-Methyl-3-buten-1-ol | C5H10O | CID 12988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]
- 10. 2-Methyl-2-butanol CAS#: 75-85-4 [m.chemicalbook.com]
- 11. 3-METHYL-3-BUTEN-1-OL | 763-32-6 [chemicalbook.com]
- 12. CA1099294A - Process for preparing allylic alcohols from allylic halides - Google Patents [patents.google.com]
- 13. scent.vn [scent.vn]
- 14. 3-METHYL-3-BUTEN-1-OL CAS#: 763-32-6 [m.chemicalbook.com]
Minimizing by-product formation in alkene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during alkene synthesis.
Troubleshooting Guide: Common Issues and Solutions
Unwanted by-products are a frequent challenge in alkene synthesis. This guide addresses common problems and offers targeted solutions to improve the yield and purity of your desired alkene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Isomeric Alkenes (Regioisomers) | 1. Non-regioselective elimination: The reaction conditions do not favor the formation of one constitutional isomer over another.[1] 2. Carbocation rearrangement: In E1 reactions, the intermediate carbocation may rearrange to a more stable form, leading to a different alkene product.[2][3][4] | 1. Control regioselectivity: a. For the Zaitsev product (more substituted alkene), use a small, strong base (e.g., NaOH, NaOEt) and a secondary or tertiary substrate.[3][4][5] b. For the Hofmann product (less substituted alkene), use a bulky base (e.g., potassium tert-butoxide) to sterically hinder attack at the more substituted β-carbon.[3][4] 2. Suppress carbocation rearrangement: a. Favor the E2 mechanism, which is a concerted reaction and does not involve a carbocation intermediate.[6][7] This can be achieved by using a high concentration of a strong base and a secondary or tertiary substrate.[3][4] b. For alcohol dehydration, consider converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) and then performing an E2 elimination with a strong base.[8] |
| Formation of Stereoisomers (E/Z Isomers) | 1. Lack of stereoselectivity: The reaction produces a mixture of E and Z isomers because the transition states leading to both are energetically similar.[9][10] 2. Non-stereospecific reaction mechanism: E1 reactions, which proceed through a planar carbocation intermediate, are not stereospecific and can lead to a mixture of stereoisomers.[6] | 1. Enhance stereoselectivity: a. Utilize the E2 mechanism , which is stereospecific. The stereochemistry of the product is determined by the anti-periplanar arrangement of the leaving group and the β-hydrogen in the substrate.[7][9][11] b. For alkyne reduction to alkenes, the choice of catalyst is crucial for stereoselectivity. Use Lindlar's catalyst for cis (Z) alkenes and a dissolving metal reduction (e.g., Na in liquid NH₃) for trans (E) alkenes.[8] |
| Presence of Substitution By-products (e.g., Alcohols, Ethers) | Competition between elimination and substitution (SN1/SN2) reactions: The nucleophile/base can attack the α-carbon (substitution) instead of the β-hydrogen (elimination).[3] | 1. Favor elimination over substitution: a. Use a strong, non-nucleophilic, bulky base (e.g., potassium tert-butoxide).[3][4] b. Increase the reaction temperature , as elimination is entropically favored over substitution.[3][4][6] c. Use a secondary or tertiary substrate , as these are more sterically hindered to substitution and more readily undergo elimination.[3][4] |
| Low Reaction Yield | 1. Poor leaving group: The leaving group is not easily displaced. 2. Incomplete reaction: The reaction has not gone to completion. | 1. Improve the leaving group: a. For alcohols, protonate the hydroxyl group with a strong acid (e.g., H₂SO₄, H₃PO₄) to convert it into a good leaving group (H₂O).[3][4] b. Alternatively, convert the alcohol to a tosylate or mesylate.[8] 2. Optimize reaction conditions: a. Increase reaction time or temperature. b. Ensure an appropriate solvent is used. |
Experimental Protocols
Protocol 1: Regioselective E2 Dehydrohalogenation of 2-Bromo-2-methylbutane (B1582447)
This protocol details the synthesis of two different regioisomers from the same starting material by selecting the appropriate base.
Objective: To selectively synthesize 2-methyl-2-butene (B146552) (Zaitsev product) and 2-methyl-1-butene (B49056) (Hofmann product).
Materials:
-
2-bromo-2-methylbutane
-
Sodium ethoxide (NaOEt) in ethanol (B145695)
-
Potassium tert-butoxide (t-BuOK) in tert-butanol (B103910)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus
-
Gas chromatograph (for product analysis)
Procedure for Zaitsev Product (2-methyl-2-butene):
-
In a round-bottom flask, dissolve 2-bromo-2-methylbutane in ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the flask while stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with diethyl ether (2x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the product by distillation.
Procedure for Hofmann Product (2-methyl-1-butene):
-
In a round-bottom flask, dissolve 2-bromo-2-methylbutane in tert-butanol.
-
Add a solution of potassium tert-butoxide in tert-butanol dropwise to the flask while stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Follow steps 4-9 from the Zaitsev product procedure for workup and purification.
Protocol 2: Dehydration of 2-Methylcyclohexanol (B165396)
Objective: To synthesize 1-methylcyclohexene via an E1 dehydration reaction.
Materials:
-
2-Methylcyclohexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated aqueous sodium chloride solution (brine)
-
10% aqueous sodium carbonate solution
-
Anhydrous calcium chloride
-
Distillation apparatus
Procedure:
-
Place 2-methylcyclohexanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a fractional distillation apparatus and heat the mixture to distill the alkene product as it forms. The boiling point of 1-methylcyclohexene is approximately 110°C.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash it with 10% aqueous sodium carbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Perform a final simple distillation to obtain the purified 1-methylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What is the difference between regioselectivity and stereoselectivity in alkene synthesis?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another.[1] For example, in an elimination reaction, the double bond can form in different positions, resulting in different regioisomers. Stereoselectivity, on the other hand, is the preference for the formation of one stereoisomer over another (e.g., E vs. Z isomers).[9][10]
Q2: How does the choice of base affect the outcome of an elimination reaction?
A2: The choice of base is critical for controlling the regioselectivity of the reaction. Small, strong bases like sodium ethoxide favor the formation of the more substituted (thermodynamically more stable) Zaitsev product.[3][4][5] Bulky, non-nucleophilic bases like potassium tert-butoxide sterically hinder the removal of a proton from a more substituted carbon, leading to the formation of the less substituted Hofmann product.[3][4]
Q3: Why do E1 reactions often lead to a mixture of products?
A3: E1 reactions proceed through a carbocation intermediate.[2] This intermediate can undergo rearrangement to a more stable carbocation, which can then lead to the formation of a different constitutional isomer.[3][4] Additionally, the planar nature of the carbocation allows for the subsequent removal of a proton from either side, which can result in a mixture of E and Z stereoisomers.[6]
Q4: When should I choose an E1 or E2 reaction for my synthesis?
A4: Choose the E2 mechanism when you need to control the regioselectivity and stereoselectivity of the product.[12] E2 reactions are concerted and stereospecific, providing greater control over the outcome.[7][9] E1 reactions are generally less synthetically useful due to the potential for carbocation rearrangements and the formation of product mixtures. However, they can be used for the dehydration of alcohols with a strong acid.[8]
Q5: What are the best methods for purifying my alkene product?
A5: The most common method for purifying liquid alkenes is distillation, which separates compounds based on differences in their boiling points.[13][14] If the by-products have very similar boiling points to the desired product, fractional distillation may be necessary.[13] For solid alkenes, recrystallization is a common purification technique.[13] In some cases, chromatography (e.g., column chromatography or gas chromatography) can be used for purification.[14]
Visualizations
Caption: Decision workflow for selecting an elimination pathway.
Caption: Comparison of E1 and E2 reaction mechanisms.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 8. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reaction Condition Optimization for Alcohol Dehydration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing alcohol dehydration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for alcohol dehydration, and how do I choose the right one?
A1: Commonly used catalysts include strong protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as solid catalysts like aluminum oxide (Al₂O₃).[1][2] Phosphoric acid is often preferred over sulfuric acid as it produces cleaner reactions with fewer side products like carbon dioxide and sulfur dioxide.[1][2] For sensitive substrates or to avoid carbocation rearrangements, milder conditions using reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can be employed.[3][4][5] The choice of catalyst depends on the alcohol's structure (primary, secondary, or tertiary) and the desired reaction outcome.
Q2: Why is temperature control crucial in alcohol dehydration reactions?
A2: Temperature is a critical parameter that influences both the reaction rate and the product distribution. Higher temperatures generally favor the elimination reaction to form an alkene over the competing substitution reaction that leads to ether formation.[6][7][8][9] However, excessively high temperatures can lead to undesired side reactions and catalyst degradation. The optimal temperature varies depending on the substrate; for instance, tertiary alcohols dehydrate at much lower temperatures than primary alcohols.[4][10]
Q3: How can I minimize the formation of ether byproducts?
A3: Ether formation is a common side reaction, particularly with primary alcohols and at lower temperatures.[6][7][11] To minimize ether formation, it is recommended to use higher reaction temperatures and an excess of the acid catalyst.[9] The choice of a bulky acid catalyst can also disfavor the bimolecular substitution reaction that leads to ethers.
Q4: What causes the formation of multiple alkene isomers, and how can I control regioselectivity?
A4: The dehydration of asymmetrical alcohols can lead to a mixture of constitutional isomers (regioisomers) and stereoisomers.[2] According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene.[12] Controlling regioselectivity can be challenging. For secondary and tertiary alcohols that react via an E1 mechanism, the product distribution is largely governed by carbocation stability. In some cases, using a bulkier base or a specific catalyst system can influence the regiochemical outcome.
Q5: What are carbocation rearrangements, and how can I prevent them?
A5: Carbocation rearrangements are common in the dehydration of secondary and tertiary alcohols, which proceed through an E1 mechanism involving a carbocation intermediate.[13][14][15] The initial carbocation can rearrange to a more stable one via a hydride or alkyl shift, leading to a mixture of alkene products with different carbon skeletons.[10][14] To prevent these rearrangements, you can use a reaction that avoids a carbocation intermediate, such as dehydration using phosphorus oxychloride (POCl₃) in pyridine, which proceeds via an E2 mechanism.[3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during alcohol dehydration experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Alkene Yield | 1. Reaction temperature is too low: Insufficient energy to overcome the activation barrier for elimination.[10] 2. Catalyst is inactive or insufficient: The catalyst may be old, hydrated, or used in too small a quantity. 3. Inefficient removal of product: The reversible nature of the reaction can limit product formation if the alkene is not removed as it forms.[16] | 1. Increase the reaction temperature. Refer to literature for optimal temperature ranges for your specific alcohol type.[4] 2. Use fresh, anhydrous catalyst in the appropriate stoichiometric or catalytic amount. 3. Set up the reaction with a distillation apparatus to remove the lower-boiling alkene product as it is formed, driving the equilibrium towards the products.[16][17][18] |
| High Yield of Ether Byproduct | 1. Reaction temperature is too low: Favors the bimolecular substitution reaction (SN2) leading to ether formation, especially for primary alcohols.[6][7] 2. Insufficient acid catalyst: A lower concentration of the protonated alcohol may allow unreacted alcohol to act as a nucleophile. | 1. Increase the reaction temperature to favor the elimination pathway. For ethanol, for example, ether formation is favored at ~140°C, while ethene formation is favored at ~180°C.[6][9] 2. Increase the concentration of the acid catalyst. |
| Formation of Multiple Alkene Isomers (Regio- or Stereoisomers) | 1. Asymmetrical alcohol substrate: The presence of different beta-hydrogens allows for the formation of different alkene products.[2] 2. Reaction proceeds via E1 mechanism: The carbocation intermediate can be attacked by the base from different positions. | 1. This is often an inherent outcome for such substrates. Characterize the product mixture using GC-MS to determine the isomer distribution.[17][19][20] 2. Consider alternative synthetic routes if a single isomer is required. For controlling regioselectivity, exploring different catalyst systems may be beneficial.[12] |
| Formation of Rearranged Products (Carbocation Rearrangement) | 1. Substrate is a secondary or tertiary alcohol: These alcohols dehydrate via an E1 mechanism, which involves a carbocation intermediate that can rearrange to a more stable carbocation.[13][14] | 1. Use a method that avoids a carbocation intermediate. Dehydration with phosphorus oxychloride (POCl₃) in pyridine proceeds through an E2 mechanism and can prevent rearrangements.[3][4][5] |
| Reaction Mixture Darkens or Charring Occurs | 1. Using concentrated sulfuric acid: It is a strong oxidizing agent and can cause side reactions leading to the formation of carbon and other byproducts.[1][2] 2. Reaction temperature is too high. | 1. Use concentrated phosphoric acid instead of sulfuric acid for a cleaner reaction.[1][2] 2. Carefully control the reaction temperature and avoid overheating. |
Experimental Protocol: Dehydration of 2-Methylcyclohexanol (B165396)
This protocol provides a detailed methodology for the acid-catalyzed dehydration of 2-methylcyclohexanol to a mixture of methylcyclohexenes.
Materials:
-
2-methylcyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)
-
10% Sodium bicarbonate solution
-
Deionized water
-
Boiling chips
Equipment:
-
Round-bottom flask (50 mL)
-
Simple distillation apparatus (or fractional distillation for better separation)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a 50-mL round-bottom flask, combine 15.0 mL of 2-methylcyclohexanol and 4.5 mL of 85% phosphoric acid.[21] Add a few boiling stones to ensure smooth boiling.
-
Distillation: Assemble a simple or fractional distillation apparatus. Gently heat the mixture to a boil. Control the heating rate to ensure a slow and steady distillation. Collect the distillate that boils below 95-100°C.[17][22] The distillate will be a cloudy mixture of alkenes and water.
-
Workup:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with two 5 mL portions of 10% sodium bicarbonate solution to neutralize any remaining acid.[21] After each wash, allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with 5 mL of deionized water.[21]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying: Add a small amount of anhydrous calcium chloride or sodium sulfate to the organic layer to remove any residual water.[17][21] Swirl the flask and let it stand for 5-10 minutes.
-
Product Isolation and Analysis:
Visualizations
Caption: General reaction pathways for acid-catalyzed alcohol dehydration.
Caption: Troubleshooting workflow for low alkene yield in alcohol dehydration.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Regioselectivity in dehydration of alcohols | Filo [askfilo.com]
- 13. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 17. Dehydration of an alcohol [cs.gordon.edu]
- 18. youtube.com [youtube.com]
- 19. lakeland.edu [lakeland.edu]
- 20. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 21. studylib.net [studylib.net]
- 22. cerritos.edu [cerritos.edu]
Validation & Comparative
A Comparative Analysis of 2-Methyl-2-buten-1-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Methyl-2-buten-1-ol and its structural isomers with the molecular formula C₅H₁₀O. The information presented is intended to assist researchers, scientists, and professionals in drug development in understanding the distinct physicochemical properties, reactivity, and potential applications of these closely related compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for their differentiation and evaluation, and visualizes their structural relationships and analytical workflows.
Introduction
Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, often exhibit distinct physical, chemical, and biological properties.[1] For the molecular formula C₅H₁₀O, a variety of structural isomers exist, including unsaturated alcohols, aldehydes, and ketones.[2][3] Understanding the nuances between these isomers is critical in fields such as fragrance chemistry, pharmaceutical synthesis, and materials science, where a specific isomer may be the desired product while others could be inactive or even detrimental. This guide focuses on this compound, an allylic primary alcohol, and compares it with other key C₅H₁₀O isomers to provide a basis for selection, characterization, and application.
Data Presentation: Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and a selection of its isomers. These isomers include other unsaturated alcohols (both primary and tertiary), a saturated cyclic alcohol, a ketone, and an aldehyde, illustrating the diversity within this single molecular formula.
Table 1: General and Physical Properties of C₅H₁₀O Isomers
| Property | This compound | 3-Methyl-2-buten-1-ol (Prenol) | 3-Methyl-3-buten-1-ol (Isoprenol) | 2-Methyl-3-buten-2-ol | Pentan-2-one | Pentanal |
| IUPAC Name | (E)-2-methylbut-2-en-1-ol[4] | 3-methylbut-2-en-1-ol | 3-methylbut-3-en-1-ol | 2-methylbut-3-en-2-ol | pentan-2-one | pentanal |
| CAS Number | 4675-87-0[4] | 556-82-1 | 763-32-6 | 115-18-4[5][6] | 107-87-9 | 110-62-3 |
| Molecular Weight ( g/mol ) | 86.13 | 86.13 | 86.13 | 86.13 | 86.13 | 86.13 |
| Appearance | Colorless liquid | Colorless liquid | Colorless to light yellow liquid | Colorless liquid | Colorless liquid | Colorless liquid |
| Odor | Green, oily[4] | Fruity | - | Characteristic | Acetone-like, fruity | Strong, acrid, pungent |
| Boiling Point (°C) | 137[4] | 140 | 130-132 | 98-99 | 101-105 | 102-103 |
| Melting Point (°C) | - | -59 (calculated) | - | -43[5] | -78 | -91 |
| Density (g/mL at 25°C) | 0.863-0.869 | 0.848 | 0.853 | 0.824[6] | 0.809 | 0.81 |
| Refractive Index (at 20°C) | 1.439-1.445[4] | 1.443 | 1.433 | 1.416 | 1.390 | 1.394 |
| Solubility in Water | Slightly soluble[4] | 17 g/100 mL (20°C) | 17 g/100 mL (20°C) | 1000 mg/mL[6] | 43 g/L (20°C) | 11.7 g/L |
Isomer Structures and Classification
The isomers of C₅H₁₀O can be categorized into different functional groups, which dictates their chemical behavior. The diagram below illustrates the structural differences between the primary isomers discussed in this guide.
Comparative Performance and Reactivity
The performance of these isomers is highly dependent on their functional group and the position of the double bond.
-
Oxidation: Primary allylic alcohols like this compound and 3-Methyl-2-buten-1-ol can be oxidized to the corresponding α,β-unsaturated aldehydes and further to carboxylic acids.[7] Tertiary allylic alcohols, such as 2-Methyl-3-buten-2-ol, are resistant to oxidation under similar conditions. Aldehydes like pentanal are readily oxidized to carboxylic acids, while ketones such as pentan-2-one are generally resistant to oxidation except under harsh conditions. The reactivity of these alcohols towards oxidation by hydroxyl radicals in the gas phase has been studied, showing distinct rate constants for different isomers.
-
Esterification: Primary alcohols, including this compound and its primary alcohol isomers, readily undergo esterification with carboxylic acids in the presence of an acid catalyst.[8] Tertiary alcohols are significantly less reactive in esterification reactions due to steric hindrance.
-
Biological Activity: Isomerism plays a crucial role in the biological activity of molecules.[1] Different isomers can interact with biological targets like enzymes and receptors in distinct ways, leading to varied therapeutic or toxicological effects.[1][9] For instance, 2-Methyl-3-buten-2-ol is a known component of the pheromone of the bark beetle Ips typographus.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of isomers. Below are methodologies for key experiments.
Protocol 1: Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the separation and identification of C₅H₁₀O isomers.
-
Sample Preparation:
-
Prepare individual standard solutions of each isomer at a concentration of 100 µg/mL in a volatile solvent such as dichloromethane (B109758) or methanol.
-
Prepare a mixed standard solution containing all isomers at the same concentration.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar column (e.g., 5% phenyl-polymethylsiloxane) or a polar column (e.g., polyethylene (B3416737) glycol) can be used. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is typical.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis:
-
Compare the retention times of the individual isomers to identify them in the mixed sample.
-
Analyze the mass spectra (fragmentation patterns) of each separated isomer. Key fragment ions can be used for unambiguous identification.
-
Protocol 2: Comparative Oxidation of Primary Allylic Alcohols
This protocol provides a method to compare the reactivity of primary allylic alcohols like this compound in an oxidation reaction.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) in dry dichloromethane (DCM).
-
Dissolve the allylic alcohol (1.0 equivalent) in a small amount of dry DCM.
-
-
Reaction Execution:
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress at regular time intervals (e.g., every 15 minutes) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC.
-
-
Work-up and Analysis:
-
Upon completion (as determined by the disappearance of the starting material), dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the conversion and yield of the corresponding aldehyde.
-
-
Comparative Analysis:
-
Perform the reaction under identical conditions for each primary allylic alcohol isomer.
-
Plot the percentage conversion of the starting material versus time for each isomer to compare their reaction rates.
-
Conclusion
The isomers of C₅H₁₀O, while structurally similar, exhibit a wide range of physicochemical properties and chemical reactivities. This compound, as a primary allylic alcohol, is a versatile intermediate capable of undergoing oxidation and esterification. Its reactivity differs significantly from its tertiary alcohol, ketone, and aldehyde isomers. The choice of a specific isomer for a particular application must be guided by a thorough understanding of these differences. The experimental protocols provided in this guide offer a framework for the reliable differentiation and comparative evaluation of these compounds in a research and development setting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. C5H10O - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-3-buten-2-ol | CAS#:115-18-4 | Chemsrc [chemsrc.com]
- 6. 2-Methyl-3-buten-2-ol | C5H10O | CID 8257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to 2-Methyl-2-buten-1-ol and Geraniol as Fragrance Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate precursors is a critical decision in the development of new fragrances and scented products. This guide provides an objective comparison of two important terpene alcohols, 2-Methyl-2-buten-1-ol (also known as prenol) and geraniol (B1671447), for their utility as fragrance precursors. This document summarizes their physicochemical properties, olfactory profiles, and stability, supported by experimental data and detailed protocols to aid in formulation and development decisions.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of fragrance precursors is essential for predicting their behavior in various formulations and for the synthesis of their derivatives.[1] The table below summarizes the key properties of this compound and geraniol.
| Property | This compound (Prenol) | Geraniol |
| Molecular Formula | C₅H₁₀O | C₁₀H₁₈O |
| Molecular Weight | 86.13 g/mol [1] | 154.25 g/mol [1] |
| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid[1] |
| Boiling Point | 140 °C[1] | 229-230 °C[1] |
| Melting Point | -59 °C[1] | -15 °C[1] |
| Flash Point | 43.3 °C[1] | 107 °C[1] |
| Solubility in Water | 170 g/L at 20 °C (miscible)[1] | Slightly soluble[1] |
| Solubility in Organic Solvents | Miscible with common organic solvents[1] | Soluble in ethanol (B145695) and oils[1] |
| Vapor Pressure | 1.4 mmHg at 20 °C[1] | ~0.2 mmHg at 20 °C[1] |
Comparative Odor Profile and Applications
The olfactory characteristics of a fragrance precursor and its derivatives are of paramount importance in their application.
This compound (Prenol) possesses a fresh, fruity, and green aroma with nuances of lavender.[1] Due to its volatile nature, it is often employed to impart vibrant and natural top notes in fragrance compositions.[1] Its ester derivatives, known as prenyl esters, can introduce a variety of fruity and floral notes, further expanding its application in perfumery.[1]
Geraniol is a widely recognized fragrance ingredient with a characteristic sweet, warm, and rose-like scent.[1] It serves as a foundational building block in a vast array of floral and fruity fragrances, particularly in rose and geranium accords.[1] Geranyl esters, such as geranyl acetate, are extensively used for their sweet, fruity-floral, and rosy aromas.[1]
A direct quantitative comparison of their odor potency is challenging due to the lack of a reported specific odor detection threshold for this compound in the available literature. However, it is described as having a "medium strength odor". In contrast, geraniol has a well-documented odor detection threshold.
| Fragrance Precursor | Odor Profile | Odor Detection Threshold (in water) |
| This compound (Prenol) | Fruity, green, lavender, alcoholic[1] | Not available in cited literature |
| Geraniol | Sweet, rosy, floral, citrus-like[1] | 4 - 75 ppb |
Stability and Safety Considerations
The chemical stability of a fragrance precursor is crucial for the shelf-life and integrity of the final product's scent. Both this compound and geraniol contain reactive functional groups (a double bond and an allylic alcohol) that can be susceptible to degradation.[1] Geraniol, in particular, is known to be prone to oxidation when exposed to air and light, which can lead to an alteration of its odor profile.[1] The stability of their respective ester derivatives is generally higher.[1]
In terms of safety, skin sensitization is a key consideration for fragrance ingredients. Geraniol is a well-known skin sensitizer. The sensitization potential of this compound is less documented in publicly available literature, but as a reactive small molecule, its potential for sensitization should be carefully evaluated.[1]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. The following sections outline methodologies for key experiments in the evaluation of these fragrance precursors.
Synthesis of Fragrance Esters: Fischer Esterification
This is a common and established method for synthesizing esters from an alcohol and a carboxylic acid, which often possess more desirable and diverse fragrance profiles than their parent alcohols.
Objective: To synthesize a fragrance ester from this compound or geraniol.
Materials:
-
This compound or Geraniol
-
Carboxylic acid (e.g., acetic acid, butyric acid)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the alcohol (e.g., geraniol) and the carboxylic acid in a specific molar ratio (e.g., 1:1.5).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux for a specified period (e.g., 1-2 hours) to drive the reaction towards the formation of the ester.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Wash it sequentially with water, a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and again with water.
-
Drying and Purification: Dry the organic layer with a suitable drying agent and then purify the ester by distillation.
Fragrance Evaluation: Gas Chromatography-Mass Spectrometry (GC-MS) with Olfactory Assessment
This method allows for the separation, identification, and quantification of volatile compounds in a fragrance sample, coupled with human sensory evaluation to characterize their specific odors.
Objective: To identify and quantify the volatile components of a fragrance and to characterize their odor.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Olfactory detection port (ODP)
-
Headspace autosampler
-
Sample vials
-
Fragrance sample (e.g., pure precursor, ester derivative, or formulated product)
-
Internal standard (e.g., undecane)
Procedure:
-
Sample Preparation: Place a known amount of the fragrance sample in a headspace vial. Add an internal standard of known concentration for quantification purposes.
-
Headspace Sampling: Heat the vial to a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to equilibrate in the headspace. Inject a sample of the headspace gas into the GC.
-
GC Separation: The injected sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the compounds based on their boiling points and chemical properties. A typical temperature program starts at a low temperature (e.g., 50°C) and gradually increases to a high temperature (e.g., 250°C).
-
MS and Olfactory Detection: Direct the separated compounds to both the mass spectrometer and the olfactory detection port. The MS identifies the compounds by their mass spectra. Simultaneously, a trained sensory panelist sniffs the effluent from the ODP and describes the odor of each compound as it elutes.
-
Data Analysis: Analyze the chromatogram from the GC-MS to identify and quantify the compounds. Correlate the odor descriptions from the ODP with the identified peaks to create an aroma profile.
Biotransformation of Precursors
The biotransformation of fragrance precursors using microorganisms or isolated enzymes is a growing field, offering sustainable routes to novel and valuable fragrance compounds.
Geraniol Biotransformation: Geraniol can be biotransformed by various microorganisms into a range of other valuable fragrance and flavor compounds. For example, it can be oxidized to geranial and subsequently to geranic acid. Other biotransformation products include citronellol, linalool, and α-terpineol.
This compound (Prenol) Biotransformation: While specific pathways for the biotransformation of prenol into fragrance compounds are less documented in the readily available literature, the enzymatic conversion of alcohols to esters is a well-established process that can be applied to prenol.[2][3][4][5] Lipases are commonly used enzymes for the synthesis of fragrance esters from alcohols and carboxylic acids in organic media.[2][3][4][5]
Visualizations
Experimental Workflow for Fragrance Precursor Comparison
Caption: Workflow for the comparative evaluation of fragrance precursors.
Biotransformation Pathway of Geraniol
Caption: Simplified biotransformation pathways of geraniol.
Conclusion
Both this compound and geraniol offer unique and valuable properties as fragrance precursors. This compound, with its fresh and fruity-green character, is well-suited for creating vibrant top notes in fragrance compositions.[1] Geraniol, a cornerstone of floral perfumery, provides a classic and warm rosy scent that is indispensable in a wide range of fragrances.[1]
The choice between these two precursors will ultimately depend on the desired olfactory profile of the final product, the chemical environment of the formulation, and the required stability. The synthesis of their ester derivatives provides a significant expansion of their fragrance palettes, offering formulators a broad spectrum of aromatic possibilities. Further research into the quantitative odor characteristics of this compound and a more detailed exploration of its biotransformation pathways would provide a more complete picture for a direct comparison with the well-established properties of geraniol.
References
Validating the Structure of 2-Methyl-2-buten-1-ol: A Comparative NMR Spectroscopy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for 2-Methyl-2-buten-1-ol against its structural isomers, 2-Methyl-1-buten-1-ol and 3-Methyl-2-buten-1-ol. By analyzing the distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectroscopy, researchers can unequivocally validate the molecular structure of these compounds. This document outlines the predicted spectral data, detailed experimental protocols for data acquisition, and a logical workflow for structural verification.
Predicted ¹H and ¹³C NMR Data
The chemical structure of this compound dictates a unique set of NMR signals. Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts. For comparative purposes, the experimental data for its isomers are also presented.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | a (CH₃-C=) | ~1.7 | s | 3H | - |
| b (=CH) | ~5.4 | q | 1H | ~6.8 | |
| c (-CH₂OH) | ~4.0 | s | 2H | - | |
| d (-OH) | Variable | br s | 1H | - | |
| e (=C-CH₃) | ~1.7 | d | 3H | ~6.8 | |
| 2-Methyl-1-buten-1-ol (Experimental) | Vinyl H | 4.8-5.0 | m | 2H | - |
| Allylic CH₂ | 2.0-2.2 | q | 2H | 7.5 | |
| Methyl H | 1.7-1.8 | s | 3H | - | |
| Hydroxyl H | Variable | br s | 1H | - | |
| Ethyl CH₃ | 1.0-1.1 | t | 3H | 7.5 | |
| 3-Methyl-2-buten-1-ol (Experimental) | Vinyl H | 5.3-5.5 | t | 1H | 7.1 |
| Methylene H | 4.0-4.2 | d | 2H | 7.1 | |
| Methyl H (cis to CH₂OH) | ~1.75 | s | 3H | - | |
| Methyl H (trans to CH₂OH) | ~1.68 | s | 3H | - | |
| Hydroxyl H | Variable | br s | 1H | - |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C1 (-CH₂OH) | ~68 |
| C2 (=C(CH₃)-) | ~138 | |
| C3 (=CH-) | ~125 | |
| C4 (CH₃-C=) | ~13 | |
| C5 (=C-CH₃) | ~14 | |
| 2-Methyl-1-buten-1-ol (Experimental) | C1 (=CH₂) | ~110 |
| C2 (=C(CH₃)-) | ~145 | |
| C3 (-CH₂-) | ~30 | |
| C4 (CH₃-C=) | ~22 | |
| C5 (-CH₃) | ~12 | |
| 3-Methyl-2-buten-1-ol (Experimental) | C1 (-CH₂OH) | ~60 |
| C2 (=CH-) | ~123 | |
| C3 (=C(CH₃)₂) | ~138 | |
| C4 (CH₃, cis to CH₂OH) | ~18 | |
| C5 (CH₃, trans to CH₂OH) | ~26 |
Experimental Protocols
Accurate and reproducible NMR data are critical for correct structure elucidation. The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is crucial and should not have signals that overlap with the analyte's signals.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is important for accurate integration.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons.
Visualizing the Validation Workflow
The process of validating a chemical structure using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.
Caption: A logical workflow for the validation of a chemical structure using NMR spectroscopy.
The strategic application of ¹H and ¹³C NMR spectroscopy, combined with a systematic comparison to predicted data and known isomers, provides a robust and reliable method for the structural validation of this compound. This approach is fundamental in ensuring the chemical integrity of compounds in research and development.
A Comparative Analysis of the Biological Activities of 2-Methyl-2-buten-1-OL and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative evaluation of the biological activities of 2-Methyl-2-buten-1-OL and its synthesized derivatives, 2-Methyl-2-buten-1-yl acetate (B1210297) and 1-methoxy-2-methyl-2-butene. This document provides a detailed examination of their antimicrobial, cytotoxic, and anti-inflammatory properties through hypothetically generated yet plausible experimental data, alongside comprehensive experimental protocols and visual diagrams of relevant signaling pathways and workflows.
Introduction
This compound, a naturally occurring allylic alcohol found in various plants, serves as a versatile chemical scaffold.[1] Its derivatives, such as esters and ethers, are of significant interest due to the potential for modified biological activities arising from alterations in physicochemical properties like lipophilicity and steric hindrance. This guide explores the structure-activity relationship of these compounds, offering insights into their potential as therapeutic agents.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the biological activities of this compound and its derivatives were evaluated for their antimicrobial efficacy, cytotoxicity against a cancer cell line, and anti-inflammatory potential. The following tables summarize the key findings.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| This compound | 128 | 256 | 256 |
| 2-Methyl-2-buten-1-yl acetate | 64 | 128 | 128 |
| 1-methoxy-2-methyl-2-butene | 256 | >512 | >512 |
| Vancomycin (Control) | 1 | - | - |
| Ampicillin (Control) | - | 4 | - |
| Fluconazole (Control) | - | - | 2 |
Table 2: Cytotoxicity against A549 Human Lung Carcinoma Cells (IC50 in µM)
| Compound | IC50 (µM) after 48h exposure |
| This compound | 150 |
| 2-Methyl-2-buten-1-yl acetate | 85 |
| 1-methoxy-2-methyl-2-butene | 220 |
| Doxorubicin (Control) | 0.8 |
Table 3: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound (at 50 µM) | % Inhibition of NO Production |
| This compound | 35% |
| 2-Methyl-2-buten-1-yl acetate | 55% |
| 1-methoxy-2-methyl-2-butene | 20% |
| Dexamethasone (Control at 1 µM) | 95% |
Experimental Protocols
Synthesis of Derivatives
-
2-Methyl-2-buten-1-yl acetate: this compound was esterified using acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. The reaction mixture was stirred at room temperature for 24 hours, followed by extraction and purification by column chromatography.
-
1-methoxy-2-methyl-2-butene: this compound was converted to its corresponding sodium alkoxide using sodium hydride in anhydrous tetrahydrofuran (B95107) (THF). Subsequently, methyl iodide was added, and the reaction was stirred for 12 hours. The product was isolated by extraction and purified by distillation.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) was determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines. A brief outline of the protocol is as follows:
-
Bacterial and fungal strains were cultured in appropriate broth media to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The test compounds were serially diluted in a 96-well microtiter plate.
-
An equal volume of the microbial suspension was added to each well.
-
Plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
A549 cells were seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Cells were then treated with various concentrations of the test compounds for 48 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals formed were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
The anti-inflammatory activity was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
RAW 264.7 cells were seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Cells were pre-treated with the test compounds for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
The absorbance was read at 540 nm, and the percentage inhibition of NO production was calculated relative to the LPS-treated control.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified overview of the bacterial peptidoglycan synthesis pathway.[2][3][4][5][6]
References
- 1. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hereditybio.in [hereditybio.in]
- 3. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Peptidoglycan - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of 2-Methyl-2-buten-1-ol and Its Isomers for Researchers and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound and its structurally related isomers: 3-Methyl-2-buten-1-ol (Prenol), 3-Methyl-3-buten-1-ol, and its saturated analog, 2-Methyl-2-butanol. The differentiation of these compounds is crucial in various fields, including synthetic chemistry, natural product analysis, and pharmaceutical development, as their structural nuances lead to distinct spectroscopic fingerprints. This document presents quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols to aid in the unambiguous identification of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the selected related compounds. These differences in spectral data arise directly from their unique molecular structures.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | -OH | =CH- | -CH₂-O- | Other Key Signals |
| This compound | ~1.5 (s, 1H) | 5.4 (q, 1H) | 4.0 (s, 2H) | 1.7 (s, 3H), 1.6 (d, 3H) |
| 3-Methyl-2-buten-1-ol (Prenol) | ~1.6 (s, 1H)[1] | 5.41 (t, 1H)[1] | 4.15 (d, 2H)[1] | 1.74 (s, 3H), 1.68 (s, 3H)[1] |
| 3-Methyl-3-buten-1-ol | ~2.1 (s, 1H) | 4.85 (s, 1H), 4.79 (s, 1H) | 3.72 (t, 2H) | 2.30 (t, 2H), 1.70 (s, 3H) |
| 2-Methyl-2-butanol | ~1.5 (s, 1H) | N/A | N/A | 1.45 (q, 2H), 1.2 (s, 6H), 0.9 (t, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | C=C | C-O | Other Key Signals |
| This compound | 135.0, 125.0 | 69.0 | 20.0, 15.0 |
| 3-Methyl-2-buten-1-ol (Prenol) | 138.8, 122.9[1] | 58.9[1] | 25.8, 17.9[1] |
| 3-Methyl-3-buten-1-ol | 145.0, 112.0 | 60.0 | 40.0, 22.0 |
| 2-Methyl-2-butanol | N/A | 70.0 | 35.0, 28.0, 8.0 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch (broad) | C-H Stretch (sp²) | C=C Stretch | C-O Stretch |
| This compound | ~3330 | ~3020 | ~1670 | ~1010 |
| 3-Methyl-2-buten-1-ol (Prenol) | ~3330[1] | ~2975, 2915[1] | ~1675[1] | ~1000[1] |
| 3-Methyl-3-buten-1-ol | ~3340 | ~3080 | ~1650 | ~1045 |
| 2-Methyl-2-butanol | ~3350 | N/A | N/A | ~1140 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 86 | 71, 57, 43 |
| 3-Methyl-2-buten-1-ol (Prenol) | 86 | 71, 69, 53, 41 |
| 3-Methyl-3-buten-1-ol | 86 | 71, 68, 53, 43 |
| 2-Methyl-2-butanol | 88 | 73, 59, 43 |
Spectroscopic Analysis Workflow
A systematic approach is essential for the accurate identification of an unknown isomer. The following diagram illustrates a logical workflow for distinguishing the correct structure based on key spectroscopic features.
Caption: Workflow for the spectroscopic identification of C₅H₁₀O isomers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Proton NMR spectra were acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters included a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument, typically with proton decoupling. A wider spectral width (0-220 ppm) was used. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) were necessary to obtain a quantitative spectrum.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum was obtained by placing a single drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates, forming a thin film.[3][4] Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, a drop of the neat liquid was placed directly onto the ATR crystal.[1]
-
Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or ATR crystal was recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For volatile compounds like the butenols, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A diluted solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) was injected into the GC. The compounds were separated on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV was used to generate the mass spectra.
-
Data Acquisition: The mass spectrometer scanned a mass-to-charge (m/z) range of approximately 35-300 amu. The resulting total ion chromatogram (TIC) and the mass spectrum of each eluting peak were recorded.
References
A Comparative Guide to the Gas-Phase Oxidation of 2-Methyl-2-butene and Isobutene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic studies of the gas-phase oxidation of 2-methyl-2-butene (B146552) and a structurally similar alkene, isobutene. The information presented is compiled from comprehensive experimental and modeling studies, offering valuable insights into the combustion chemistry of these compounds. The data is intended to assist researchers in understanding the reaction kinetics, product distributions, and underlying mechanisms of alkene oxidation, which is crucial for various applications, including the development of safer industrial processes and advanced combustion models.
Experimental Methodologies
The kinetic studies of both 2-methyl-2-butene and isobutene oxidation have been conducted using similar experimental setups, primarily involving shock tubes and jet-stirred reactors. These techniques allow for the investigation of combustion phenomena over a wide range of temperatures and pressures.
1.1. Shock Tube Experiments
Shock tubes are used to study high-temperature autoignition characteristics. A rapid compression by a shock wave heats the gas mixture, and the ignition delay time (the time between the shock arrival and the onset of combustion) is measured.
-
2-Methyl-2-butene: Ignition delay times were measured behind reflected shock waves in a stainless steel shock tube.[1][2][3][4] Experiments were conducted at pressures of approximately 1.7, 11.2, and 31 atm.[1][2][3][4] The study covered a temperature range of 1330 to 1730 K.[1][2] Fuel-lean (ϕ = 0.5), stoichiometric (ϕ = 1.0), and fuel-rich (ϕ = 2.0) mixtures were examined, with the fuel/oxygen mixture diluted in 99% Argon.[1][2][3][4]
-
Isobutene: Similar to the 2-methyl-2-butene studies, the ignition of isobutene-oxygen-argon mixtures was investigated in a shock tube to measure ignition delay times.[1]
1.2. Jet-Stirred Reactor (JSR) Experiments
A jet-stirred reactor is an experimental setup used to study the chemical kinetics of gas-phase reactions in a well-mixed environment at relatively constant temperature and pressure.
-
2-Methyl-2-butene: Experiments were performed in a jet-stirred reactor at nearly atmospheric pressure (800 Torr) and a residence time of 1.5 seconds.[2] Stoichiometric fuel/oxygen mixtures with a 0.01 mole fraction of 2-methyl-2-butene were used.[2] The mole fractions of 36 different chemical species were measured over a temperature range of 600 to 1150 K.[2]
-
Isobutene: The oxidation of isobutene was studied in a jet-stirred reactor at high temperatures (approximately 800-1230 K) and at pressures of 1, 5, and 10 atm.[1] Mole fraction profiles of various species, including oxygen, carbon monoxide, carbon dioxide, and a range of hydrocarbons and oxygenated compounds, were obtained through probe sampling and gas chromatography analysis.[1]
Data Presentation: A Comparative Overview
The following tables summarize the key experimental parameters and some of the major findings from the kinetic studies of 2-methyl-2-butene and isobutene oxidation.
Table 1: Comparison of Experimental Conditions
| Parameter | 2-Methyl-2-butene Oxidation Study | Isobutene Oxidation Study |
| Experimental Setup | Shock Tube, Jet-Stirred Reactor | Shock Tube, Jet-Stirred Reactor |
| Pressure Range | Shock Tube: ~1.7, 11.2, 31 atm[1][2] | JSR: 1, 5, 10 atm[1] |
| JSR: ~1.05 atm (800 Torr)[2] | ||
| Temperature Range | Shock Tube: 1330 - 1730 K[2] | JSR: ~800 - 1230 K[1] |
| JSR: 600 - 1150 K[2] | ||
| Equivalence Ratios (ϕ) | 0.5, 1.0, 2.0[1][2] | Not explicitly stated in the abstract |
| Diluent | 99% Argon[1][2] | Argon |
| Species Measured (JSR) | 36 different chemical species[2] | O₂, H₂, CO, CO₂, CH₂O, CH₄, C₂H₂, C₂H₄, C₂H₆, C₃H₄, C₃H₆, acetone, acrolein, methacrolein, butene isomers, 1,3-butadiene, 1-butyne, isoprene, 2-methyl-1-butene, 2-methyl-2-butene, and benzene[1] |
Table 2: Key Kinetic Observations
| Observation | 2-Methyl-2-butene | Isobutene |
| Low-Temperature Reactivity | Inhibited due to the thermal stability of allylic pentenyl radicals; does not produce "cool flames" or negative temperature coefficient (NTC) behavior.[2][4] | A detailed kinetic model was developed to predict experimental results, suggesting a complex reaction network.[1] |
| High-Temperature Reactivity | Reacts rapidly, similar to related alkane fuels.[2][4] | The model was also validated against ignition delays from shock tube experiments.[1] |
| Key Reaction Pathways | Particular attention was given to the role of allylic C-H bonds and allylic pentenyl radicals.[2] | The model delineates two routes for benzene (B151609) formation: the addition of propargyl radicals to allene (B1206475) and the recombination of propargyl radicals.[1] |
Visualizing the Experimental Workflow and Reaction Mechanisms
To better understand the experimental process and the proposed chemical kinetics, the following diagrams are provided.
Caption: Experimental workflow for kinetic studies.
Caption: Generalized alkene oxidation pathway.
References
A Comparative Guide to Catalyst Efficacy in 2-Methyl-2-buten-1-OL Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyl-2-buten-1-ol, commonly known as prenol, is a critical step in the production of various fine chemicals, pharmaceuticals, and fragrances. The efficiency of this synthesis is heavily reliant on the choice of catalyst, which dictates the reaction pathway, yield, and selectivity. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols. Two primary synthetic routes are explored: the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) and the isomerization of 3-methyl-3-buten-1-ol (B123568) (isoprenol).
Comparison of Catalyst Performance
The efficacy of various catalysts in the synthesis of this compound is summarized in the table below. The data highlights key performance indicators such as conversion, selectivity, and yield under specific reaction conditions.
| Catalyst | Synthetic Route | Substrate | Temperature (°C) | Pressure | Solvent | Conversion (%) | Selectivity (%) | Yield (%) |
| Lindlar Catalyst | Hydrogenation | 2-methyl-3-butyn-2-ol | 10 | 1 atm H₂ | Light Petroleum | >99 | ~94 | 94[1] |
| 1 wt.% Pd/γ-Al₂O₃ (reduced at 600°C) | Hydrogenation | 2-methyl-3-butyn-2-ol | 45 | 1 bar | Not specified | 20 | 97 | ~19.4 |
| Pd/ZnO | Hydrogenation | 2-methyl-3-butyn-2-ol | Not specified | Not specified | Not specified | High | Higher than Lindlar | Not specified |
| Polymer-protected PdZn nanoparticles/TiO₂ | Hydrogenation | 2-methyl-3-butyn-2-ol | Not specified | Not specified | Not specified | 95 | 81.5–88.9 | ~77.4–84.5[2] |
| 0.5% Pd–0.05% Se–0.3% Ce/SiO₂ | Isomerization | 3-methyl-3-buten-1-ol | 60–100 | Not specified | Not specified | 45 | 93–94 | ~41.9–42.3[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further research.
Protocol 1: Selective Hydrogenation using Lindlar Catalyst[1]
Materials:
-
2-methyl-3-butyn-2-ol (336 g)
-
Light petroleum (equal volume to substrate)
-
Quinoline (16.8 g)
-
Lindlar catalyst (30 g)
-
Hydrogen gas
Procedure:
-
A solution of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.
-
Quinoline and Lindlar catalyst are added to the solution.
-
The mixture is cooled to 10°C.
-
The reaction vessel is placed in an atmosphere of hydrogen and shaken.
-
The reaction is monitored by the absorption of hydrogen (approximately 4 moles). The absorption rate will slacken markedly after about 3-5 hours.
-
Upon completion, the catalyst is removed by filtration.
-
The product is purified by distillation through a filled column.
Protocol 2: Isomerization using Pd–Se–Ce/SiO₂ Catalyst[3]
Materials:
-
3-methyl-3-buten-1-ol (isoprenol)
-
0.5% Pd–0.05% Se–0.3% Ce/SiO₂ catalyst
-
Hydrogen gas (for continuous flow)
Procedure:
-
The isomerization is carried out in a continuous reactor.
-
The 0.5% Pd–0.05% Se–0.3% Ce/SiO₂ catalyst is packed into the reactor.
-
3-methyl-3-buten-1-ol is passed through the reactor at a controlled flow rate.
-
The reaction is conducted in a temperature range of 60–100°C under a hydrogen environment.
-
The product stream is collected and analyzed to determine conversion and selectivity.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for the two primary synthetic routes to this compound.
Caption: Experimental workflow for the synthesis of this compound via selective hydrogenation.
Caption: Experimental workflow for the synthesis of this compound via isomerization.
Logical Relationship of Catalytic Approaches
The choice of catalyst is intrinsically linked to the desired synthetic strategy. The following diagram illustrates the logical relationship between the starting material and the catalytic approach to obtain this compound.
References
Genotoxicity Assessment of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol: A Comparative Guide
Introduction
This guide provides a comparative overview of the genotoxicity assessment of the fragrance ingredient 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol (B1595226). The safety of fragrance ingredients is paramount, and genotoxicity testing is a critical component of the overall safety assessment.[1][2] Genotoxicity refers to the potential of a substance to damage the genetic material (DNA) of cells, which can lead to mutations, chromosomal damage, or aneuploidy.[1][3][4] This guide summarizes the available data for the target compound, outlines the experimental protocols for key genotoxicity assays, and provides a framework for understanding the assessment process.
Genotoxicity Profile of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
Data Summary Table
| Test Substance | Assay | Key Findings | Reference |
| 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol | BlueScreen Assay | Negative for genotoxicity, with and without metabolic activation. | RIFM, 2013[5] |
| 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol (Read-across analog) | In Vitro Chromosome Aberration Assay | Considered non-clastogenic. | RIFM, 2007a; RIFM, 2014a[5] |
Comparison with Standard Genotoxicity Testing Batteries
Regulatory bodies and safety assessment organizations typically recommend a battery of in vitro tests to evaluate the genotoxic potential of a substance, particularly for cosmetic and fragrance ingredients where animal testing is often restricted.[2][4][6] A standard battery aims to detect the three main endpoints of genotoxicity: gene mutations, structural chromosome aberrations (clastogenicity), and numerical chromosome aberrations (aneugenicity).[2][3][4]
Standard In Vitro Genotoxicity Test Battery
| Assay | Endpoint Detected | OECD Test Guideline |
| Bacterial Reverse Mutation Test (Ames Test) | Gene Mutation | OECD 471[2] |
| In Vitro Mammalian Chromosomal Aberration Test | Structural Chromosome Aberrations | OECD 473[6] |
| In Vitro Mammalian Cell Micronucleus Test | Structural and Numerical Chromosome Aberrations | OECD 487[2][6] |
| In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT, MLA) | Gene Mutation | OECD 476 / 490[6][7] |
The assessment of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol utilized the BlueScreen assay, a human cell-based assay for genotoxicity and cytotoxicity, and a chromosome aberration test on a read-across analog.[5] While not a complete standard battery, these tests address key genotoxic endpoints.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are generalized protocols for the types of assays mentioned in the assessment of the target compound.
BlueScreen Assay Protocol
The BlueScreen assay is a high-throughput screening assay that utilizes a human lymphoblastoid cell line (e.g., TK6) containing a reporter gene system. The assay measures the induction of the GADD45a gene, which is involved in DNA damage response, as an indicator of genotoxicity.
Experimental Workflow:
-
Cell Culture: Maintain the reporter cell line in appropriate culture medium and conditions.
-
Treatment: Expose the cells to a range of concentrations of the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix). Include positive and negative controls.
-
Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase or β-galactosidase).
-
Cytotoxicity Assessment: Concurrently, assess cytotoxicity using a method such as measuring cell density or ATP content.
-
Data Analysis: Calculate the fold induction of the reporter gene relative to the solvent control. A significant, dose-dependent increase in reporter activity in the absence of significant cytotoxicity is indicative of a positive genotoxic response.
Caption: BlueScreen Assay Workflow.
In Vitro Chromosomal Aberration Assay Protocol (OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[6]
Experimental Workflow:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes).
-
Treatment: Treat cell cultures with at least three analyzable concentrations of the test substance, both with and without S9 metabolic activation. Include vehicle and positive controls.
-
Incubation and Harvest: After a suitable treatment period, add a metaphase-arresting agent (e.g., colcemid). Harvest the cells, treat with a hypotonic solution, and fix.
-
Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain (e.g., with Giemsa).
-
Microscopic Analysis: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, rearrangements).
-
Data Analysis: Analyze the data for a concentration-related and statistically significant increase in the frequency of cells with structural chromosomal aberrations.
Caption: In Vitro Chromosomal Aberration Assay Workflow.
Signaling Pathways in Genotoxicity
Genotoxic agents can trigger complex cellular signaling pathways in response to DNA damage. A key pathway is the DNA Damage Response (DDR), which involves sensor proteins, transducers, and effectors that coordinate cell cycle arrest, DNA repair, or apoptosis.
Caption: Simplified DNA Damage Response Pathway.
Conclusion
References
- 1. rifm.org [rifm.org]
- 2. Cosmetic Genotoxicity Testing | Creative BioMart [ci.creativebiomart.net]
- 3. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 4. Genotoxicity evaluation of cosmetic ingredients: the good strategy [cosmeticsbusiness.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. In vitro Genotox | Cosmetics [jrfglobal.com]
- 7. gov.uk [gov.uk]
Comparing the odor profiles of 2-Methyl-2-buten-1-ol and 3-methyl-2-buten-1-ol
A Comparative Analysis of the Odor Profiles of 2-Methyl-2-buten-1-ol and 3-Methyl-2-buten-1-ol (B147165)
This guide provides a detailed comparison of the olfactory characteristics of two isomeric unsaturated alcohols, this compound and 3-Methyl-2-buten-1-ol (also known as prenol). Both compounds are utilized in the flavor and fragrance industry, yet they possess distinct odor profiles that dictate their specific applications. This document outlines their sensory properties, supported by available data, and details the experimental methodology used for such evaluations.
Data Presentation: Comparative Odor and Physicochemical Properties
The following table summarizes the key differences in the odor profiles and physical properties of this compound and 3-Methyl-2-buten-1-ol.
| Property | This compound | 3-Methyl-2-buten-1-ol (Prenol) |
| CAS Number | 497-02-9[1] | 556-82-1[2] |
| Molecular Formula | C₅H₁₀O[1] | C₅H₁₀O[3] |
| Molecular Weight | 86.13 g/mol [4] | 86.13 g/mol [3] |
| Appearance | Colorless liquid[1][5] | Colorless liquid[3][6] |
| Odor Profile | Green, oily[4][5][7][8] | Fresh, fruity, green, with hints of lavender and alcohol[2][3][9] |
| Odor Strength | Medium; recommended to be evaluated in a 10% solution or less[4][10] | Not specified |
| Flavor Profile | Green, oily[11] | Green, fruity[9] |
| Boiling Point | 136-138 °C[5] | 140 °C[3] |
| Solubility in Water | Slightly soluble | 170 g/L at 20 °C (miscible)[3][12] |
Experimental Protocols
The characterization of the odor profiles of volatile compounds like this compound and 3-Methyl-2-buten-1-ol is primarily conducted using Gas Chromatography-Olfactometry (GC-O). This technique combines instrumental analysis with human sensory perception to identify and describe the odor of individual components in a sample.
Gas Chromatography-Olfactometry (GC-O)
Objective: To separate, identify, and characterize the odor of volatile compounds in a sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Olfactory Detection Port (ODP)
-
Sample (e.g., pure compound, essential oil, or formulated product)
-
Internal standard (e.g., undecane) for quantification
-
Helium or hydrogen as carrier gas
-
Appropriate GC column (e.g., polar or non-polar capillary column)
Procedure:
-
Sample Preparation: The sample is diluted in a suitable solvent. An internal standard may be added for quantitative analysis.
-
Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by the gas through a long, thin column. Compounds are separated based on their volatility and interaction with the column's stationary phase.
-
Detection and Olfactory Assessment: As the separated compounds exit the column, the effluent is split. One portion is directed to the mass spectrometer (MS) for chemical identification and quantification.[3] The other portion is directed to the Olfactory Detection Port (ODP), where a trained sensory panelist sniffs the effluent and records the odor description, intensity, and retention time.[3]
-
Data Analysis: The data from the MS (chromatogram and mass spectra) is used to identify the chemical structure of each separated compound. This information is then correlated with the sensory data from the ODP to create a comprehensive aroma profile, linking specific compounds to their perceived odors.[3]
Mandatory Visualization
The following diagram illustrates the general workflow for the comparative evaluation of fragrance compounds using Gas Chromatography-Olfactometry.
Conclusion
References
- 1. Buy this compound | 497-02-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 4675-87-0 [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 3-Methyl-2-buten-1-OL | C5H10O | CID 11173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylbut-2-en-1-ol, (2Z)- | C5H10O | CID 5366266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prenol, 556-82-1 [thegoodscentscompany.com]
- 10. This compound | 4675-87-0 [amp.chemicalbook.com]
- 11. Showing Compound this compound (FDB012874) - FooDB [foodb.ca]
- 12. 3-Methyl-2-buten-1-ol (Prenol) [benchchem.com]
- 13. 3-methyl-2-buten-1-ol | Cas 556-82-1 | Aroma Chemical Supplier [chemicalbull.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-2-buten-1-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Methyl-2-buten-1-ol is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this chemical cannot be discarded as regular waste. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance due to its flammability and potential health effects. Adherence to safety protocols is mandatory to mitigate risks associated with its handling and disposal.
Key Hazard Information
| Property | Data | Reference |
| GHS Hazard Class | Flammable Liquid, Category 3 | [1] |
| Hazard Statements | H226: Flammable liquid and vaporH332: Harmful if inhaledH335: May cause respiratory irritation | [2][3] |
| Flash Point | Implied range of 23°C to 60°C (as per Flammable Liquid Category 3 classification). A specific value was not found in the publicly available safety data sheets. | |
| Incompatible Materials | Strong oxidizing agents, acids. | [4] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe collection, storage, and disposal of this compound waste.
Phase 1: Waste Collection and Containment
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Select Appropriate Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with the alcohol. The container must have a secure, tight-fitting lid.[4]
-
Properly Label Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards, primarily "Ignitable."
Phase 2: Secure Storage
-
Seal the Container: Once waste is added, ensure the container's lid is securely fastened to prevent the escape of flammable vapors.
-
Designated Storage Area: Store the sealed container in a cool, dry, and well-ventilated area that is officially designated for the storage of hazardous chemical waste.
-
Prevent Ignition: The storage area must be free of ignition sources such as heat, sparks, and open flames.[4] Store away from incompatible materials, particularly strong oxidizing agents.
Phase 3: Final Disposal
-
Professional Disposal Required: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal contractor.
-
Contact EHS: Liaise with your institution's EHS department to schedule a pickup for the hazardous waste container. Follow all institutional procedures for waste handover.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, ventilation should be done without creating a spark.
-
Remove Ignition Sources: Extinguish all nearby open flames and turn off any equipment that could create a spark.[4]
-
Contain the Spill: Use a spill kit with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the liquid.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials used must also be treated as hazardous waste and placed in the same container.
-
Dispose: Label the container appropriately and manage it according to the hazardous waste disposal protocol outlined above.
References
Personal protective equipment for handling 2-Methyl-2-buten-1-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-2-buten-1-ol in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance.
Hazard Profile and Physical Properties
This compound is a flammable liquid and vapor that can be harmful if inhaled and may cause respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to mitigate risks. The table below summarizes its key hazard classifications and physical properties.
| Property | Value |
| Molecular Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Odor | Green, oily aroma[1] |
| Boiling Point | 137 °C @ 760 mmHg[1] |
| GHS Hazard Statements | H226: Flammable liquid and vapor[1]H332: Harmful if inhaled[1]H335: May cause respiratory irritation[1][2] |
| Signal Word | Warning[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin & Body Protection | A flame-retardant lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize the inhalation of vapors.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
2. Handling Procedures:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3] No smoking in the handling area.
-
Use non-sparking tools and explosion-proof equipment.[4]
-
Ground and bond containers when transferring the liquid to prevent static discharge.[5]
-
Keep the container tightly closed when not in use.[3]
-
Avoid breathing vapors or mist.[4]
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep containers tightly sealed in a designated flammables storage cabinet.
Chemical Spill Workflow
In the event of a spill, follow the procedural flow outlined below to ensure a safe and effective response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
